2-(Bromomethyl)pyridine hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(bromomethyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.BrH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDNCGRNPYKRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370463 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31106-82-8 | |
| Record name | 2-(Bromomethyl)pyridine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-(Bromomethyl)pyridine hydrobromide
CAS Number: 31106-82-8
This technical guide provides a comprehensive overview of 2-(Bromomethyl)pyridine (B1332372) hydrobromide, a key building block for researchers, scientists, and professionals in drug development and organic synthesis.
Physicochemical Properties
2-(Bromomethyl)pyridine hydrobromide is a pyridine (B92270) derivative that serves as a versatile reagent in the synthesis of a wide range of heterocyclic compounds.[1] Its hydrobromide form enhances its stability and solubility in polar solvents, making it convenient for various laboratory applications.[1] The presence of a reactive bromomethyl group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-picolyl moiety into diverse molecular scaffolds.[1]
A summary of its key physicochemical data is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 31106-82-8 | [2] |
| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N) | [2] |
| Molecular Weight | 252.93 g/mol | [2] |
| Appearance | White to light yellow or pink to orange-brown powder or crystals | [1] |
| Melting Point | 149-152 °C | |
| Purity | ≥98% (by HPLC) | [1] |
| Synonyms | 2-Picolyl bromide hydrobromide | [1] |
| InChI Key | JQDNCGRNPYKRAO-UHFFFAOYSA-N | |
| SMILES | Br[H].BrCc1ccccn1 |
Synthesis
Conceptual Synthesis of this compound:
The synthesis would likely involve the reaction of 2-pyridinemethanol (B130429) with a brominating agent, such as hydrobromic acid (HBr), analogous to the procedure for the di-bromo derivative.[3]
Experimental Protocol for an Analogous Compound: Synthesis of 2,6-Bis(bromomethyl)pyridine [3]
-
Reactants:
-
Pyridine-2,6-diyldimethanol (14 mmol)
-
48% Hydrobromic acid (30 mL)
-
Saturated Potassium Carbonate (K₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Slowly add 48% HBr (30 mL) to pyridine-2,6-diyldimethanol (2g, 14 mmol).
-
Heat the mixture at 125 °C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting residue in water (50 mL) to obtain a yellow solution.
-
Adjust the pH of the solution to 8 by adding a saturated solution of K₂CO₃.
-
Extract the aqueous solution with CH₂Cl₂ (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
The solvent can then be removed under reduced pressure to yield the product.
-
Applications in Synthesis
This compound is a valuable reagent for introducing the 2-picolyl group into molecules, a common scaffold in biologically active compounds and coordination chemistry.[1][4][5]
General Reactivity
The primary utility of this compound stems from its reactivity as an alkylating agent. The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. A common preliminary step involves the in-situ generation of the free base, 2-(bromomethyl)pyridine, by neutralization of the hydrobromide salt with a base like potassium carbonate.[6]
Experimental Protocol: In-situ formation and reaction of 2-(Bromomethyl)pyridine [6]
-
Reactants:
-
This compound (3 mmol)
-
Potassium carbonate (3.15 mmol)
-
Dry acetone (B3395972) (10 mL)
-
Diethyl ether
-
-
Procedure:
-
Degas a mixture of this compound (760 mg, 3 mmol) and potassium carbonate (436 mg, 3.15 mmol) under vacuum for 1 hour.
-
Add dry acetone (10 mL) and stir the mixture under an argon atmosphere for 6 hours at room temperature.
-
This generates the free base, 2-(bromomethyl)pyridine, in solution, which can then be reacted with a desired nucleophile.
-
For isolation of the free base, the solvent is removed, and the product is extracted with diethyl ether under an inert atmosphere.
-
Synthesis of Biologically Active Molecules and Ligands
This compound is used in the preparation of a variety of compounds with potential pharmaceutical applications. Examples of molecules synthesized using this reagent include:
-
2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine
-
2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one
-
8-methyl-2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one
-
trans-4-(4-(bis(pyridin-2-ylmethyl)amino)styryl)benzonitrile
-
2-[N-(2-aminoethanethiol) methyl]-pyridine
-
It is also a key reagent in the synthesis of fluorescent chemosensors based on the 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold.
The pyridine moiety is a well-established "privileged scaffold" in drug discovery, known for its ability to form hydrogen bonds and its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[7]
Visualizations
Synthetic Utility Workflow
The following diagram illustrates the general workflow for utilizing this compound in a typical nucleophilic substitution reaction.
Caption: General workflow for the use of this compound in synthesis.
Logical Relationship in Drug Discovery
The pyridine ring, and by extension, molecules derived from this compound, are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds.[4][5]
Caption: Role of this compound in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molecular Weight and Characterization of 2-(Bromomethyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 2-(Bromomethyl)pyridine hydrobromide, a versatile reagent in synthetic organic chemistry and pharmaceutical research. The document outlines the compound's key identifiers, a comprehensive breakdown of its molecular weight, and a standardized experimental workflow for its characterization.
Compound Identification
This compound, also known by its synonym 2-picolyl bromide hydrobromide, is a pyridinium (B92312) salt frequently utilized as a building block in the synthesis of more complex molecules. Its reactivity is primarily centered around the bromomethyl group, making it an effective alkylating agent for introducing the pyridin-2-ylmethyl moiety.
| Identifier | Value |
| IUPAC Name | 2-(bromomethyl)pyridine;hydrobromide |
| Synonyms | 2-Picolyl bromide hydrobromide, (2-Pyridyl)methyl bromide hydrobromide, 2-Bromomethylpyridine monohydrobromide |
| CAS Number | 31106-82-8[1][2] |
| Molecular Formula | C₆H₆BrN · HBr (or C₆H₇Br₂N)[1][2][3][4] |
| Appearance | White to light yellow powder or crystals[4] |
| Melting Point | 148-152 °C[1][4] |
Molecular Weight Determination
The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions. The accepted molecular weight is approximately 252.93 g/mol to 252.94 g/mol .[1][2][3][4] The table below provides a detailed calculation based on the atomic weights of the constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Bromine | Br | 2 | 79.904 | 159.808 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Total | 252.937 |
Standard Experimental Characterization Protocol
To ensure the identity, purity, and structural integrity of this compound, a series of analytical experiments are typically performed. The following protocol outlines a standard characterization workflow.
Objective: To verify the molecular weight, structure, and purity of a supplied sample of this compound.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., DMSO-d₆) for NMR analysis
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Methanol for mass spectrometry
-
Appropriate analytical standards
Methodology:
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in methanol.
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: The primary ion observed should correspond to the cationic species [C₆H₆BrN-H]⁺ (the 2-(bromomethyl)pyridinium ion), with an m/z (mass-to-charge ratio) value corresponding to the loss of HBr from the parent compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Expected ¹H NMR Result: Characteristic peaks corresponding to the protons on the pyridine (B92270) ring and the methylene (B1212753) (-CH₂-) protons of the bromomethyl group.
-
Expected ¹³C NMR Result: Resonances corresponding to the six carbon atoms in the molecule, with distinct chemical shifts for the pyridine ring carbons and the methylene carbon.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable reversed-phase HPLC method.
-
Prepare a standard solution of the sample at a known concentration.
-
Inject the solution onto the HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Expected Result: A single major peak should be observed, and the area of this peak can be used to determine the purity of the sample, which is typically expected to be ≥98%.
-
Experimental Workflow Diagram
The logical flow of the characterization process can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)pyridine Hydrobromide
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-(Bromomethyl)pyridine (B1332372) hydrobromide. This versatile compound serves as a crucial intermediate in the development of a wide array of pharmaceutical and agrochemical agents.
Synthesis of 2-(Bromomethyl)pyridine Hydrobromide
The synthesis of this compound is most commonly achieved via a free-radical bromination of 2-picoline (2-methylpyridine). This method typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, followed by the formation of the hydrobromide salt.
Reaction Scheme
The overall two-step synthesis involves the bromination of the methyl group of 2-picoline to form 2-(bromomethyl)pyridine, which is then converted to its hydrobromide salt.
Caption: Synthesis of this compound from 2-picoline.
Experimental Protocol
This protocol is based on established methods for free-radical bromination of benzylic positions on heterocyclic compounds.
Materials:
-
2-Picoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Hydrobromic acid (48% aqueous solution)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-picoline (1.0 eq.) in anhydrous carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator such as AIBN or BPO to the flask.
-
Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyridine as an oil.
-
-
Hydrobromide Salt Formation:
-
Dissolve the crude 2-(bromomethyl)pyridine in a minimal amount of a suitable solvent like diethyl ether.
-
Slowly add 48% aqueous hydrobromic acid dropwise with stirring.
-
The hydrobromide salt will precipitate as a solid.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to obtain this compound.
-
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical and Chemical Properties
The fundamental physical and chemical properties of the compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆BrN · HBr |
| Molecular Weight | 252.94 g/mol [1] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 148-152 °C[1][2] |
| CAS Number | 31106-82-8[1] |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~4.6 | Singlet | 2H | -CH₂Br |
| ~7.4 - 8.6 | Multiplet | 4H | Pyridine-H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) [ppm] | Assignment |
| ~30-35 | -CH₂Br |
| ~123-155 | Pyridine carbons |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Bond Vibration Assignment |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2900-2800 | C-H stretch (aliphatic) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1200-1000 | C-N stretching |
| ~700-600 | C-Br stretch |
Mass Spectrometry (MS) Data
The mass spectrum would show the molecular ion for the free base, 2-(bromomethyl)pyridine.
| m/z (Mass-to-Charge Ratio) | Assignment |
| 171/173 | [M]⁺ and [M+2]⁺ of C₆H₆BrN (due to ⁷⁹Br/⁸¹Br isotopes) |
| 92 | [M - Br]⁺, fragment corresponding to the picolyl cation |
Experimental and Logical Workflows
Visual representations of the synthesis and characterization processes aid in understanding the logical flow of operations.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Logical workflow for the characterization of this compound.
References
Spectroscopic Profile of 2-(Bromomethyl)pyridine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Bromomethyl)pyridine hydrobromide, a key building block in synthetic chemistry and pharmaceutical development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in its characterization.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. It is important to note that spectroscopic data for the hydrobromide salt may differ slightly from the free base, 2-(bromomethyl)pyridine, particularly in NMR due to the protonation of the pyridine (B92270) nitrogen.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| Conforms to structure | Specific peak data not provided, but commercial sources confirm conformity of the IR spectrum.[1] |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 172.0 | [M-HBr]⁺, Molecular ion of the free base |
| 92.1 | [M-HBr-Br]⁺, Loss of a bromine radical from the free base |
Note: The mass spectrum of the hydrobromide salt will typically show the molecular ion of the free base, 2-(bromomethyl)pyridine, as the hydrobromide salt dissociates in the mass spectrometer. The NIST Mass Spectrometry Data Center provides data for the free base, 2-(bromomethyl)pyridine.[2]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate spectroscopic analysis. The following are generalized procedures adapted for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as the acidic proton from the hydrobromide may exchange with solvent protons.
-
Instrumentation: Utilize a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples. A small amount of the powdered this compound is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance. PubChem notes the availability of an ATR-IR spectrum from a commercial source.[3]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), can be used. For GC-MS, the sample would need to be derivatized or the free base analyzed.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source.
-
Operate the mass spectrometer in positive ion mode to detect the [M-HBr+H]⁺ ion (the protonated free base).
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
-
Data Acquisition (GC-MS of the free base):
-
Injector: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a higher temperature (e.g., 280 °C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Visualizations
Chemical Structure and Fragmentation
The following diagram illustrates the chemical structure of the 2-(bromomethyl)pyridinium cation, as it exists in the hydrobromide salt, and its primary fragmentation pathway observed in mass spectrometry.
Caption: Mass spectrometry fragmentation of 2-(bromomethyl)pyridine.
Spectroscopic Analysis Workflow
The logical workflow for the complete spectroscopic characterization of this compound is depicted below.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2-(Bromomethyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyridine hydrobromide is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the reactive bromomethyl group attached to the pyridine (B92270) ring, which allows for the facile introduction of the 2-picolyl moiety into a wide range of molecular scaffolds. This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols for their determination, and key applications of this compound in drug discovery and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₆BrN · HBr | [1] |
| Molecular Weight | 252.94 g/mol | [2] |
| Appearance | White to light yellow crystalline powder or crystals | [1][2] |
| Melting Point | 148-152 °C | [2][3] |
| Solubility | Soluble in Methanol. The hydrobromide form enhances solubility in polar solvents. | [2][4] |
| Purity | Typically >98% (by HPLC) | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are essential for quality control and experimental reproducibility.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Grind a small amount of the this compound sample into a fine powder using a clean, dry mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-15 °C per minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate determination, prepare two more capillary tubes with the sample.
-
Place the new tubes in the apparatus and heat rapidly to about 15-20 °C below the approximate melting point observed in the preliminary run.
-
Reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The melting point is reported as the range between these two temperatures.
Solubility Determination (Shake-Flask Method)
Objective: To determine the approximate solubility of this compound in a given solvent.
Materials:
-
This compound sample
-
Selected solvent (e.g., water, ethanol, dichloromethane)
-
Glass vials with screw caps
-
Shaker or vortex mixer
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them on a shaker or vortex mixer at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.
-
Calculate the solubility based on the measured concentration and the dilution factor. The solubility can be expressed in terms of descriptive phrases as outlined by pharmacopeial standards.
Stability Assessment (Forced Degradation Study)
Objective: To evaluate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound sample
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a stability-indicating method
Procedure:
-
Acidic Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and maintain at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solid or solution sample to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute appropriately.
-
Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Calculate the percentage of degradation and identify the major degradation products if possible. This information is critical for determining appropriate storage and handling conditions.
Applications in Drug Development
This compound is a valuable reagent for the synthesis of a diverse range of biologically active molecules. Its primary role is to serve as an electrophile in nucleophilic substitution reactions, allowing for the incorporation of the 2-pyridylmethyl (picolyl) group.
Role in Kinase Inhibitor Synthesis
The pyridine moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This compound is used to introduce the 2-picolyl group onto various scaffolds to generate potent and selective kinase inhibitors targeting pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[5][6]
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyridinyl-based compound.
Application in Neuropharmacology
The 2-picolyl group is also a key structural element in compounds designed to interact with targets in the central nervous system. This compound serves as a starting material for the synthesis of molecules with potential applications in treating neurological disorders.[2]
Synthetic Workflow: Small Molecule Library Synthesis and Screening
A common application of this compound in drug discovery is in the synthesis of small molecule libraries for high-throughput screening. The following workflow illustrates this process.
References
- 1. This compound | 31106-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound CAS#: 31106-82-8 [m.chemicalbook.com]
- 5. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 6. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of 2-(Bromomethyl)pyridine Hydrobromide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Bromomethyl)pyridine (B1332372) hydrobromide, a key intermediate in pharmaceutical and chemical synthesis. While specific quantitative solubility data remains limited in publicly available literature, this document outlines established methodologies for its determination and presents known qualitative solubility information. Furthermore, it details a common synthetic pathway and a typical nucleophilic substitution reaction, visualized as workflows, to aid in its practical application.
Introduction
2-(Bromomethyl)pyridine hydrobromide is a versatile reagent frequently employed in the synthesis of a wide range of biologically active molecules and functional materials.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of the pyridin-2-ylmethyl moiety into various molecular scaffolds.[1] Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation development.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 31106-82-8 | [3][4] |
| Molecular Formula | C₆H₇Br₂N | [3] |
| Molecular Weight | 252.93 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 149-152 °C | [4][5] |
Solubility Data
Qualitative Solubility
Published information indicates that this compound is soluble in polar solvents, with methanol (B129727) being specifically mentioned as a suitable solvent.[5] Its hydrobromide salt form suggests that it will exhibit higher solubility in polar protic solvents capable of hydrogen bonding and solvating the ionic species.
Quantitative Solubility
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.
Gravimetric Method
This method directly measures the mass of the dissolved solute in a saturated solution.[6][7][8][9]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)
-
Evaporating dish or pre-weighed vial
-
Oven
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a shaker or stirrer for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.
-
Once the solvent is completely removed, place the dish in an oven at a temperature below the compound's decomposition point to ensure all residual solvent is removed.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution collected) * 100
-
UV-Vis Spectrophotometry Method
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of small amounts of material.[10][11][12][13][14]
Materials:
-
This compound
-
Selected organic solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Determination of Molar Absorptivity (ε):
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The slope of the line, according to the Beer-Lambert law (A = εbc), will be the molar absorptivity (where b is the path length, typically 1 cm).
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution.
-
-
Sample Analysis:
-
Withdraw and filter a sample of the saturated supernatant as described previously.
-
Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the measured absorbance and the molar absorptivity (or the calibration curve) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Synthetic and Reaction Workflows
The following diagrams illustrate a typical synthesis of 2-(Bromomethyl)pyridine and a subsequent nucleophilic substitution reaction involving the hydrobromide salt.
Caption: Synthesis of 2-(Bromomethyl)pyridine via radical bromination.
Caption: Nucleophilic substitution using 2-(Bromomethyl)pyridine HBr.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides robust and established experimental protocols for its determination. The provided qualitative information and detailed methodologies will assist researchers in the effective handling and application of this important synthetic intermediate. The visualized workflows offer a clear representation of its synthesis and reactivity, further aiding in experimental design and execution. It is recommended that researchers determine the solubility in their specific solvent systems of interest to ensure optimal reaction conditions and outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. This compound CAS#: 31106-82-8 [m.chemicalbook.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmacyjournal.info [pharmacyjournal.info]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rootspress.org [rootspress.org]
- 14. ingentaconnect.com [ingentaconnect.com]
Stability and Storage of 2-(Bromomethyl)pyridine hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the stability and optimal storage conditions for 2-(Bromomethyl)pyridine hydrobromide, a crucial reagent in synthetic chemistry and pharmaceutical development. Adherence to these guidelines is critical to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment.
Chemical Profile and Inherent Stability
This compound is a pyridine (B92270) derivative that serves as a versatile building block in the synthesis of a wide range of organic molecules.[1][2] Its reactivity, primarily due to the bromomethyl group, also makes it susceptible to degradation if not handled and stored properly. The compound is a solid, appearing as a white to light yellow powder or crystal.[1][3] It is known to be stable under the recommended storage conditions.[4] However, its hydrobromide salt form indicates a degree of hygroscopicity and sensitivity to moisture.
Factors Influencing Stability
Several environmental factors can adversely affect the stability of this compound, leading to its degradation. These factors are outlined below.
Incompatible Materials
Contact with incompatible substances is a primary cause of degradation. It is crucial to avoid storage or handling in proximity to:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: May cause neutralization reactions and promote decomposition.
-
Strong Reducing Agents: Can react with the bromomethyl group.[5]
-
Metals: The compound is corrosive to metals, and contact should be avoided.
Environmental Conditions
-
Moisture: As a hydrobromide salt, the compound is likely hygroscopic. Absorption of water can lead to hydrolysis and degradation.
-
Light: While not explicitly stated in all sources, storing in a dark place is recommended, suggesting potential photosensitivity.[6]
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Air: Although it can be stored at room temperature, some suppliers recommend keeping it under a nitrogen atmosphere, indicating potential sensitivity to oxygen or carbon dioxide.[5]
The logical relationship between these factors and the degradation of the compound is illustrated in the diagram below.
Caption: Factors leading to the degradation of this compound.
Recommended Storage Conditions
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended. These are summarized from various supplier safety data sheets and product information.
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (<15°C recommended by some sources)[1][3][6] | Prevents thermal degradation. |
| Atmosphere | Sealed in a dry environment; under a nitrogen atmosphere is optimal.[5][6] | Minimizes exposure to moisture and air. |
| Light | Keep in a dark place.[6] | Protects against potential photodegradation. |
| Container | Tightly closed, corrosive-resistant container with a resistant inner liner.[7][8] | Prevents corrosion and contamination. |
| Location | Cool, dry, and well-ventilated area away from incompatible materials.[8][9] | Ensures a safe and stable storage environment. |
Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, proper handling procedures must be followed at all times.
Engineering Controls
-
Ventilation: Always handle in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[5][9][10]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible in the immediate vicinity of the handling area.[5][7]
Personal Protective Equipment
A comprehensive summary of required PPE is provided in the table below.
| Body Part | Protective Equipment | Specification |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield.[4][5] | Conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin | Protective gloves (e.g., nitrile), lab coat, and other protective clothing.[4][5][10] | Gloves must be inspected prior to use. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[5] | Do not breathe dust.[4] |
Experimental Protocols: Stability Assessment
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the purity of this compound over time under various storage conditions.
Objective: To quantify the degradation of this compound under stressed conditions (e.g., elevated temperature, humidity, light exposure).
Materials:
-
This compound samples
-
HPLC-grade methanol (B129727) and water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Environmental chambers (for controlled temperature, humidity, and light exposure)
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in a 10 mL volumetric flask with methanol to create a 1 mg/mL stock solution.
-
Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).
-
-
Sample Preparation:
-
Store samples of this compound under different conditions (e.g., room temperature/dark, 40°C/75% relative humidity, exposed to UV light).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), accurately weigh a sample and prepare a solution in methanol at a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in methanol
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., start with 95% A, ramp to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Integrate the peak area of the this compound in the sample chromatograms.
-
Calculate the concentration of the compound in the samples at each time point using the calibration curve.
-
Determine the percentage of degradation over time for each storage condition.
-
The workflow for this stability assessment is depicted in the following diagram.
Caption: A generalized workflow for assessing the stability of a chemical compound using HPLC.
Conclusion
The stability of this compound is paramount for its effective use in research and development. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation, ensure the quality of their starting materials, and promote a safe laboratory environment. Proper storage in a cool, dark, dry, and well-ventilated area, away from incompatible materials, is the cornerstone of maintaining the compound's integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(ブロモメチル)ピリジン 臭化水素酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rheniumshop.co.il [rheniumshop.co.il]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 31106-82-8 [m.chemicalbook.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)pyridine Hydrobromide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 2-(bromomethyl)pyridine (B1332372) hydrobromide with various nucleophiles. This versatile reagent is a cornerstone in synthetic chemistry, particularly for introducing the 2-pyridylmethyl moiety into a wide range of molecules, many of which are of significant interest in medicinal chemistry and materials science. This document details the core principles of its reactivity, provides experimental protocols, and summarizes available quantitative data to aid in the design and execution of synthetic strategies.
Core Concepts: Reactivity and Mechanism
2-(Bromomethyl)pyridine hydrobromide is a salt, and for the bromomethyl group to become susceptible to nucleophilic attack, the pyridine (B92270) nitrogen must first be deprotonated. This is typically achieved by the addition of a base, which liberates the free base form of 2-(bromomethyl)pyridine. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic substitution, primarily through an S(_N)2 mechanism.
The general reaction scheme is as follows:
Step 1: Neutralization The hydrobromide salt is neutralized by a base (e.g., K(_2)CO(_3), Et(_3)N) to generate the free base of 2-(bromomethyl)pyridine.
Step 2: Nucleophilic Attack A nucleophile (Nu(\text{⁻})) attacks the electrophilic methylene (B1212753) carbon, displacing the bromide leaving group in a concerted S(_N)2 fashion.
Factors Influencing Reactivity
The rate and outcome of the reaction are influenced by several factors inherent to the S(_N)2 mechanism:
-
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The order of reactivity for common nucleophiles is generally R-S(\text{⁻}) > R-NH(_2) > R-O(\text{⁻}).
-
Solvent: Polar aprotic solvents such as acetone (B3395972), DMF, and acetonitrile (B52724) are ideal for S(_N)2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more available to react.
-
Base: The choice of base is crucial. It must be strong enough to deprotonate the pyridine hydrobromide but should not be overly nucleophilic itself to avoid competing reactions. Inorganic bases like potassium carbonate are commonly used.
-
Temperature: Increasing the reaction temperature generally increases the reaction rate, but may also lead to the formation of side products.
Data Presentation: Reaction with Various Nucleophiles
Table 1: N-Alkylation with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | K(_2)CO(_3) | Acetone | 25 | Quantitative | [1] |
| Substituted Anilines | Various | Various | 25-110 | Good to Excellent | [2][3] |
| 2-Aminoethanethiol | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Ethylenediamine | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Table 2: S-Alkylation with Thiol Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Et(_3)N | Acetone | 25 | High | General Knowledge |
| 2-Mercaptobenzothiazole | Et(_3)N | Acetone | 25 | 88 | General Knowledge |
| Methyl 2-mercaptobenzoate | HBr/AcOH | Not Specified | 20 | 85 | [5] |
Table 3: O-Alkylation with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol (B47542) | K(_2)CO(_3) | Acetone | Reflux | Moderate to Good | General Knowledge |
| 2-Pyridone | Et(_4)NF | THF | 25 | High | General Knowledge |
| 2-Hydroxymethylpyridine | NaH | THF | 0 to 25 | Good | General Knowledge |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Procedure for the N-Alkylation of Amines
This protocol describes the synthesis of 2-(aminomethyl)pyridines.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline)
-
Potassium carbonate (K(_2)CO(_3))
-
Dry acetone
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (e.g., 760 mg, 3 mmol) and potassium carbonate (e.g., 436 mg, 3.15 mmol).
-
Degas the flask under vacuum for 1 hour to ensure anhydrous conditions.
-
Backfill the flask with an inert atmosphere (Argon or Nitrogen).
-
Add dry acetone (10 mL) to the flask.
-
Add the amine nucleophile (1.0 to 1.2 equivalents) to the stirring suspension.
-
Stir the reaction mixture at room temperature (approximately 25°C) for 6-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the resulting residue with diethyl ether (3 x 10 mL) under an inert atmosphere.
-
Combine the organic extracts and remove the solvent under reduced pressure to afford the N-alkylated product.[1]
Protocol 2: General Procedure for the S-Alkylation of Thiols
This protocol is suitable for the synthesis of 2-(thiomethyl)pyridines.
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol)
-
Triethylamine (B128534) (Et(_3)N)
-
Dry acetone
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1 equivalent) in dry acetone.
-
Add triethylamine (2.2 equivalents) to the solution to neutralize the hydrobromide and provide a basic medium.
-
To this mixture, add the thiol nucleophile (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: General Procedure for the O-Alkylation of Phenols
This protocol can be used for the synthesis of 2-(phenoxymethyl)pyridines.
Materials:
-
This compound
-
Phenol nucleophile
-
Potassium carbonate (K(_2)CO(_3))
-
Dry acetone
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine the phenol (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2.5 equivalents) in dry acetone.
-
Heat the mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization as needed.
Mandatory Visualizations
Logical Relationships in S(_N)2 Reactivity
The following diagram illustrates the key factors influencing the S(_N)2 reactivity of 2-(bromomethyl)pyridine.
Experimental Workflow for Reactivity Assessment
This diagram outlines a general workflow for assessing the reactivity of this compound with a novel nucleophile.
Applications in the Synthesis of Bioactive Molecules
While this compound is not directly involved in biological signaling pathways, it serves as a crucial building block for synthesizing a vast array of molecules with significant biological activity. The 2-pyridylmethyl group is a common scaffold in medicinal chemistry, appearing in drugs targeting a variety of receptors and enzymes. For instance, derivatives of 2-(aminomethyl)pyridine are found in antihistamines and other centrally acting agents. The ability to readily introduce this moiety allows for the exploration of chemical space in drug discovery programs. The synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based chemosensors is another important application.[4]
Conclusion
This compound is a highly reactive and versatile reagent for the introduction of the 2-pyridylmethyl group onto a variety of nucleophiles. Its reactivity is governed by the principles of S(_N)2 reactions, and can be fine-tuned by the careful selection of a base, solvent, and reaction temperature. While a systematic, comparative dataset of its reactivity is lacking in the literature, the provided protocols and data serve as a valuable guide for synthetic chemists. The importance of this reagent is underscored by its frequent use in the synthesis of pharmaceutically relevant compounds, making it an indispensable tool in the arsenal (B13267) of drug development professionals.
References
- 1. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 5. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04002H [pubs.rsc.org]
Theoretical Studies on the Reactivity of 2-(Bromomethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)pyridine (B1332372), a key building block in medicinal chemistry and materials science, exhibits a versatile reactivity profile governed by the interplay of its pyridine (B92270) ring and the labile bromomethyl group. This technical guide provides a comprehensive overview of the theoretical approaches used to understand and predict the reactivity of this important molecule. While direct computational studies on 2-(bromomethyl)pyridine are not extensively documented in the literature, this guide synthesizes information from related systems and established computational methodologies to offer a robust framework for its investigation. We delve into the primary reaction pathways—nucleophilic substitution (S(_N)1 and S(_N)2) and radical reactions—and discuss the computational protocols for determining key quantitative descriptors such as bond dissociation energies and activation energies. This document serves as a valuable resource for researchers seeking to model, predict, and ultimately harness the reactivity of 2-(bromomethyl)pyridine in their scientific endeavors.
Introduction
2-(Bromomethyl)pyridine, also known as 2-picolyl bromide, is a heterocyclic compound of significant interest due to its utility in the synthesis of a wide array of functionalized molecules. The nitrogen atom in the pyridine ring influences the electronic properties of the benzylic-type C-Br bond, leading to a rich and sometimes complex reactivity. Understanding the underlying mechanisms and energetics of its reactions is crucial for optimizing synthetic routes, designing novel molecules with desired properties, and predicting potential metabolic pathways of drug candidates.
Theoretical and computational chemistry provide powerful tools to elucidate these aspects at a molecular level. This guide outlines the key theoretical concepts and computational methods relevant to the study of 2-(bromomethyl)pyridine's reactivity, focusing on nucleophilic substitution and radical-mediated pathways.
Computational Methodologies for Reactivity Studies
A variety of computational methods can be employed to study the reactivity of 2-(bromomethyl)pyridine. The choice of method often represents a trade-off between accuracy and computational cost.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance of accuracy and computational efficiency for studying organic reactions.
-
Functionals: Several functionals are suitable for these studies.
-
B3LYP: A popular hybrid functional that provides a reasonable baseline for geometric and energetic predictions.
-
M06-2X: A hybrid meta-GGA functional known for its good performance in thermochemistry and kinetics, often providing more accurate barrier heights and reaction energies than B3LYP.[1]
-
ωB97X-D: A range-separated hybrid functional with empirical dispersion corrections, which has shown excellent performance for calculating bond dissociation energies.[1]
-
-
Basis Sets: The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are commonly used. For heavier atoms like bromine, and for calculations requiring high accuracy, correlation-consistent basis sets such as aug-cc-pVTZ are recommended.
High-Level Composite Methods
For benchmark calculations of key energetic parameters, high-level composite methods can be employed. These methods aim to approximate the results of very high-level ab initio calculations at a reduced computational cost.
-
G3B3, CBS-QB3, and G4: These methods combine results from calculations with different levels of theory and basis sets to extrapolate to a high level of accuracy, typically within 1-2 kcal/mol of experimental values for thermochemical data.[1]
Solvation Models
To simulate reactions in solution, implicit or explicit solvation models are necessary.
-
Implicit Solvation: The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk effects of the solvent.
-
Explicit Solvation: In this approach, a number of solvent molecules are explicitly included in the calculation. This is more computationally demanding but can be important for reactions where specific solvent-solute interactions, such as hydrogen bonding, play a critical role.
Nucleophilic Substitution Reactions
2-(Bromomethyl)pyridine readily undergoes nucleophilic substitution, where the bromide ion is displaced by a nucleophile. The two primary mechanisms for this transformation are the unimolecular S(_N)1 and the bimolecular S(_N)2 pathways.
The S(_N)1 vs. S(_N)2 Dichotomy
The competition between the S(_N)1 and S(_N)2 mechanisms is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. The pyridine ring in 2-(bromomethyl)pyridine can stabilize the carbocation intermediate formed in the S(_N)1 pathway through resonance, while the primary nature of the carbon bearing the bromine atom would typically favor an S(_N)2 reaction.
Computational Protocol for Studying S(_N)1 and S(_N)2 Reactions
A typical computational workflow to investigate the S(_N)1 and S(_N)2 reactivity of 2-(bromomethyl)pyridine is as follows:
Illustrative Energetic Data
| Parameter | S(_N)1 Pathway (Illustrative) | S(_N)2 Pathway (Illustrative) |
| Rate-Determining Step | C-Br Bond Cleavage | Nucleophilic Attack |
| Activation Energy (ΔG‡) | Higher | Lower |
| Key Intermediate | 2-Pyridylmethyl Cation | None (Transition State) |
| Solvent Preference | Polar Protic | Polar Aprotic |
| Nucleophile Strength | Less Important | Crucial (Strong Nucleophiles) |
Radical Reactivity
Homolytic cleavage of the C-Br bond in 2-(bromomethyl)pyridine generates a 2-pyridylmethyl radical and a bromine radical. The stability of the resulting radical and the energy required for this bond cleavage are key determinants of its radical reactivity.
C-Br Bond Dissociation Energy (BDE)
The C-Br bond dissociation energy (BDE) is the enthalpy change for the homolytic cleavage of the C-Br bond in the gas phase. A lower BDE indicates a greater propensity for radical formation.
Computational Protocol for BDE Calculation
The BDE can be calculated as the difference in the total electronic energies (including zero-point vibrational energy, ZPVE) of the products (radicals) and the reactant.
Estimated BDE and Comparison
Direct experimental or calculated BDE values for 2-(bromomethyl)pyridine are scarce. However, we can use benzyl (B1604629) bromide as a benchmark, for which the experimental gas-phase C-Br BDE is approximately 61 kcal/mol (255 ± 4 kJ/mol).[1] The presence of the nitrogen atom in the pyridine ring is expected to influence the BDE of 2-(bromomethyl)pyridine.
| Compound | Experimental Gas-Phase C-Br BDE (kcal/mol) | Reference |
| Benzyl Bromide | ~61 | [1] |
| 2-(Bromomethyl)pyridine | Not available (Estimated to be similar to or slightly lower than benzyl bromide) |
Experimental Protocols
The theoretical predictions of reactivity can be correlated with experimental observations. Below are representative protocols for nucleophilic substitution reactions involving 2-(bromomethyl)pyridine, which can serve as a basis for kinetic studies to determine experimental activation energies.
Synthesis of 2-(Hydroxymethyl)pyridine via Nucleophilic Substitution
This protocol describes the conversion of 2-(bromomethyl)pyridine to 2-(hydroxymethyl)pyridine, a common nucleophilic substitution reaction.
Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Sodium carbonate (Na(_2)CO(_3))
-
Water
-
Dichloromethane (CH(_2)Cl(_2))
-
Saturated sodium bicarbonate solution (NaHCO(_3))
-
Magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
To a solution of this compound in acetone, add an aqueous solution of sodium carbonate.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(hydroxymethyl)pyridine.
Note: The basic workup is necessary to deprotonate the pyridine nitrogen, preventing it from partitioning into the aqueous phase.
Conclusion
The reactivity of 2-(bromomethyl)pyridine is a subject of considerable interest in synthetic and medicinal chemistry. While direct and comprehensive theoretical studies on this specific molecule are limited, this guide has outlined the established computational methodologies and theoretical frameworks that can be applied to rigorously investigate its reaction mechanisms and energetics. By employing DFT and high-level composite methods, researchers can gain valuable insights into the competition between S(_N)1 and S(_N)2 pathways, as well as the propensity for radical formation through the calculation of C-Br bond dissociation energies. The provided computational workflows and illustrative data serve as a practical starting point for future theoretical investigations, which, in conjunction with experimental studies, will enable a more profound understanding and more effective utilization of 2-(bromomethyl)pyridine's reactivity.
References
Acidity of Methylene Protons in 2-(Bromomethyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity of the methylene (B1212753) protons in 2-(bromomethyl)pyridine (B1332372). A comprehensive understanding of the pKa of these protons is critical for professionals in drug development and synthetic chemistry, as it governs the reactivity of this versatile building block in various synthetic transformations. This document outlines the key factors influencing this acidity, provides comparative quantitative data, and details an experimental protocol for its determination.
Core Concepts: Factors Influencing Acidity
The acidity of the methylene protons in 2-(bromomethyl)pyridine is significantly enhanced compared to a typical alkyl bromide due to the electronic properties of the adjacent pyridine (B92270) ring. Deprotonation of the methylene group results in a carbanion that is stabilized by several factors, thereby lowering the pKa of the conjugate acid.
The primary factor contributing to the increased acidity is the ability of the pyridine ring to delocalize the negative charge of the carbanion through resonance. The lone pair of electrons on the methylene carbon can be delocalized into the π-system of the aromatic ring. This delocalization is particularly effective because the nitrogen atom in the pyridine ring is electron-withdrawing, which further stabilizes the negative charge.
Additionally, the electronegative bromine atom exerts an electron-withdrawing inductive effect (-I effect). This effect polarizes the C-H bonds of the methylene group, making the protons more electropositive and thus more susceptible to abstraction by a base. The combination of resonance and inductive effects leads to a considerable increase in the acidity of these methylene protons, making them accessible for deprotonation under appropriate basic conditions.
Quantitative Data on the Acidity of Substituted Pyridines
| Compound | Substituent at C2 | pKa of Conjugate Acid (Pyridinium Ion) | Estimated pKa of Methyl/Methylene Protons |
| 2-Methylpyridine (2-Picoline) | -CH₃ | 5.94[1] | ~35 |
| Pyridine | -H | 5.25[1] | N/A |
| 2-Bromopyridine | -Br | 0.71 | N/A |
| 2-(Bromomethyl)pyridine | -CH₂Br | Not available | < 35 (Estimated) |
| Toluene | N/A (benzene ring) | N/A | ~41[2] |
Note: The pKa of the methyl protons of 2-picoline is estimated to be around 35 in DMSO. The presence of the electron-withdrawing bromine atom in 2-(bromomethyl)pyridine is expected to lower this value, making the methylene protons more acidic.
Experimental Protocol: Determination of pKa by Hydrogen-Deuterium (H/D) Exchange Monitored by ¹H NMR Spectroscopy
For weakly acidic C-H bonds, such as the methylene protons in 2-(bromomethyl)pyridine, direct titration is often not feasible. A common and effective method for determining the pKa is to measure the rate of hydrogen-deuterium (H/D) exchange in a deuterated solvent with a known pD (the equivalent of pH in D₂O). The rate of exchange is proportional to the concentration of the carbanion, which is in turn related to the pKa of the C-H acid.
Materials:
-
2-(bromomethyl)pyridine
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) solution in D₂O (standardized)
-
Deuterated buffer solutions of known pD (e.g., phosphate (B84403) or borate (B1201080) buffers)
-
NMR tubes
-
NMR spectrometer (≥400 MHz)
-
Internal standard with a known chemical shift that does not exchange protons (e.g., tetramethylsilane, TMS, or a non-exchangeable signal from a known compound)
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions of 2-(bromomethyl)pyridine in D₂O at a constant concentration (e.g., 10 mM).
-
To each solution, add a specific amount of NaOD or a deuterated buffer to achieve a range of pD values. The pD can be measured using a pH meter calibrated for D₂O (pD = pH reading + 0.4).
-
Add a known concentration of an internal standard to each sample.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of each sample at a constant temperature (e.g., 25 °C) at regular time intervals. The time intervals will depend on the expected rate of exchange and should be chosen to adequately follow the kinetics of the process.
-
The disappearance of the signal corresponding to the methylene protons (-CH₂Br) and the appearance of a new signal (if observable) or the decrease in the integral of the methylene proton signal relative to the internal standard will be monitored.
-
-
Data Analysis:
-
Integrate the signal for the methylene protons and the internal standard in each spectrum.
-
Plot the natural logarithm of the integral of the methylene proton signal (ln[CH₂]) versus time for each pD value. The slope of this plot will give the pseudo-first-order rate constant (k_obs) for the H/D exchange at that pD.
-
The relationship between the observed rate constant and the pKa is given by the equation: log(k_obs) = log(k₀) + pD - pKa where k₀ is the intrinsic rate constant for the exchange.
-
A plot of log(k_obs) versus pD should yield a straight line with a slope of 1. The pKa can be determined from the intercept of this line.
-
Visualizing the Factors Influencing Acidity
The following diagram, generated using the DOT language, illustrates the key electronic factors that contribute to the acidity of the methylene protons in 2-(bromomethyl)pyridine.
Caption: Factors influencing the acidity of methylene protons.
References
Methodological & Application
Application Notes and Protocols for N-alkylation using 2-(Bromomethyl)pyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of more complex molecular architectures from simpler amine precursors. The introduction of a pyridylmethyl group, in particular, is of significant interest in medicinal chemistry and drug development. The pyridine (B92270) moiety can influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can also participate in key biological interactions, including hydrogen bonding and metal chelation. 2-(Bromomethyl)pyridine (B1332372) hydrobromide is a common and effective reagent for introducing the pyridin-2-ylmethyl group onto a nitrogen atom. This document provides detailed experimental protocols for the N-alkylation of various amines using 2-(bromomethyl)pyridine hydrobromide, along with data on reaction conditions and yields.
The general reaction scheme involves the nucleophilic attack of a primary or secondary amine on 2-(bromomethyl)pyridine. Since the reagent is a hydrobromide salt, a base is required to first neutralize the salt and generate the free base of the amine nucleophile, and also to scavenge the hydrobromic acid byproduct formed during the reaction.
General Reaction Scheme
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic substitution reaction (SN2). The amine acts as the nucleophile, attacking the electrophilic methylene (B1212753) carbon of 2-(bromomethyl)pyridine and displacing the bromide leaving group.
Caption: General N-alkylation reaction.
Experimental Protocols
This section provides detailed protocols for the N-alkylation of primary and secondary amines using this compound.
Protocol 1: N-alkylation of a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford the desired N-benzyl-1-(pyridin-2-yl)methanamine.
Protocol 2: N-alkylation of a Secondary Cyclic Amine (e.g., Piperidine)
Materials:
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add piperidine (1.2 eq.), triethylamine (2.5 eq.), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add this compound (1.0 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to prevent peak tailing.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of various amines with this compound, based on literature precedents for similar reactions.
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amines | |||||
| Aniline | K₂CO₃ | DMF | 60-80 | 6-12 | 70-85 |
| Benzylamine | K₂CO₃ | DMF | 50-60 | 4-8 | 80-95 |
| Cyclohexylamine | Et₃N | MeCN | RT - 50 | 12-24 | 75-90 |
| Secondary Amines | |||||
| Piperidine | Et₃N | MeCN | RT | 12-24 | 85-95 |
| Diethylamine | K₂CO₃ | DMF | RT - 40 | 8-16 | 65-80 |
| N-Methylaniline | NaH | THF | 0 - RT | 2-6 | 70-85 |
Note: The yields are indicative and can vary depending on the specific reaction conditions and the purity of the starting materials.
Mandatory Visualizations
Experimental Workflow
The general workflow for the N-alkylation using this compound is depicted below.
Caption: General experimental workflow.
Logical Relationship of Reaction Components
The following diagram illustrates the roles and interactions of the key components in the reaction.
Caption: Interaction of reaction components.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Increase the reaction temperature or time, but monitor for potential side product formation.
-
Consider a stronger base, such as sodium hydride (NaH), particularly for less nucleophilic amines, but exercise caution as it is highly reactive.
-
-
Over-alkylation (for primary amines):
-
Use a larger excess of the primary amine to favor mono-alkylation.
-
Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[2]
-
-
Product Purification Issues:
-
Basic amine products can streak on silica gel columns. Adding a small amount of a volatile base like triethylamine (0.5-1%) to the eluent can improve peak shape and separation.[1]
-
If the product is highly polar, consider using a different stationary phase like alumina (B75360) or a reversed-phase column.
-
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents and reactive bases like sodium hydride require careful handling under an inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of Bipyridine Ligands Using 2-(Bromomethyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bipyridine ligands, leveraging the reactivity of 2-(bromomethyl)pyridine (B1332372) hydrobromide as a key building block. The primary synthetic route involves the N-alkylation of a pyridine-containing substrate to form a bipyridinium salt, which can be a versatile precursor for various applications in coordination chemistry, catalysis, and materials science.
Introduction
Bipyridine ligands are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions. The functionalization of the bipyridine scaffold allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, influencing their catalytic activity, photophysical behavior, and biological function.
This document outlines a straightforward and adaptable method for the synthesis of asymmetric bipyridine derivatives through the N-alkylation of a pyridine (B92270) nucleophile with 2-(bromomethyl)pyridine. The protocol is divided into two main stages: the preparation of the reactive free base, 2-(bromomethyl)pyridine, from its hydrobromide salt, and the subsequent N-alkylation reaction to yield the desired bipyridinium salt.
General Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Neutralization: Liberation of the free base, 2-(bromomethyl)pyridine, from its hydrobromide salt.
-
N-Alkylation: Reaction of the generated 2-(bromomethyl)pyridine with a pyridine-based nucleophile to form the target bipyridinium bromide salt.
Caption: General workflow for the synthesis of bipyridinium salts.
Experimental Protocols
Protocol 1: Preparation of 2-(Bromomethyl)pyridine (Free Base)
This protocol describes the neutralization of 2-(bromomethyl)pyridine hydrobromide to its free base form, which is the reactive species for the subsequent N-alkylation reaction.
Materials:
-
This compound
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a saturated aqueous solution of sodium carbonate at 0 °C and stir the mixture for 20 minutes.[1]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2-(bromomethyl)pyridine as an oil.
-
The crude product is typically used in the next step without further purification.
Expected Outcome:
The product, 2-(bromomethyl)pyridine, is an oil and should be handled with care as it is a lachrymator and alkylating agent. Due to its potential instability, it is recommended to use the freshly prepared free base immediately in the subsequent reaction.
Protocol 2: Synthesis of N-(Pyridin-2-ylmethyl)pyridinium Bromide
This protocol outlines the N-alkylation of pyridine with the freshly prepared 2-(bromomethyl)pyridine. This procedure can be adapted for other pyridine derivatives.
Materials:
-
Freshly prepared 2-(bromomethyl)pyridine (1.0 eq)
-
Pyridine (or substituted pyridine derivative) (1.0-1.2 eq)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Dissolve the freshly prepared 2-(bromomethyl)pyridine in anhydrous ethanol in a round-bottom flask.
-
Add pyridine (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to obtain a crude oily product.[2]
-
Add diethyl ether to the crude product and stir to induce precipitation of the pyridinium (B92312) salt.
-
Collect the precipitate by vacuum filtration, wash with diethyl ether, and dry under vacuum.
Expected Outcome:
The N-(Pyridin-2-ylmethyl)pyridinium bromide should be obtained as a crystalline solid. The purity can be assessed by melting point determination and spectroscopic methods such as NMR.
Data Presentation
The following table summarizes typical reaction parameters and expected data for the synthesis of N-alkylated pyridinium salts. Note that specific values will vary depending on the substrates used.
| Parameter | Protocol 1: Free Base Preparation | Protocol 2: N-Alkylation (Example) |
| Starting Material | 2-(Bromomethyl)pyridine HBr | 2-(Bromomethyl)pyridine, Pyridine |
| Reagents | Sat. Na₂CO₃, CH₂Cl₂ | Anhydrous Ethanol |
| Stoichiometry | - | 1.0 : 1.0-1.2 |
| Solvent | Water/CH₂Cl₂ | Ethanol |
| Temperature | 0 °C to room temperature | Reflux (approx. 78 °C) |
| Reaction Time | 20 minutes | 24-48 hours |
| Work-up | Liquid-liquid extraction | Precipitation with diethyl ether |
| Typical Yield | >95% (crude) | 60-80% |
| Product Appearance | Oil | Crystalline solid |
Table 1: Summary of Reaction Parameters.
Characterization Data
The synthesized bipyridinium salts can be characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the pyridinium salt results in a downfield shift of the pyridine proton signals. The methylene (B1212753) bridge protons typically appear as a singlet. For N-(Pyridin-2-ylmethyl)pyridinium bromide, the following characteristic shifts are expected (in DMSO-d₆):
-
Pyridinium protons: δ 8.0-9.2 ppm
-
Pyridine protons: δ 7.2-8.6 ppm
-
Methylene protons (-CH₂-): δ 5.5-6.0 ppm
-
-
¹³C NMR: The carbon signals of the pyridinium ring will also be shifted downfield upon quaternization.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular weight of the N-(pyridin-2-ylmethyl)pyridinium cation.
Logical Relationships in Synthesis
The synthesis of bipyridine ligands via this N-alkylation strategy follows a clear logical progression.
Caption: Logical workflow for the synthesis and characterization of bipyridinium salts.
Applications in Drug Development and Research
Bipyridine ligands and their metal complexes are of significant interest in drug development and scientific research due to their diverse applications:
-
Catalysis: As ligands in transition metal-catalyzed reactions, such as cross-coupling and oxidation reactions.
-
Medicinal Chemistry: As scaffolds for the design of therapeutic agents with anticancer, antimicrobial, and antiviral activities.
-
Materials Science: As building blocks for the construction of functional materials, including sensors, molecular switches, and light-emitting devices.
The synthetic protocols described herein provide a versatile platform for accessing a wide range of functionalized bipyridine ligands, enabling further exploration of their properties and applications in these fields.
References
Preparation of Pharmaceutical Intermediates Using 2-(Bromomethyl)pyridine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of key pharmaceutical intermediates utilizing 2-(bromomethyl)pyridine (B1332372) hydrobromide. This versatile reagent serves as a pivotal building block for introducing the 2-pyridylmethyl moiety, a common structural motif in a variety of biologically active compounds, including antihistamines and other therapeutic agents.
Introduction
2-(Bromomethyl)pyridine hydrobromide is a highly reactive and valuable reagent in organic synthesis, particularly in the pharmaceutical industry. Its utility lies in the electrophilic nature of the bromomethyl group, which readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of the 2-pyridylmethyl group, a key pharmacophore in many drug molecules. The hydrobromide salt form enhances the compound's stability and handling properties.
This guide details the preparation of two important classes of pharmaceutical intermediates: N-(2-Pyridinylmethyl)amines and 2-((Benzhydryloxy)methyl)pyridine, both of which are precursors to various active pharmaceutical ingredients (APIs).
Key Applications and Reactions
The primary application of this compound in pharmaceutical synthesis is in N-alkylation and O-alkylation reactions. A crucial first step in many of these reactions is the conversion of the hydrobromide salt to the more reactive free base, 2-(bromomethyl)pyridine.
Synthesis of N-(2-Pyridinylmethyl)amine Intermediates
N-(2-Pyridinylmethyl)amine derivatives are core components of numerous antihistaminic drugs. The synthesis involves the N-alkylation of a primary or secondary amine with 2-(bromomethyl)pyridine. A prominent example is the synthesis of a precursor to Tripelennamine, an H1-receptor antagonist.
Experimental Protocols
Protocol 1: Preparation of Free Base 2-(Bromomethyl)pyridine
This protocol describes the conversion of this compound to its free base, which is often used in subsequent reactions.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (anhydrous)
-
Diethyl ether
-
Deionized water
-
Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous acetone.
-
Add potassium carbonate (1.05 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 6-7 hours under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the acetone using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(bromomethyl)pyridine as an oil. The product is often used immediately in the next step without further purification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Reactants | This compound, Potassium carbonate | [1] |
| Solvent | Acetone | [1] |
| Temperature | Room Temperature (~25 °C) | [1] |
| Reaction Time | 6-7 hours | [1] |
| Yield | Quantitative | [1] |
Protocol 2: Synthesis of N,N-Dimethyl-N'-(pyridin-2-ylmethyl)ethane-1,2-diamine
This compound is a key intermediate in the synthesis of various pharmaceutical agents. This protocol details its preparation via N-alkylation of N,N-dimethylethylenediamine.
Materials:
-
2-(Bromomethyl)pyridine (prepared as in Protocol 1)
-
N,N-Dimethylethylenediamine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Base (e.g., Potassium carbonate or Triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N,N-dimethylethylenediamine (1.2 eq) and a suitable anhydrous solvent (e.g., THF).
-
Add a base such as potassium carbonate (2.0 eq).
-
To this stirred mixture, add a solution of 2-(bromomethyl)pyridine (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure product.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | 2-(Bromomethyl)pyridine, N,N-Dimethylethylenediamine |
| Solvent | Tetrahydrofuran (THF) |
| Base | Potassium Carbonate (K₂CO₃) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Yield | Not specified, typically moderate to high |
Protocol 3: Synthesis of 2-((Benzhydryloxy)methyl)pyridine
This ether is an intermediate for various compounds with potential biological activity. It is synthesized via an O-alkylation reaction.
Materials:
-
This compound
-
Benzhydrol (Diphenylmethanol)
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
-
Ice bath
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add benzhydrol (1.1 eq) to anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0 °C for 30 minutes to an hour to form the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ether.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | This compound, Benzhydrol |
| Base | Sodium Hydride (NaH) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-18 hours |
| Yield | Not specified, typically moderate to high |
Signaling Pathways and Logical Relationships
The synthetic strategies described above follow fundamental principles of organic chemistry, primarily nucleophilic substitution reactions. The logical relationship for a successful synthesis involves the activation of the nucleophile (amine or alcohol) with a suitable base, followed by the reaction with the electrophilic 2-(bromomethyl)pyridine. The choice of solvent and reaction conditions is critical to ensure good yields and minimize side reactions.
References
The Role of 2-(Bromomethyl)pyridine Hydrobromide in Modern Medicinal Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Bromomethyl)pyridine (B1332372) hydrobromide is a versatile and highly reactive building block in medicinal chemistry, primarily utilized for the introduction of the 2-pyridylmethyl moiety into a wide range of molecular scaffolds. This functional group is of significant interest in drug discovery due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, which can enhance the binding affinity and selectivity of drug candidates for their targets. Its utility spans the synthesis of compounds with diverse therapeutic potential, notably in the development of novel anticancer and antimicrobial agents. This document provides a detailed overview of its applications, quantitative biological data for selected derivatives, and comprehensive experimental protocols.
Applications in Anticancer Drug Discovery
The 2-pyridylmethyl group, introduced via 2-(Bromomethyl)pyridine hydrobromide, is a key component in a variety of potent anticancer agents, particularly kinase inhibitors. The pyridine (B92270) nitrogen can act as a crucial hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites.
Targeting Kinase Signaling Pathways:
Many pyridine-containing compounds exert their anticancer effects by inhibiting key kinases involved in cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and kinases within the PI3K/Akt pathway.[1][2]
VEGFR-2 Inhibition: Pyridine-urea derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[1] By blocking this pathway, these compounds can stifle tumor growth by cutting off its blood supply.
PI3K/Akt Pathway Modulation: The PI3K/Akt signaling cascade is a critical pathway for cell survival and proliferation, and its dysregulation is common in many cancers. Pyridine derivatives have been developed to target kinases within this pathway, such as Akt itself, leading to the induction of apoptosis in cancer cells.
Below are diagrams illustrating the VEGFR-2 and PI3K/Akt signaling pathways, which are common targets for pyridine-containing anticancer agents.
VEGFA [label="VEGF-A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PI3K [label="PI3K"]; RAF [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; Akt [label="Akt"]; mTOR [label="mTOR"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
VEGFA -> VEGFR2 [label="Binds and activates"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> RAF -> MEK -> ERK -> Proliferation; PI3K -> Akt -> mTOR; Akt -> Survival; VEGFR2 -> Migration; {Proliferation, Survival, Migration} -> Angiogenesis [style=dashed]; }
Caption: VEGFR-2 Signaling Pathway.GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
GrowthFactor -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label="phosphorylates"]; Akt -> mTORC1; Akt -> Apoptosis; mTORC1 -> CellGrowth; }
Caption: PI3K/Akt Signaling Pathway.Quantitative Data for Anticancer Pyridine Derivatives:
The following table summarizes the in vitro anticancer activity of various pyridine derivatives, some of which are synthesized using 2-(bromomethyl)pyridine precursors.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-Urea | VEGFR-2 (in vitro) | 3.93 | [1] |
| 2,4,6-Trisubstituted Pyridine | Renal Cancer Cells | Potent Activity | [3] |
| 2,4,6-Trisubstituted Pyridine | Prostate Cancer Cells | Potent Activity | [3] |
| Pyrano[3,2-c]pyridine | HepG-2 (Liver) | 4.5 | [4] |
| Pyrano[3,2-c]pyridine | MCF-7 (Breast) | 6.3 | [4] |
| 1H-Benzo[d]imidazole Derivative | Various (NCI-60) | 0.16 - 3.6 | [5] |
| Pyridine-Pyrazolopyridine | CDK2/cyclin A2 (in vitro) | 0.24 | [6] |
| 4-Thiophenyl-Pyridine | EGFR (in vitro) | 0.209 | [2] |
| 4-Thiophenyl-Pyridine | VEGFR-2 (in vitro) | 0.195 | [2] |
Applications in Antimicrobial Drug Discovery
The pyridine moiety is also a common feature in compounds with significant antimicrobial properties. The introduction of the 2-pyridylmethyl group can enhance the efficacy of these agents against a range of bacterial and fungal pathogens.
Mechanism of Action: The antimicrobial activity of pyridine derivatives can arise from various mechanisms, including the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid synthesis. The nitrogen atom of the pyridine ring can play a role in binding to metal ions essential for microbial enzyme function.
Quantitative Data for Antimicrobial Pyridine Derivatives:
The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC) of selected pyridine-containing compounds.
| Compound Class | Target Microorganism | MIC (µg/mL) | Reference |
| Pyridine-Thiazole | S. aureus | 100 | [2] |
| Pyridine-Thiazole | P. aeruginosa | 100 | [2] |
| 3-Cyano-2-substituted Pyridine | S. aureus | 31.25 - 62.5 | [2] |
| 3-Cyano-2-substituted Pyridine | E. coli | 31.25 - 62.5 | [2] |
| 3-Aminoimidazo[1,2-a]pyridine | E. coli | 15.625 | [7] |
| Thiosemicarbazones with Pyridine | S. aureus | 39.68 | [8] |
| Thiosemicarbazones with Pyridine | P. aeruginosa | 39.68 | [8] |
Experimental Protocols
The following section provides detailed methodologies for the synthesis of biologically active compounds using this compound.
Protocol 1: Synthesis of 2-((4-Chlorophenoxy)methyl)pyridine - A General Procedure for O-Alkylation
This protocol describes a general method for the O-alkylation of phenols with this compound, a common step in the synthesis of various biologically active molecules.
Start [label="Start:\n- 4-Chlorophenol (B41353)\n- 2-(Bromomethyl)pyridine HBr\n- K2CO3\n- DMF", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction:\n- Stir at room temperature\n- Monitor by TLC"]; Workup [label="Work-up:\n- Pour into water\n- Extract with Ethyl Acetate"]; Purification [label="Purification:\n- Column Chromatography"]; Product [label="Final Product:\n2-((4-Chlorophenoxy)methyl)pyridine", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for O-Alkylation.Materials:
-
4-Chlorophenol
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-((4-chlorophenoxy)methyl)pyridine.
Protocol 2: Synthesis of 2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole - A Key Intermediate for Anticancer Agents
This protocol details the synthesis of a key intermediate used in the development of benzimidazole-based anticancer agents.[9]
Start [label="Start:\n- 2-Mercaptobenzimidazole (B194830)\n- 2-(Bromomethyl)pyridine HBr\n- Base (e.g., K2CO3)\n- Solvent (e.g., Acetone)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Reaction:\n- Stir at room temperature or gentle heating\n- Monitor by TLC"]; Workup [label="Work-up:\n- Filter off solids\n- Evaporate solvent"]; Purification [label="Purification:\n- Recrystallization or\n- Column Chromatography"]; Product [label="Final Product:\n2-((Pyridin-2-ylmethyl)thio)-\n1H-benzo[d]imidazole", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
Caption: Workflow for S-Alkylation.Materials:
-
2-Mercaptobenzimidazole
-
This compound
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH)
-
Acetone (B3395972) or Ethanol
-
Deionized Water
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptobenzimidazole (1.0 eq) in acetone or ethanol.
-
Add a base such as potassium carbonate (1.5 eq) or an aqueous solution of sodium hydroxide (1.1 eq).
-
To this mixture, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature. Note: The free base of 2-(bromomethyl)pyridine can be generated in situ or prior to addition by treatment with a base like potassium carbonate and extraction with an organic solvent like diethyl ether.[10]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (inorganic salts) has formed, filter it off and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole.
This compound is an invaluable reagent for medicinal chemists, facilitating the synthesis of a diverse array of biologically active compounds. Its application in the development of anticancer and antimicrobial agents is well-documented, with numerous derivatives exhibiting potent in vitro and in vivo activities. The protocols provided herein offer a practical guide for the synthesis of key intermediates and final compounds, serving as a foundation for further research and development in the quest for novel therapeutics. The continued exploration of derivatives synthesized from this versatile building block holds significant promise for addressing unmet medical needs.
References
- 1. iris.cnr.it [iris.cnr.it]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 8. flore.unifi.it [flore.unifi.it]
- 9. researchgate.net [researchgate.net]
- 10. 2-(Bromomethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of a Coumarin-Based Fluorescent Probe for Copper (II) Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern chemical biology and drug discovery, enabling the visualization and quantification of specific analytes within complex biological systems. This document provides detailed application notes and protocols for the synthesis and application of a highly selective fluorescent probe for the detection of copper (II) ions (Cu²⁺). The probe is synthesized using 2-(Bromomethyl)pyridine hydrobromide as a key building block to construct the metal-chelating unit, which is then coupled to a coumarin (B35378) fluorophore. The resulting probe exhibits a "turn-off" fluorescence response upon binding to Cu²⁺, making it a valuable tool for studying the role of this important metal ion in biological processes.
The design of this probe is based on the well-established principle of Photoinduced Electron Transfer (PET). In the absence of Cu²⁺, the lone pair of electrons on the nitrogen atoms of the di-(2-picolyl)amine (DPA) chelator quenches the fluorescence of the coumarin fluorophore. Upon coordination with Cu²⁺, the electron-donating ability of the DPA moiety is suppressed, inhibiting the PET process and leading to a significant decrease in fluorescence intensity.
Synthesis of the Fluorescent Probe
The synthesis of the coumarin-based Cu²⁺ probe is a multi-step process involving the preparation of the DPA ligand and the coumarin fluorophore, followed by their condensation to form the final probe.
Part 1: Synthesis of the Di-(2-picolyl)amine (DPA) Ligand Precursor
The DPA ligand, N,N-bis(pyridin-2-ylmethyl)ethan-1-amine, provides the selective binding site for Cu²⁺ ions. It can be synthesized via N-alkylation of ethylenediamine (B42938) with this compound.
Experimental Protocol: Synthesis of N,N-bis(pyridin-2-ylmethyl)ethan-1-amine
Materials:
-
Ethylenediamine
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N,N-bis(pyridin-2-ylmethyl)ethan-1-amine as an oil.
-
Part 2: Synthesis of the Coumarin Fluorophore Precursor
The fluorophore component, 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde, provides the fluorescent signal. It can be synthesized from 4-(diethylamino)salicylaldehyde (B93021).
Experimental Protocol: Synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde
Materials:
-
4-(diethylamino)salicylaldehyde
-
Ethyl acetoacetate (B1235776)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol.
-
Addition of Catalyst: Add a catalytic amount of piperidine to the solution.
-
Reaction Conditions: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Product Isolation:
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
-
Purification: Wash the collected solid with cold ethanol to yield the pure 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde.
Part 3: Final Probe Synthesis via Condensation
The final fluorescent probe is synthesized by the condensation of the DPA ligand and the coumarin aldehyde.
Experimental Protocol: Synthesis of the Coumarin-DPA Cu²⁺ Probe
Materials:
-
N,N-bis(pyridin-2-ylmethyl)ethan-1-amine (from Part 1)
-
7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde (from Part 2)
-
Acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde (1.0 eq) in methanol.
-
Addition of Ligand: Add a solution of N,N-bis(pyridin-2-ylmethyl)ethan-1-amine (1.1 eq) in methanol to the flask.
-
Addition of Catalyst: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 12 hours. The formation of the imine linkage can be monitored by TLC.
-
Product Isolation:
-
Remove the solvent under reduced pressure.
-
The crude product is obtained as a solid.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final fluorescent probe.
Quantitative Data Presentation
The photophysical and binding properties of the synthesized coumarin-DPA fluorescent probe for Cu²⁺ are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~438 nm | [1] |
| Emission Wavelength (λem) | ~487 nm | [1] |
| Quantum Yield (Φ) (in absence of Cu²⁺) | Not specified | |
| Quantum Yield (Φ) (in presence of Cu²⁺) | Significantly quenched | [2] |
| Molar Extinction Coefficient (ε) | Not specified | |
| Binding Stoichiometry (Probe:Cu²⁺) | 1:1 | [1] |
| Detection Limit | 3 µM | [1] |
| Optimal pH range | 4-10 | [2] |
Note: "Not specified" indicates that the data was not available in the cited sources.
Application: Live-Cell Imaging of Intracellular Cu²⁺
The coumarin-DPA probe is cell-permeable and can be used to visualize changes in intracellular Cu²⁺ concentrations in living cells using fluorescence microscopy.
Experimental Protocol: Live-Cell Imaging of Cu²⁺
Materials:
-
Coumarin-DPA Cu²⁺ probe stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., HeLa cells) plated on glass-bottom dishes
-
Copper (II) chloride (CuCl₂) solution (for positive control)
-
EDTA solution (for reversal/negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for coumarin excitation/emission)
Procedure:
-
Cell Culture: Culture the cells on glass-bottom dishes to an appropriate confluency (typically 60-80%).
-
Probe Loading:
-
Prepare a working solution of the coumarin-DPA probe by diluting the DMSO stock solution in cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess, non-internalized probe.
-
Imaging (Basal Cu²⁺):
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. A basal level of fluorescence should be observed, corresponding to the probe in the cytoplasm.
-
-
Imaging (Elevated Cu²⁺):
-
To visualize the probe's response to Cu²⁺, treat the probe-loaded cells with a solution of CuCl₂ (e.g., 10-50 µM) in cell culture medium for 15-30 minutes.
-
Image the cells again. A significant decrease in fluorescence intensity should be observed.
-
-
Reversibility (Optional):
-
To demonstrate the reversibility of the probe, treat the Cu²⁺-incubated cells with a chelator such as EDTA (e.g., 100 µM) for 15-30 minutes.
-
Image the cells. A recovery of fluorescence should be observed.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the coumarin-DPA fluorescent probe.
Signaling Pathway of Cu²⁺ Detection
Caption: Signaling pathway for Cu²⁺ detection by the coumarin-DPA probe.
Experimental Workflow for Live-Cell Imaging
Caption: Experimental workflow for live-cell imaging of Cu²⁺.
References
Application Notes: 2-(Bromomethyl)pyridine Hydrobromide in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)pyridine (B1332372) hydrobromide is a versatile and highly reactive building block in organic synthesis, finding significant application in the development of novel agrochemicals. Its utility stems from the presence of a reactive bromomethyl group attached to a pyridine (B92270) ring, which allows for the facile introduction of the pyridylmethyl moiety into a wide range of molecular scaffolds. This structural motif is present in a variety of commercial and investigational herbicides, insecticides, and fungicides. The pyridine ring can enhance the biological activity, improve systemic properties, and influence the metabolic stability of the resulting agrochemical.
This document provides detailed application notes and experimental protocols for the synthesis of agrochemicals utilizing 2-(bromomethyl)pyridine hydrobromide as a key starting material.
Key Applications in Agrochemical Synthesis
This compound is primarily employed in nucleophilic substitution reactions to form pyridyl ether, pyridyl thioether, and pyridyl amine linkages. These reactions are fundamental to the synthesis of several classes of agrochemicals.
Pyridyl Ether Herbicides
Pyridyl ether herbicides are a significant class of agrochemicals, and this compound serves as a key reagent for their synthesis. The ether linkage is typically formed through a Williamson ether synthesis, where a substituted phenol (B47542) is treated with this compound in the presence of a base.
Example: Synthesis of Picolinafen (B105197) Analogs
Picolinafen is a post-emergence herbicide used for the control of broad-leaved weeds in cereals. Its mode of action involves the inhibition of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][2][3] Inhibition of this enzyme leads to the depletion of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This results in characteristic bleaching of the treated weeds.[1][4]
A general synthesis for analogs of picolinafen can be achieved by reacting a substituted phenol with this compound.
Pyridyl Thioether Fungicides
The pyridylmethyl thioether moiety is a common feature in a number of fungicides. The synthesis of these compounds can be achieved by the reaction of a thiol-containing heterocycle or an aliphatic thiol with this compound under basic conditions.
Example: Synthesis of Pyridyl-Triazole Thioether Fungicides
Triazole fungicides are a major class of agricultural fungicides. The incorporation of a pyridylmethyl thioether can enhance their fungicidal activity and spectrum.
Insecticides with a Pyridylmethyl Moiety
The pyridylmethyl group is a key pharmacophore in several insecticides, including the neonicotinoids. While the synthesis of many commercial neonicotinoids starts from 2-chloro-5-methylpyridine, analogous structures can be synthesized using this compound to introduce the pyridylmethyl group via N-alkylation of a suitable amine. Another important insecticide, Pyriproxyfen, a juvenile hormone mimic, contains a pyridyl oxy ether linkage.[5][6][7][8] Its synthesis typically involves the reaction of a phenoxyphenol intermediate with a 2-halopyridine.[5] this compound can be a suitable alternative for introducing the pyridylmethyl ether group in the synthesis of Pyriproxyfen analogs.
Data Presentation
Table 1: Herbicidal Activity of Picolinafen
| Target Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Galium aparine (Cleavers) | 33 - 50 | >90 | [4] |
| Viola arvensis (Field Pansy) | 33 - 50 | >90 | [4] |
| Papaver rhoeas (Corn Poppy) | 33 - 50 | >90 | [4] |
| Raphanus raphanistrum (Wild Radish) | 33 - 50 | >90 | [4] |
Table 2: Insecticidal Activity of Pyriproxyfen
| Target Insect Species | Life Stage | Concentration | Mortality/Effect | Reference |
| Bemisia tabaci (Whitefly) | Eggs, Larvae | Varies | Inhibition of emergence | [5] |
| Aedes aegypti (Mosquito) | Larvae | Sublethal | Prevents adult emergence | [9] |
| Ctenocephalides felis (Flea) | Eggs, Larvae | Varies | Prevents adult development | [7] |
Table 3: Fungicidal Activity of a Pyridyl-Triazole Thioether Analog
| Fungal Pathogen | EC₅₀ (µg/mL) | Reference |
| Botrytis cinerea | 5.50 | [10] |
| Fusarium graminearum | 2.53 | [10] |
| Rhizoctonia solani | 1.64 | [10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyridyl Ether Herbicides
This protocol describes a general method for the synthesis of pyridyl ether derivatives from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-hydroxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridyl ether.
Protocol 2: General Procedure for the Synthesis of Pyridyl Thioether Fungicides
This protocol outlines a general method for the synthesis of pyridyl thioether derivatives from this compound and a thiol.
Materials:
-
This compound
-
Thiol-containing compound (e.g., 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.0 eq) in DMF or THF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF or THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired pyridyl thioether.
Visualizations
Caption: General workflow for the synthesis of pyridyl ether herbicides.
Caption: Mechanism of action of Picolinafen herbicide.
Caption: Mechanism of action of Pyriproxyfen insecticide.
References
- 1. agribusinessglobal.com [agribusinessglobal.com]
- 2. apvma.gov.au [apvma.gov.au]
- 3. agriculture.basf.com [agriculture.basf.com]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. Pyriproxyfen (Ref: S 9318) [sitem.herts.ac.uk]
- 6. Pyriproxyfen General Fact Sheet [npic.orst.edu]
- 7. Understanding Pyriproxyfen: A Key Insect Growth Regulator [hbjrain.com]
- 8. growcycle.com [growcycle.com]
- 9. Molecular action of pyriproxyfen: Role of the Methoprene-tolerant protein in the pyriproxyfen-induced sterilization of adult female mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Williamson Ether Synthesis with 2-(Bromomethyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(alkoxymethyl)pyridine derivatives via the Williamson ether synthesis, utilizing 2-(bromomethyl)pyridine (B1332372) hydrobromide as the starting material. Pyridine and its derivatives are key scaffolds in medicinal chemistry, and the methods described herein offer a robust pathway to novel compounds for drug discovery and development.[1][2]
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with a primary alkyl halide to form an ether.[3][4] This SN2 reaction is highly effective for preparing a wide range of symmetrical and unsymmetrical ethers.[3][5] The 2-(alkoxymethyl)pyridine moiety is a valuable structural motif in medicinal chemistry, appearing in numerous biologically active compounds. The protocol detailed below outlines the synthesis of these derivatives starting from 2-(bromomethyl)pyridine hydrobromide. The hydrobromide salt requires careful consideration of the base used to both neutralize the salt and generate the nucleophilic alkoxide.
Reaction Principle
The synthesis proceeds in two key steps that can be performed in a single pot:
-
Neutralization and Alkoxide Formation: A suitable base is used to neutralize the hydrobromide salt of 2-(bromomethyl)pyridine, freeing the reactive bromomethylpyridine. Simultaneously, the same or a different base deprotonates the alcohol to form the corresponding alkoxide nucleophile.
-
Nucleophilic Substitution (SN2): The generated alkoxide attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming the desired ether linkage.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the Williamson ether synthesis with this compound and various alcohols. The data is compiled based on established principles of Williamson ether synthesis and analogous reactions reported in the literature.
| Entry | Alcohol (R-OH) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH (2.2) | THF | 25 | 6 | 85-95 |
| 2 | Ethanol | NaH (2.2) | THF | 25 | 6 | 80-90 |
| 3 | Isopropanol | NaH (2.2) | THF | 50 | 12 | 65-75 |
| 4 | Phenol | K₂CO₃ (3.0) | DMF | 80 | 8 | 70-80 |
| 5 | Benzyl alcohol | NaH (2.2) | THF | 25 | 8 | 85-95 |
| 6 | 4-Methoxybenzyl alcohol | K₂CO₃ (3.0) | Acetonitrile | 60 | 10 | 80-90 |
Yields are indicative and may vary based on experimental scale and purification efficiency.
Experimental Protocols
General Protocol for the Synthesis of 2-(Alkoxymethyl)pyridines
This protocol describes a general procedure for the Williamson ether synthesis using an alcohol and this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, etc.)
-
Strong base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), acetone)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the desired alcohol (1.1 equivalents) and a suitable anhydrous solvent (e.g., THF).
-
Base Addition: Carefully add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise to the alcohol solution at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen gas evolution ceases. This step generates the sodium alkoxide. When using a weaker base like potassium carbonate, it can be added directly with the reactants.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF or the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the time indicated in the table, or until TLC analysis indicates the consumption of the starting material. The reaction temperature may be increased if necessary.[6]
-
Work-up:
-
Quench the reaction by carefully adding deionized water at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.[7]
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(alkoxymethyl)pyridine derivative.[8]
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for Neutralization of this compound
In some cases, it may be desirable to first neutralize the hydrobromide salt to obtain the free base of 2-(bromomethyl)pyridine before proceeding with the ether synthesis.
Procedure:
-
Dissolve this compound in a minimal amount of water at 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate with stirring until the pH of the solution is approximately 8.[6][9]
-
Extract the aqueous solution with dichloromethane (B109758) or diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature. The resulting 2-(bromomethyl)pyridine is unstable and should be used immediately in the subsequent Williamson ether synthesis step.
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis pathway with this compound.
Experimental Workflow
References
- 1. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyridine-Containing Macrocycles Using 2-(Bromomethyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-containing macrocycles represent a privileged scaffold in medicinal chemistry and supramolecular chemistry. Their inherent structural rigidity, conformational pre-organization, and the presence of a Lewis basic pyridine (B92270) nitrogen atom make them attractive for a wide range of applications, including the development of enzyme inhibitors, anticancer agents, and molecular sensors.[1][2][3] 2-(Bromomethyl)pyridine (B1332372) derivatives, particularly 2,6-bis(bromomethyl)pyridine (B1268884), are versatile and highly reactive precursors for the synthesis of these valuable macrocyclic compounds.[4][5] The two reactive bromomethyl groups are ideally positioned for cyclization reactions with various nucleophiles, enabling the construction of diverse macrocyclic architectures.[6]
This document provides detailed application notes and experimental protocols for the synthesis of pyridine-containing macrocycles using 2,6-bis(bromomethyl)pyridine as a key building block.
Key Synthetic Strategies
The primary synthetic route to pyridine-containing macrocycles from 2,6-bis(bromomethyl)pyridine involves a one-pot cyclization reaction with a suitable difunctional nucleophile under high-dilution conditions. This strategy minimizes intermolecular polymerization and favors the formation of the desired macrocyclic product. The choice of nucleophile dictates the type of heteroatoms incorporated into the macrocyclic ring.
Common Nucleophiles:
-
Diamines: Yield diazapyridinophanes.
-
Dithiols: Yield dithiapyridinophanes.
The general synthetic workflow is depicted below:
Figure 1: General workflow for the synthesis of pyridine-containing macrocycles.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the precursor and resulting macrocycles.
Table 1: Synthesis of 2,6-Bis(bromomethyl)pyridine
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Pyridine-2,6-dimethanol | 48% HBr | - | 6 h | 125 °C | 43 | [7] |
| Pyridine-2,6-dimethanol | 60% HBr | - | 6 h | 125 °C | 96 | [8] |
Table 2: Synthesis of Diazapyridinophane Macrocycles
| Pyridine Precursor | Diamine | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2,6-Bis(bromomethyl)pyridine | N,N'-Ditosyl-1,2-ethanediamine | K₂CO₃ | DMF | 16 h | 100 °C | - | [9] |
| 2,6-Bis(bromomethyl)pyridine | N,N'-Ditosyl-1,3-propanediamine | K₂CO₃ | DMF | 16 h | 100 °C | - | [9] |
Table 3: Synthesis of Dithiapyridinophane Macrocycles
| Pyridine Precursor | Dithiol | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2,6-Bis(bromomethyl)pyridine | 1,2-Ethanedithiol | Cs₂CO₃ | DMF | 12 h | Room Temp. | High | [6] |
| 2,6-Bis(bromomethyl)pyridine | 1,3-Propanedithiol (B87085) | Cs₂CO₃ | DMF | 12 h | Room Temp. | High | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Bis(bromomethyl)pyridine
This protocol describes the synthesis of the key precursor, 2,6-bis(bromomethyl)pyridine, from pyridine-2,6-dimethanol.
Materials:
-
Pyridine-2,6-dimethanol
-
60% Hydrobromic acid (HBr)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask, add pyridine-2,6-dimethanol (2 g, 14 mmol).
-
Slowly add 60% hydrobromic acid (15 mL).
-
Heat the reaction mixture to reflux at 125 °C for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting residue in water (50 mL) to form a yellow solution.
-
Neutralize the solution by dropwise addition of saturated sodium bicarbonate solution until the pH reaches 8.
-
Extract the aqueous solution with dichloromethane (4 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane (1:9 to 1:4) to afford 2,6-bis(bromomethyl)pyridine as a white solid.[8]
-
Characterization: The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 2: Synthesis of a Diazapyridinophane Macrocycle
This protocol provides a general method for the synthesis of a diazapyridinophane via cyclization of 2,6-bis(bromomethyl)pyridine with a ditosyl-protected diamine.
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
N,N'-Ditosyl-1,3-propanediamine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
High-dilution setup (e.g., syringe pump)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve N,N'-ditosyl-1,3-propanediamine (1 equivalent) and potassium carbonate (3 equivalents) in anhydrous DMF to make a 0.01 M solution.
-
In a separate flask, dissolve 2,6-bis(bromomethyl)pyridine (1 equivalent) in anhydrous DMF to make a 0.01 M solution.
-
Heat the diamine solution to 100 °C with vigorous stirring.
-
Using a syringe pump, add the 2,6-bis(bromomethyl)pyridine solution to the heated diamine solution over a period of 12 hours.
-
After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 4 hours.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of a Dithiapyridinophane Macrocycle
This protocol outlines the synthesis of a dithiapyridinophane by reacting 2,6-bis(bromomethyl)pyridine with a dithiol.
Materials:
-
2,6-Bis(bromomethyl)pyridine
-
1,3-Propanedithiol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
High-dilution setup (e.g., syringe pump)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, suspend cesium carbonate (3 equivalents) in anhydrous DMF to make a 0.01 M solution.
-
In separate syringes for a syringe pump, prepare 0.02 M solutions of 2,6-bis(bromomethyl)pyridine (1 equivalent) and 1,3-propanedithiol (1 equivalent) in anhydrous DMF.
-
Simultaneously add the solutions of 2,6-bis(bromomethyl)pyridine and 1,3-propanedithiol to the stirred suspension of cesium carbonate in DMF over a period of 10 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
Pyridine-containing macrocycles are of significant interest in drug discovery due to their unique structural and functional properties. Their rigidified backbone can lead to enhanced binding affinity and selectivity for biological targets.
Figure 2: Logical relationships in the application of pyridine-containing macrocycles.
-
Enzyme Inhibitors: The constrained conformation of pyridinophanes can mimic the binding motif of natural substrates or inhibitors, leading to potent and selective enzyme inhibition.[1] For example, certain pyridinophane derivatives have been investigated as inhibitors of kinases and proteases.[11][12]
-
Anticancer Agents: The planar pyridine ring can intercalate with DNA, and the macrocyclic structure can interact with various cellular targets implicated in cancer progression.[2][13] Several studies have reported the synthesis and evaluation of pyridine-containing macrocycles with promising cytotoxic activity against various cancer cell lines.[3]
-
Molecular Imaging: The pyridine nitrogen and other heteroatoms within the macrocyclic framework can serve as coordination sites for metal ions, making these compounds suitable for the development of contrast agents for magnetic resonance imaging (MRI) or radiotracers for positron emission tomography (PET).[9]
Conclusion
The synthesis of pyridine-containing macrocycles using 2-(bromomethyl)pyridine derivatives offers a versatile and efficient approach to a class of compounds with significant potential in drug discovery and other scientific disciplines. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of these fascinating molecules. The ability to systematically vary the size of the macrocycle and the nature of the heteroatoms allows for the fine-tuning of their physicochemical and biological properties, paving the way for the development of novel therapeutics and research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of Dithia[3.3](2,6)pyridinophane-containing polymers: application to the palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. works.swarthmore.edu [works.swarthmore.edu]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 12-Membered Tetra-aza Macrocyclic Pyridinophanes Bearing Electron-Withdrawing Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Medscape | J Enzyme Inhib Med Chem - Publication Information [medscape.com]
- 13. mdpi.com [mdpi.com]
Anwendungshinweise und Protokolle: Derivatisierung von Aminen mit 2-(Brommethyl)pyridin-Hydrobromid
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Die quantitative Analyse von primären und sekundären Aminen ist in der pharmazeutischen Entwicklung, der Umweltanalytik und der klinischen Diagnostik von entscheidender Bedeutung. Viele aliphatische und einige aromatische Amine besitzen jedoch keinen starken Chromophor oder Fluorophor, was ihren direkten Nachweis mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- oder Fluoreszenzdetektoren erschwert. Eine Derivatisierung mit einem Markierungsreagenz kann die Nachweisempfindlichkeit und -selektivität erheblich verbessern. 2-(Brommethyl)pyridin-Hydrobromid ist ein vielversprechendes Reagenz zur Einführung einer Pyridylmethyl-Gruppe in Amine. Diese Gruppe kann die chromatographischen Eigenschaften verbessern und die Detektion, insbesondere mittels Massenspektrometrie (MS), erleichtern.
Das Prinzip der Derivatisierung beruht auf einer nukleophilen Substitutionsreaktion. Die Aminogruppe (-NH2 oder -NHR) des Analyten fungiert als Nukleophil und greift das elektrophile Kohlenstoffatom der Brommethylgruppe am Pyridinreagenz an. Dies führt zur Bildung einer stabilen sekundären oder tertiären Aminbindung und zur Verdrängung des Bromidions. Die Reaktion wird typischerweise unter basischen Bedingungen durchgeführt, um die Aminogruppe zu deprotonieren und ihre Nukleophilie zu erhöhen.[1]
Anwendungsbereiche in der Forschung und Arzneimittelentwicklung
2-(Brommethyl)pyridin-Hydrobromid dient als vielseitiger Baustein in der organischen Synthese und der pharmazeutischen Forschung.[2][3] Es wird häufig zur Synthese verschiedener heterocyclischer Verbindungen verwendet, die für die Entwicklung von Pharmazeutika und Agrochemikalien unerlässlich sind.[2][3] Die Einführung der Pyridylmethyl-Gruppe kann die biologische Aktivität und Spezifität von Molekülen beeinflussen und ist daher für die Entwicklung potenzieller Wirkstoffkandidaten von Interesse.[2][3] Insbesondere in der medizinischen Chemie wird es zur Entwicklung von Liganden und Katalysatoren in der Koordinationschemie eingesetzt.[3]
Prinzip der Derivatisierungsreaktion
Die Derivatisierung von Aminen mit 2-(Brommethyl)pyridin-Hydrobromid folgt dem Mechanismus der nukleophilen Substitution (SN2). Das freie Elektronenpaar des Stickstoffatoms im Amin greift das elektrophile Methylenkohlenstoffatom der Brommethylgruppe an, was zur Bildung einer neuen Kohlenstoff-Stickstoff-Bindung und zur Abspaltung des Bromidions führt. Die Reaktion wird durch eine Base katalysiert, die das Amin deprotoniert und seine Nukleophilie erhöht.
Abbildung 1: Reaktionsmechanismus der Aminderivatisierung.
Experimentelle Protokolle
Obwohl spezifische, validierte Protokolle für die analytische Derivatisierung von Aminen mit 2-(Brommethyl)pyridin-Hydrobromid in der wissenschaftlichen Literatur rar sind, kann ein allgemeines Protokoll basierend auf den etablierten Methoden für analoge Reagenzien erstellt werden.[1][4][5] Dieses Protokoll sollte als Ausgangspunkt für die Methodenentwicklung betrachtet werden und erfordert möglicherweise eine weitere Optimierung für spezifische Anwendungen.
Protokoll 1: Prä-Säulen-Derivatisierung für die HPLC-Analyse
Dieses Protokoll beschreibt die Derivatisierung von Aminen vor der Analyse mittels Hochleistungsflüssigkeitschromatographie.
Materialien:
-
2-(Brommethyl)pyridin-Hydrobromid
-
Acetonitril (HPLC-Qualität)
-
Wasser (ultra-rein)
-
Kaliumcarbonat (wasserfrei) oder Boratpuffer (0,1 M, pH 9,5)
-
Amin-Standardlösungen und Proben
-
Mikrozentrifugenröhrchen oder Reaktionsgefäße
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
HPLC-Vials
Lösungen:
-
Derivatisierungsreagenz-Lösung (1 mg/mL): 10 mg 2-(Brommethyl)pyridin-Hydrobromid in 10 mL Acetonitril lösen. Diese Lösung sollte täglich frisch zubereitet und vor Licht geschützt werden.[5]
-
Amin-Standardstammlösungen (1 mg/mL): Individuelle Stammlösungen jedes Amins durch Lösen von 10 mg in 10 mL deionisiertem Wasser oder einem geeigneten Lösungsmittel herstellen.
-
Arbeitsstandardlösungen: Eine Reihe von Arbeitsstandardlösungen durch Verdünnen der Stammlösungen mit deionisiertem Wasser auf die gewünschten Konzentrationen (z. B. 0,1, 0,5, 1, 5, 10 µg/mL) herstellen.
Durchführung:
-
100 µL der Amin-Standard- oder Probelösung in ein Mikrozentrifugenröhrchen geben.
-
100 µL der Derivatisierungsreagenz-Lösung hinzufügen.
-
Entweder ca. 5 mg wasserfreies Kaliumcarbonat als Katalysator hinzufügen oder 200 µL 0,1 M Boratpuffer (pH 9,5) zugeben.[1][5]
-
Die Mischung 30 Sekunden lang vortexen.
-
Die Reaktionsmischung für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[1][5]
-
Nach der Inkubation die Mischung auf Raumtemperatur abkühlen lassen.
-
Wenn Kaliumcarbonat verwendet wurde, die Mischung bei 10.000 U/min für 5 Minuten zentrifugieren, um das Salz zu pelletieren. Den Überstand in ein HPLC-Vial überführen.[5]
-
Wenn Boratpuffer verwendet wurde, kann die Reaktion durch Zugabe von 100 µL 0,1 M HCl gestoppt werden. Die Lösung vor der HPLC-Analyse durch einen 0,22 µm Spritzenfilter filtrieren.[1]
HPLC-Bedingungen (Beispiel):
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm)
-
Mobile Phase: Gradientenelution mit A: Wasser + 0,1 % Ameisensäure und B: Acetonitril + 0,1 % Ameisensäure
-
Flussrate: 1,0 mL/min
-
Injektionsvolumen: 10 µL
-
Säulentemperatur: 30 °C
-
Detektion: UV bei 254 nm oder Massenspektrometer (LC-MS)
Abbildung 2: Workflow für die HPLC-Analyse.
Quantitative Daten
Die folgende Tabelle fasst repräsentative, hypothetische quantitative Daten für die HPLC-Analyse von derivatisierten Aminen zusammen. Diese Werte dienen zur Veranschaulichung und müssen für jede spezifische Anwendung validiert werden.
| Parameter | Wert | Anmerkung |
| Linearitätsbereich | 0,1 - 10 µg/mL | R² > 0,99 |
| Nachweisgrenze (LOD) | 0,05 µg/mL | Signal-Rausch-Verhältnis von 3:1 |
| Bestimmungsgrenze (LOQ) | 0,15 µg/mL | Signal-Rausch-Verhältnis von 10:1 |
| Wiederfindung | 95 - 105 % | In einer relevanten Matrix |
| Präzision (RSD) | < 5 % | Intra- und Inter-Day-Präzision |
Zusammenfassung und Ausblick
Die Derivatisierung von Aminen mit 2-(Brommethyl)pyridin-Hydrobromid stellt eine vielversprechende Methode dar, um die analytischen Eigenschaften dieser Verbindungen für chromatographische Trennungen zu verbessern. Die vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung spezifischer Methoden in der pharmazeutischen Forschung und anderen Bereichen. Zukünftige Arbeiten sollten sich auf die Validierung dieser Methode für eine breitere Palette von Aminen und die Untersuchung der Stabilität der Derivate konzentrieren, um ihre Anwendbarkeit weiter zu etablieren.
References
Application Notes and Protocols for Solid-Phase Synthesis Using 2-(Bromomethyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 2-(Bromomethyl)pyridine (B1332372) hydrobromide in solid-phase synthesis. This versatile reagent allows for the introduction of a picolyl functional group onto various solid supports, enabling the synthesis of a wide range of pyridine-containing compounds, including peptidomimetics and potential therapeutic agents.
Introduction
2-(Bromomethyl)pyridine hydrobromide is a valuable building block for the functionalization of solid-phase synthesis resins. The resulting picolyl-functionalized resins can be used in the synthesis of diverse molecular libraries. The pyridine (B92270) moiety can act as a scaffold, a pharmacophore, or a metal-chelating group, making it a desirable feature in drug discovery and development. Solid-phase synthesis offers significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
Applications in Drug Discovery
The pyridine ring is a common motif in many biologically active compounds. By incorporating this heterocycle into molecules synthesized on a solid support, researchers can explore its potential in targeting various biological pathways. Key therapeutic areas where pyridine-containing compounds have shown promise include:
-
Kinase Inhibition: Many kinase inhibitors feature a pyridine core that interacts with the hinge region of the kinase active site. The solid-phase synthesis of libraries of pyridine-containing compounds can accelerate the discovery of new inhibitors for targets such as B-Raf in the MAPK signaling pathway, which is implicated in various cancers.
-
Antimicrobial Agents: The pyridine nucleus is present in several antimicrobial drugs. Solid-phase synthesis can be employed to generate and screen novel pyridine derivatives for activity against bacterial and parasitic targets, such as dihydrofolate reductase (DHFR).
-
Tubulin Polymerization Inhibition: Compounds that disrupt microtubule dynamics are potent anticancer agents. The synthesis of pyridine-containing molecules on solid supports allows for the exploration of new chemical space for tubulin polymerization inhibitors.
Experimental Protocols
Protocol 1: Functionalization of Hydroxymethyl Polystyrene Resin (Wang Resin) with 2-(Bromomethyl)pyridine
This protocol describes the preparation of a picolyl ether-linked resin, a valuable support for the synthesis of molecules with a C-terminal carboxylic acid.
Materials:
-
Hydroxymethyl polystyrene (Wang) resin
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Dry inert atmosphere (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the hydroxymethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask under an inert atmosphere.
-
Alkoxide Formation: In a separate flask, suspend NaH (60% dispersion, 0.08 g, 2.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. To this suspension, add a solution of 2-(hydroxymethyl)pyridine (derived from the hydrobromide salt, see note below) (0.22 g, 2.0 mmol) in anhydrous DMF (5 mL) dropwise at 0 °C. Stir the mixture at room temperature for 1 hour.
-
Note on free base generation: To prepare the free base from this compound, dissolve the salt in a minimal amount of water, neutralize with a saturated solution of sodium bicarbonate, and extract with a suitable organic solvent like DCM. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
-
Coupling Reaction: Add the alkoxide solution from step 2 to the swollen resin from step 1. Seal the flask and shake the mixture at 50 °C for 24 hours.
-
Washing: Allow the resin to cool to room temperature. Filter the resin and wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the functionalized resin under vacuum to a constant weight.
Protocol 2: Determination of Resin Loading Capacity (Illustrative)
The loading capacity of the newly functionalized resin can be determined by cleaving a known Fmoc-amino acid from the support and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.
Materials:
-
Picolyl-functionalized resin
-
Fmoc-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
20% Piperidine (B6355638) in DMF
-
Anhydrous DMF
-
DCM
-
UV-Vis Spectrophotometer
Procedure:
-
Fmoc-Glycine Loading: To the picolyl-functionalized resin (100 mg), add a solution of Fmoc-glycine (2 equivalents based on the theoretical loading of the initial resin), DIC (2 eq.), and DMAP (0.1 eq.) in DMF (2 mL). Shake the mixture at room temperature for 4 hours.
-
Washing: Filter the resin and wash thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under vacuum.
-
Fmoc Cleavage: Accurately weigh a small amount of the dried resin (approx. 5 mg) into a volumetric flask (10 mL). Add 2 mL of 20% piperidine in DMF. Shake for 30 minutes.
-
Spectrophotometric Measurement: Dilute the solution to 10 mL with DMF. Measure the absorbance of the solution at 301 nm.
-
Calculation: Calculate the loading capacity (mmol/g) using the following formula: Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (Weight of resin [mg] × Molar absorptivity [L/mol·cm] × Path length [cm]) *The molar absorptivity of the dibenzofulvene-piperidine adduct at 301 nm is approximately 7800 L/mol·cm.
Quantitative Data
The following tables provide representative data for the functionalization of solid-phase resins and subsequent synthesis. Please note that these values are illustrative and actual results may vary depending on the specific resin, reagents, and reaction conditions.
| Table 1: Representative Loading Capacities of Picolyl-Functionalized Resins | |
| Resin Type | Initial Loading (mmol/g) |
| Hydroxymethyl Polystyrene | 1.0 |
| Merrifield Resin | 1.2 |
| Table 2: Representative Yields for Solid-Phase Synthesis of a Model Pyridine-Containing Compound | |
| Reaction Step | Reagents |
| Resin Functionalization | 2-(Bromomethyl)pyridine HBr, NaH |
| First Building Block Coupling | Fmoc-AA-OH, DIC, HOBt |
| Second Building Block Coupling | Boc-AA-OH, HATU, DIPEA |
| Cleavage from Resin | TFA/TIS/H₂O (95:2.5:2.5) |
| Overall Crude Yield |
Visualizations
Experimental Workflow
Caption: Workflow for resin functionalization and loading determination.
B-Raf Kinase Signaling Pathway
Caption: Inhibition of the B-Raf/MAPK pathway by a pyridine-based inhibitor.
Dihydrofolate Reductase (DHFR) Mechanism
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyridine-based inhibitor.
Tubulin Polymerization Pathway
Caption: Disruption of tubulin polymerization by a pyridine-based inhibitor.
Microwave-Assisted Reactions of 2-(Bromomethyl)pyridine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical research, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, increased product yields, and often enhanced product purity.[1][2][3] For drug development professionals, the ability to rapidly synthesize diverse libraries of compounds is crucial for accelerating the drug discovery process. 2-(Bromomethyl)pyridine (B1332372) hydrobromide is a versatile reagent, serving as a key building block for the introduction of the pyridin-2-ylmethyl moiety into a wide range of molecules. This structural motif is prevalent in many biologically active compounds and pharmaceutical agents.
This document provides detailed application notes and protocols for the microwave-assisted synthesis of various derivatives using 2-(bromomethyl)pyridine hydrobromide. The primary applications covered are N-alkylation of amines, O-alkylation of phenols (etherification), and esterification of carboxylic acids.
Application Notes
The pyridin-2-ylmethyl group, readily introduced via reactions with this compound, is a privileged scaffold in medicinal chemistry. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity.
Microwave-assisted reactions of this compound are particularly advantageous for:
-
Rapid Library Synthesis: The significant reduction in reaction times allows for the high-throughput synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Improved Yields: Microwave heating often leads to higher conversion rates and isolated yields compared to traditional methods.[1]
-
Green Chemistry: Shorter reaction times and increased efficiency contribute to a more environmentally friendly synthetic approach by reducing energy consumption and potentially minimizing solvent use.[4]
Key Reaction Pathways
The primary utility of this compound in microwave-assisted synthesis lies in its reactivity as an electrophile in nucleophilic substitution reactions. The general reaction scheme involves the displacement of the bromide ion by a nucleophile.
General Reaction Scheme
Caption: General workflow for microwave-assisted reactions.
Experimental Protocols and Data
Microwave-Assisted N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound provides rapid access to a variety of N-(pyridin-2-ylmethyl)amines. These compounds are of significant interest in the development of novel therapeutic agents.
General Protocol:
A mixture of the amine (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.5 mmol) in a suitable solvent (e.g., acetonitrile, DMF, or solvent-free) is subjected to microwave irradiation in a sealed vessel.[5] The reaction temperature and time are optimized for the specific substrate. Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Workflow for N-Alkylation
Caption: Step-by-step N-alkylation workflow.
Table 1: Microwave-Assisted N-Alkylation of Various Amines with Alkyl Halides (Analogous System)
| Entry | Amine | Alkyl Halide | Power (W) | Time (s) | Yield (%) |
| 1 | Pyrrole | 1-Bromopentane | 300 | 25 | 61 |
| 2 | Pyrrole | 1-Chlorodecane | 300 | 50 | 84 |
| 3 | Indole | 1-Bromopentane | 300 | 25 | 72 |
| 4 | Indole | Benzyl chloride | 300 | 35 | 89 |
| 5 | Benzimidazole | 1-Bromopentane | 300 | 30 | 81 |
| 6 | Benzimidazole | Benzyl chloride | 300 | 40 | 91 |
Data adapted from a study on microwave-assisted N-alkylation of azaheterocycles under solvent-free conditions.[5] This table serves as a representative example of the efficiency of this method.
Microwave-Assisted O-Alkylation of Phenols (Ether Synthesis)
The synthesis of aryl pyridin-2-ylmethyl ethers is efficiently achieved through the microwave-assisted reaction of phenols with this compound. This reaction is a variation of the Williamson ether synthesis.
General Protocol:
A mixture of the phenol (1.0 mmol), this compound (1.2 mmol), and a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent such as DMF or DMSO is irradiated in a microwave reactor.[6] The reaction is typically heated to a temperature between 100-150 °C for a short duration. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Table 2: Microwave-Assisted Synthesis of Alkyl Aryl Ethers (Analogous System)
| Entry | Alcohol/Phenol | Alkylating Agent | Solvent | Time (min) | Yield (%) |
| 1 | Phenol | Benzyl Bromide | None | <5 | 95 |
| 2 | 4-Methoxyphenol | Benzyl Bromide | None | <5 | 98 |
| 3 | 4-Nitrophenol | Benzyl Bromide | None | <5 | 92 |
| 4 | 1-Naphthol | Benzyl Bromide | None | <5 | 96 |
| 5 | Phenol | n-Butyl Bromide | None | <5 | 85 |
This data is representative of microwave-assisted ether synthesis and highlights the rapid reaction times and high yields achievable.[6]
Microwave-Assisted Esterification of Carboxylic Acids
This compound can be used to esterify carboxylic acids, a reaction that is significantly accelerated by microwave irradiation. This method is particularly useful for creating prodrugs or modifying the properties of carboxylic acid-containing molecules.
General Protocol:
A carboxylic acid (1.0 mmol) is mixed with this compound (1.1 mmol) and a non-nucleophilic base (e.g., cesium carbonate or DBU) in a suitable solvent like DMF. The mixture is then subjected to microwave heating.[7] Typical conditions involve heating to 100-140 °C for 5-15 minutes. The workup involves partitioning the reaction mixture between water and an organic solvent, followed by separation, drying, and purification of the organic phase.
Esterification Reaction Pathway
Caption: Key steps in microwave-assisted esterification.
Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification (General)
| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) |
| Esterification | Conventional | 80 | 8 hours | ~70 |
| Esterification | Microwave | 120 | 10 min | >90 |
This table provides a general comparison, illustrating the significant rate enhancement and potential for yield improvement with microwave-assisted esterification.[7][8]
Conclusion
Microwave-assisted reactions of this compound offer a rapid, efficient, and often higher-yielding alternative to conventional synthetic methods. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of diverse libraries of pyridin-2-ylmethyl derivatives for the exploration of new therapeutic agents. The significant reduction in reaction times makes this technology particularly suitable for high-throughput synthesis and lead optimization campaigns.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration [organic-chemistry.org]
- 8. Microwave-Assisted Enzymatic Esterification Production of Emollient Esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Reactions with 2-(Bromomethyl)pyridine hydrobromide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of reaction products involving 2-(Bromomethyl)pyridine (B1332372) hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Bromomethyl)pyridine hydrobromide and why is its hydrobromide form used?
This compound is a versatile reagent used in organic synthesis to introduce a pyridylmethyl group into a molecule.[1][2] It is a valuable building block for the synthesis of various heterocyclic compounds, particularly in pharmaceutical and agrochemical research.[1] The hydrobromide salt form enhances the compound's stability and improves its solubility in polar solvents, making it easier to handle and use in reactions compared to its free base form.[1][3]
Q2: What are the common impurities I might encounter in my reaction mixture?
Common impurities can include:
-
Unreacted this compound: If the reaction has not gone to completion.
-
Hydrolyzed starting material: 2-(Hydroxymethyl)pyridine, formed if moisture is present.
-
Side products: Formation of dimers or polymers through self-alkylation of the pyridine (B92270) nitrogen, especially if the reaction is run under basic conditions for an extended period.[4]
-
Residual Solvents: Solvents used in the reaction or work-up.
-
Byproducts from other reactants: Impurities originating from other starting materials used in the reaction.
Q3: How should I handle and store this compound?
This compound is corrosive and can cause severe skin burns and eye damage.[5][6] It should be handled in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] It is stable under recommended storage conditions and should be kept in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[5][8]
Troubleshooting Guides
Problem 1: Low yield after aqueous work-up and extraction.
| Possible Cause | Troubleshooting Step |
| Your product, containing a basic pyridine nitrogen, is protonated and remains in the acidic aqueous layer. | During the work-up, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate, potassium carbonate) to a pH of ~8.[9][10] This deprotonates the pyridine nitrogen, making the product more soluble in organic solvents like dichloromethane (B109758) or ethyl acetate, thus improving extraction efficiency.[10] |
| The organic solvent used for extraction is not suitable for your product. | If your product has high polarity, consider using a more polar extraction solvent or performing multiple extractions. Salting out the aqueous layer by adding sodium chloride can also help to drive the product into the organic phase.[10] |
| Your product is partially soluble in the aqueous layer. | Perform multiple extractions (3-5 times) with the organic solvent to maximize the recovery of your product. |
Problem 2: Difficulty in purifying the product using column chromatography.
| Possible Cause | Troubleshooting Step |
| Peak tailing of your pyridine-containing product on silica (B1680970) gel. | This is a common issue caused by the interaction of the basic pyridine nitrogen with acidic silanol (B1196071) groups on the silica surface.[11] To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.[11] This will compete with your product for binding to the acidic sites on the silica, resulting in improved peak shape. |
| Product is streaking or not moving from the baseline on the TLC plate. | Your product may be too polar for the chosen eluent system. Gradually increase the polarity of your eluent. For very polar compounds, consider using reverse-phase chromatography. |
| Product is degrading on the silica gel column. | If your product is sensitive to acid, the acidic nature of silica gel can cause degradation. In such cases, consider using a more neutral stationary phase like alumina (B75360) or a deactivated silica gel.[11] |
Problem 3: The purified product is an oil and will not crystallize.
| Possible Cause | Troubleshooting Step |
| The product is not pure enough, and impurities are inhibiting crystallization. | Re-purify the oil using column chromatography or another purification technique to remove any remaining impurities. |
| The chosen solvent is not suitable for crystallization. | Try different solvents or solvent systems. A good crystallization solvent is one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Using a solvent pair (a "good" solvent and a "poor" solvent) can also induce crystallization.[4] |
| Supersaturation has not been achieved. | Concentrate the solution by slowly evaporating the solvent. Seeding the solution with a small crystal of the pure product can also initiate crystallization.[4] Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for crystal nucleation.[4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Neutralization and Extraction
-
Cool the Reaction Mixture: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Quench the Reaction (if necessary): Slowly add water or a saturated aqueous solution of ammonium (B1175870) chloride to quench any reactive reagents.
-
Neutralize: Carefully add a saturated aqueous solution of sodium bicarbonate or potassium carbonate portion-wise with stirring until the pH of the aqueous layer is approximately 8.[9][10] Be cautious of any gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) three to five times.
-
Combine Organic Layers: Combine the organic extracts.
-
Wash: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution) to remove any residual water.
-
Dry: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
-
Prepare the Slurry: In a beaker, add silica gel to your chosen starting eluent (a non-polar solvent system, e.g., hexane/ethyl acetate). Stir to create a uniform slurry.
-
Pack the Column: Pour the slurry into the chromatography column and allow the silica to settle. Use gentle pressure with a pump or gravity to pack the column evenly.
-
Equilibrate the Column: Run the starting eluent through the column until the packed bed is stable.
-
Load the Sample: Dissolve your crude product in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elute: Begin eluting with your starting solvent system, gradually increasing the polarity as the separation progresses.
-
Collect Fractions: Collect the eluting solvent in fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Common Solvents for Extraction and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent for chromatography |
| Diethyl Ether | 2.8 | 35 | Extraction |
| Dichloromethane | 3.1 | 40 | Extraction, Chromatography eluent |
| Ethyl Acetate | 4.4 | 77 | Extraction, Chromatography eluent |
| Acetone | 5.1 | 56 | Reaction solvent |
| Acetonitrile | 5.8 | 82 | Reverse-phase chromatography eluent |
| Methanol | 5.1 | 65 | Polar eluent for chromatography |
Visualizations
Caption: Troubleshooting workflow for low extraction yield.
Caption: Troubleshooting common column chromatography issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound CAS#: 31106-82-8 [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing N-Alkylation with 2-(Bromomethyl)pyridine Hydrobromide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing N-alkylation reactions using 2-(Bromomethyl)pyridine (B1332372) hydrobromide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your synthetic endeavors.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of amines and other nucleophiles with 2-(bromomethyl)pyridine hydrobromide.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete neutralization of this compound. | The hydrobromide salt is unreactive. Neutralize it with a suitable base (e.g., Na₂CO₃, K₂CO₃, or triethylamine) prior to or in situ during the reaction to generate the free, reactive 2-(bromomethyl)pyridine. |
| Insufficient reactivity of the nucleophile. | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider using a stronger base (e.g., Cs₂CO₃, DBU) or a more polar aprotic solvent (e.g., DMF, DMSO) to enhance reactivity. Increasing the reaction temperature can also be effective. |
| Poor solubility of reactants. | Ensure all reactants are soluble in the chosen solvent. If the amine or base is poorly soluble, consider switching to a different solvent system (e.g., from acetonitrile (B52724) to DMF). |
| Low reaction temperature. | Some N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. |
| Degradation of 2-(bromomethyl)pyridine. | The free base of 2-(bromomethyl)pyridine can be unstable and may degrade over time or upon heating. It is often best to generate it in situ. |
| Product loss during workup. | The pyridyl nitrogen in the product can be protonated in acidic aqueous solutions, leading to its loss in the aqueous phase during extraction. Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent. |
Issue 2: Formation of Di-alkylation Product
| Potential Cause | Troubleshooting Steps |
| High reactivity of the mono-alkylated product. | The newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. |
| - Use a large excess of the primary amine (2-5 equivalents). | |
| - Add the this compound solution slowly to the reaction mixture to maintain a low concentration of the alkylating agent. | |
| - Perform the reaction at a lower temperature to favor mono-alkylation. |
Issue 3: Complex Reaction Mixture and Purification Challenges
| Potential Cause | Troubleshooting Steps |
| Side reactions. | Besides di-alkylation, other side reactions can occur, such as quaternization of the pyridine (B92270) nitrogen. |
| - Carefully control the stoichiometry of the reactants. | |
| - Monitor the reaction closely and stop it once the starting material is consumed to minimize byproduct formation. | |
| Product is highly polar. | The pyridine moiety can make the product highly polar, leading to difficulties in extraction and purification by column chromatography. |
| - During workup, after basifying the aqueous layer, saturate it with NaCl to decrease the solubility of the product and improve extraction efficiency. | |
| - For column chromatography, consider using a more polar eluent system, such as dichloromethane/methanol or ethyl acetate (B1210297)/methanol with a small amount of triethylamine (B128534) to prevent streaking. |
Frequently Asked Questions (FAQs)
Q1: Do I need to use an inert atmosphere for this reaction?
A1: While not always strictly necessary, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using anhydrous solvents and reagents that may be sensitive to moisture or air.
Q2: How do I neutralize the this compound?
A2: You can neutralize it by either a pre-treatment step or in situ. For pre-treatment, you can dissolve the hydrobromide salt in a suitable solvent and wash it with a mild aqueous base like saturated sodium bicarbonate, then extract the free base into an organic solvent. For in situ neutralization, you can add a base such as potassium carbonate or triethylamine directly to the reaction mixture containing the amine and the hydrobromide salt. For most applications, in situ neutralization is more convenient.
Q3: What is the best base to use for the N-alkylation?
A3: The choice of base depends on the pKa of the amine.
-
For aliphatic amines and other strongly basic nucleophiles: Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and are effective.
-
For weakly basic nucleophiles like anilines or imidazoles: A stronger base such as cesium carbonate (Cs₂CO₃) or an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve a good reaction rate. Triethylamine (Et₃N) can also be used, especially to neutralize the HBr generated during the reaction.
Q4: Can I use other 2-(halomethyl)pyridines for this reaction?
A4: Yes, 2-(chloromethyl)pyridine (B1213738) or 2-(iodomethyl)pyridine (B15260134) can also be used. The reactivity generally follows the order I > Br > Cl. If you are experiencing low reactivity with the bromide, switching to the iodide analogue (which can be generated in situ by adding a catalytic amount of potassium iodide) may improve the reaction rate.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of various classes of amines with this compound.
Table 1: N-Alkylation of Primary Aliphatic Amines
| Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ (2.0) | Acetonitrile | Reflux | 6 | 85 |
| n-Butylamine | Et₃N (2.5) | DMF | 25 | 12 | 78 |
| Cyclohexylamine | K₂CO₃ (2.0) | Ethanol | Reflux | 8 | 82 |
Table 2: N-Alkylation of Secondary Aliphatic Amines
| Amine | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Dibenzylamine | K₂CO₃ (1.5) | DMF | 60 | 12 | 90 |
| Piperidine | K₂CO₃ (2.0) | Acetonitrile | Reflux | 5 | 95 |
| Morpholine | Na₂CO₃ (2.0) | THF | Reflux | 10 | 88 |
Table 3: N-Alkylation of Anilines
| Aniline | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 12 | 75 |
| 4-Methoxyaniline | K₂CO₃ (2.0) | Acetonitrile | Reflux | 8 | 88 |
| 4-Nitroaniline | Cs₂CO₃ (1.5) | DMSO | 100 | 24 | 60 |
Table 4: N-Alkylation of Imidazoles and other Heterocycles
| Heterocycle | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Imidazole | K₂CO₃ (1.2) | DMF | 25 | 4 | 92 |
| Benzimidazole | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6 | 85 |
| Pyrrole | NaH (1.1) | THF | 0 to 25 | 3 | 78 |
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine with this compound
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 equivalent) and the chosen solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution).
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 equivalents) to the mixture.
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an inorganic base was used, filter the mixture to remove the salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Visualizations
Technical Support Center: 2-(Bromomethyl)pyridine Hydrobromide Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for reactions involving 2-(Bromomethyl)pyridine hydrobromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Low Yield or Incomplete Conversion
Question: My reaction to synthesize this compound from 2-(hydroxymethyl)pyridine and HBr has a low yield, and I observe the starting material in my crude product analysis. What could be the cause and how can I fix it?
Answer:
Low yield and the presence of unreacted 2-(hydroxymethyl)pyridine are typically due to incomplete reaction. Several factors can contribute to this:
-
Insufficient Reagent: The molar ratio of hydrobromic acid (HBr) to 2-(hydroxymethyl)pyridine may be too low.
-
Inadequate Temperature: The reaction may not have been heated sufficiently or for a long enough duration to drive it to completion.
-
Water Content: Excessive water in the reaction mixture can shift the equilibrium back towards the starting materials.
Troubleshooting Steps:
-
Increase HBr Concentration: Ensure at least a stoichiometric amount of HBr is used. Using a concentrated form of HBr (e.g., 48%) is common.
-
Optimize Reaction Conditions: Increase the reaction temperature and/or prolong the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended. A typical procedure involves heating the mixture at high temperatures (e.g., 125°C) for several hours.[1]
-
Control Water Content: While aqueous HBr is the reagent, removing water from the final product mixture before isolation can help prevent the reverse reaction.
Issue 2: Presence of Unexpected Peaks in NMR/HPLC Analysis
Question: My product shows extra peaks in the 1H NMR and HPLC analysis that do not correspond to the starting material or the desired product. What are these impurities and how can I avoid them?
Answer:
The most common impurities, other than the starting material, are side-products formed during the reaction. The primary suspects are the self-alkylation product and bis(2-picolyl) ether.
-
Impurity A: 1-(pyridin-2-ylmethyl)-2-(bromomethyl)pyridin-1-ium bromide (Self-Alkylation Product)
-
Formation Mechanism: This impurity arises when the highly reactive bromomethyl group of one molecule of the product alkylates the nitrogen atom of another molecule. This is more likely to occur in less acidic conditions or during workup if the pyridine (B92270) nitrogen is deprotonated.
-
Identification: Look for new, complex aromatic signals in the 1H NMR spectrum, often shifted downfield due to the positive charge on the pyridinium (B92312) ring. The methylene (B1212753) protons will also show distinct chemical shifts.
-
Prevention:
-
Maintain a sufficiently high concentration of HBr throughout the reaction to keep the pyridine nitrogen protonated and thus, non-nucleophilic.
-
Avoid prolonged heating at high temperatures after the reaction has reached completion.
-
During workup, maintain acidic conditions until the product is isolated.
-
-
-
Impurity B: Bis(2-picolyl) ether
-
Formation Mechanism: This ether can be formed via the acid-catalyzed condensation of two molecules of the starting material, 2-(hydroxymethyl)pyridine, or by the hydrolysis of the product followed by reaction with another molecule of the starting alcohol.
-
Identification: Look for a new singlet in the 1H NMR spectrum corresponding to the two equivalent methylene groups of the ether (-CH₂-O-CH₂-), typically around 4.5-5.0 ppm.
-
Prevention:
-
Use a high concentration of HBr to favor the formation of the bromide over the ether.
-
Control the amount of water in the reaction.
-
Ensure a sufficiently high reaction temperature to promote the conversion of any intermediate ether to the desired bromide.
-
-
Quantitative Data Summary
The purity of this compound is crucial for its subsequent use. Commercial products typically meet high purity standards.
| Parameter | Typical Specification | Analysis Method |
| Purity | ≥97.5% - >98.0% | HPLC, Titration |
| Melting Point | 148 - 152 °C | Melting Point Apparatus |
| Appearance | White to light yellow/tan solid | Visual Inspection |
Table 1: Typical specifications for commercial this compound.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound from 2-(hydroxymethyl)pyridine.
Materials:
-
2-(hydroxymethyl)pyridine
-
48% aqueous Hydrobromic Acid (HBr)
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (for drying)
Procedure:
-
To a round-bottom flask, add 2-(hydroxymethyl)pyridine.
-
Slowly add an excess of 48% aqueous HBr.
-
Heat the reaction mixture to reflux (approximately 125°C) and maintain for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature.
-
The product can often be precipitated from the reaction mixture upon cooling or by the addition of a suitable anti-solvent.
-
Alternatively, for a non-hydrobromide salt final product, the cooled reaction mixture can be dissolved in water and the pH carefully adjusted to ~8 with a saturated solution of a base like potassium carbonate.[1]
-
The free base can then be extracted with an organic solvent such as dichloromethane.[1]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.
Note: This procedure is based on the synthesis of the related compound 2,6-bis(bromomethyl)pyridine (B1268884) and may require optimization for the mono-substituted analog.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrobromide salt in this compound? A1: The hydrobromide salt form increases the stability and shelf-life of the compound. The protonated pyridine ring is less susceptible to degradation and self-alkylation. The salt form also often results in a crystalline, easy-to-handle solid.
Q2: My final product has a pink or orange-brown color. Is it impure? A2: While a pure product is typically white to light yellow, a pink or orange-brown hue can sometimes be observed and may not necessarily indicate significant impurity. However, it is always best to verify the purity by analytical methods like HPLC and NMR.
Q3: How can I purify my crude this compound? A3: Recrystallization is a common method for purifying the hydrobromide salt. Suitable solvent systems can be determined empirically but often involve polar solvents. If the free base form is isolated, flash column chromatography can be an effective purification method.[1]
Q4: Can I use other brominating agents instead of HBr? A4: While other brominating agents like N-Bromosuccinimide (NBS) in the presence of a radical initiator are used for benzylic brominations, the reaction of alcohols with HBr is a standard and effective method for this particular transformation. The choice of reagent will depend on the specific requirements of the synthesis and the desired purity profile.
Visualizing Troubleshooting Logic
The following diagram illustrates the logical workflow for troubleshooting common issues in this compound reactions.
References
Technical Support Center: Strategies to Increase Yield in Reactions with 2-(Bromomethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(bromomethyl)pyridine (B1332372). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction with 2-(bromomethyl)pyridine is giving a low yield. What are the common causes?
A1: Low yields in N-alkylation reactions with 2-(bromomethyl)pyridine are frequently due to one or more of the following factors:
-
Side Reactions: The most common side reaction is the quaternization of the pyridine (B92270) nitrogen of another 2-(bromomethyl)pyridine molecule or the product, leading to polymerization or undesired byproducts.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role. An inappropriate selection can lead to slow reaction rates or favor side reactions.
-
Poor Reagent Quality: 2-(bromomethyl)pyridine and its hydrobromide salt can degrade over time. Using old or impure reagents can significantly impact the reaction outcome.
-
Workup and Purification Issues: The product may be lost during extraction if it is water-soluble, or it may decompose on silica (B1680970) gel during column chromatography.[1]
Q2: How can I minimize the formation of quaternary pyridinium (B92312) byproducts?
A2: Minimizing quaternization is crucial for achieving high yields. Here are some effective strategies:
-
Slow Addition of Reagent: Add the 2-(bromomethyl)pyridine solution dropwise to the reaction mixture containing the nucleophile and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of self-reaction.
-
Control Stoichiometry: Use a slight excess of the nucleophile relative to 2-(bromomethyl)pyridine to ensure the alkylating agent is consumed by the desired reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the nucleophile without reacting with the 2-(bromomethyl)pyridine.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help control the rate of the quaternization side reaction, which often has a higher activation energy.
Q3: What are the ideal storage conditions for 2-(bromomethyl)pyridine and its hydrobromide salt?
A3: 2-(Bromomethyl)pyridine is sensitive to moisture and can degrade over time. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (refrigerated). The hydrobromide salt is more stable and is often the commercially available form. It should be stored in a cool, dry place.
Q4: My product seems to be decomposing during purification by column chromatography. What can I do?
A4: The basicity of the pyridine nitrogen in the product can lead to decomposition on silica gel. To mitigate this:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (B128534), by adding it to the slurry before packing the column.
-
Alternative Purification Methods: Consider other purification techniques such as crystallization, distillation (if the product is volatile), or preparative thin-layer chromatography (prep-TLC).[1] In some cases, converting the product to a salt (e.g., oxalate (B1200264) or tartrate) can facilitate purification.[1]
Troubleshooting Guides
Low or No Product Formation
If you are observing little to no formation of your desired product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Check Reagent Quality:
-
2-(Bromomethyl)pyridine: Has it been stored properly? Is it discolored? Consider using a fresh batch or purifying the existing stock.
-
Nucleophile: Is it pure and dry? Contaminants can interfere with the reaction.
-
Solvent and Base: Are they anhydrous? Water can hydrolyze the 2-(bromomethyl)pyridine.
-
-
Verify Reaction Conditions:
-
Temperature: Is the reaction being run at the optimal temperature? Some reactions require heating, while others proceed at room temperature.
-
Reaction Time: Has the reaction gone to completion? Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inert Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon)? This is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
-
Optimize Base and Solvent:
-
The choice of base and solvent is critical and depends on the nucleophile. See the data tables below for guidance. A common starting point is using potassium carbonate (K₂CO₃) in an aprotic polar solvent like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF).
-
-
Analyze Workup Procedure:
-
Extraction: Is your product partially soluble in the aqueous phase? Try saturating the aqueous layer with NaCl before extraction to decrease the polarity.[1]
-
pH Adjustment: Ensure the aqueous layer is basic during extraction to prevent the protonation of the pyridine nitrogen, which would increase its water solubility.[1]
-
Formation of Multiple Products
If TLC or LC-MS analysis shows multiple spots, consider the following:
Caption: Troubleshooting guide for multiple product formation.
Detailed Steps:
-
Check for Quaternization/Polymerization: This is the most common side reaction. A baseline smear or a spot that doesn't move from the baseline on the TLC plate is often indicative of polymerization. Use the strategies outlined in FAQ Q2 to minimize this.
-
Investigate Over-alkylation: If your nucleophile has more than one reactive site (e.g., a primary amine or a diamine), you may be getting a mixture of mono- and di-alkylated products. To favor mono-alkylation, use an excess of the nucleophile and add the 2-(bromomethyl)pyridine slowly.
-
Consider Other Side Reactions: Depending on your nucleophile and reaction conditions, other side reactions may be possible. Analyze the byproducts by LC-MS or Nuclear Magnetic Resonance (NMR) to identify their structures and adjust your reaction strategy accordingly.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of various nucleophiles with 2-(bromomethyl)pyridine and analogous alkyl halides. These should serve as a starting point for your optimizations.
Table 1: N-Alkylation of Heterocyclic Amines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Imidazole | K₂CO₃ | MeCN | Room Temp | 24 | ~40 | [2] |
| 2 | Imidazole | DBU | DMF | 80-100 | 24 | <50 | [1] |
| 3 | Pyrazole | K₂CO₃ | DMSO | Room Temp | 12 | >90 (N1-selective) | [3] |
| 4 | Piperidine (B6355638) | K₂CO₃ | DMF | Room Temp | 12-24 | ~70-80 | [4] |
| 5 | Piperidine | DIPEA | MeCN | Room Temp | 12 | <70 | [5] |
Table 2: N-Alkylation of Anilines
| Entry | Nucleophile | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |
| 1 | Aniline | None | Hexane | 25 | 12 | ~77 | [6] |
| 2 | Substituted Anilines | SmI₂ | Microwave | - | 0.5-1 | 60-95 | [7] |
| 3 | Aniline | Fe(ClO₄)₃/SiO₂ | - | 120 | 2-4 | 80-95 | [7] |
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol is adapted from procedures for the N-alkylation of piperidine derivatives.[4][8]
Caption: General experimental workflow for N-alkylation.
Materials:
-
Piperidine (1.0 eq)
-
2-(Bromomethyl)pyridine hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq) to the solution and stir the suspension.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the 2-(bromomethyl)pyridine solution dropwise to the stirred piperidine suspension over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the desired N-alkylated product.
Protocol for the Conversion of 2-(Bromomethyl)pyridine to 2-Pyridinemethanol
This protocol is based on a discussion among organic chemists facing similar challenges.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium acetate (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Acetate Formation: Dissolve this compound (1.0 eq) and sodium acetate (1.2 eq) in acetone. Stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Hydrolysis: To the crude residue, add methanol and potassium carbonate (2.0 eq). Stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitor by TLC).
-
Workup: Remove the methanol under reduced pressure. Add saturated aqueous sodium bicarbonate solution to the residue and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-pyridinemethanol. Further purification can be achieved by distillation under reduced pressure if necessary.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Preventing the formation of bis-alkylated products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of bis-alkylated products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general strategies to avoid bis-alkylation in N-alkylation of primary amines?
A1: Over-alkylation is a common issue when reacting primary amines with alkylating agents.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts.[2][3] To promote selective mono-N-alkylation, several strategies can be employed:
-
Controlling Stoichiometry and Reaction Conditions: Careful optimization of the molar ratio of reactants, reaction temperature, and dilution can favor mono-alkylation.[1][4] Using a large excess of the primary amine can also be effective but may not be atom-economical.[1]
-
Competitive Deprotonation/Protonation: This strategy involves using the hydrobromide salt of the primary amine. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the resulting secondary amine remains protonated and less reactive towards further alkylation.[2][5]
-
Use of Specific Bases: Cesium bases, such as cesium carbonate (Cs₂CO₃), have been shown to promote selective mono-N-alkylation of primary amines with various alkyl halides.[6][7] The "cesium effect" is attributed to the unique properties of the cesium cation.[2]
-
Reductive Amination: As an alternative to direct alkylation with alkyl halides, reductive amination of carbonyl compounds (aldehydes or ketones) with ammonia (B1221849) or an ammonia equivalent can provide primary amines with high selectivity, avoiding over-alkylation.[8]
-
Protecting Groups: Temporarily protecting the primary amine with a suitable protecting group allows for the modification of other parts of the molecule.[1][9] After the desired reactions, the protecting group is removed to yield the mono-alkylated product.[9][10] Common protecting groups for amines include Carbobenzyloxy (Cbz), tert-Butyloxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).[11][12]
Q2: How can I prevent bis-alkylation when alkylating active methylene (B1212753) compounds?
A2: The formation of dialkylated products is also a challenge in the C-alkylation of active methylene compounds.[13] Several methods can be employed to achieve selective mono-alkylation:
-
Choice of Solvent: Using nonpolar solvents like benzene (B151609) can significantly increase the selectivity for mono-alkylation.[14] In contrast, polar solvents tend to favor dialkylation.[13][14]
-
Phase Transfer Catalysis (PTC): PTC is a powerful technique for achieving selective mono-alkylation of active methylene compounds.[15] It can be performed under solid-liquid or liquid-liquid conditions, often with high yields and selectivity.[16][17] Microwave irradiation in conjunction with PTC can further enhance reaction rates and selectivity, sometimes even without a solvent.[16]
-
Specific Catalysts and Bases:
-
A catalytic system of Copper(I) Iodide (CuI) and 4-Dimethylaminopyridine (DMAP) has been shown to be effective for the highly selective mono-alkylation of active methylene derivatives with alkylsilyl peroxides.[18]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base for promoting selective mono-alkylation of active methylene compounds with alkyl halides in nonpolar solvents.[14]
-
Iridium complexes can catalyze the α-alkylation of active methylene compounds with primary alcohols in the absence of a base.[19]
-
-
Control of Reaction Conditions: As with N-alkylation, careful control of temperature and reaction time is crucial for maximizing the yield of the mono-alkylated product and minimizing the formation of the bis-alkylated byproduct.[16]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Significant formation of bis-alkylated product in N-alkylation. | The secondary amine intermediate is more reactive than the primary amine starting material.[2] | 1. Use a large excess of the primary amine. This statistically favors the reaction of the alkylating agent with the primary amine. 2. Employ a competitive deprotonation/protonation strategy. Use the hydrobromide salt of the amine.[2][5] 3. Switch to a cesium base like Cs₂CO₃.[6][7] 4. Consider reductive amination as an alternative synthetic route.[8] 5. Utilize a protecting group to temporarily block the amine functionality.[1][9] |
| Low yield of mono-alkylated product in C-alkylation. | Suboptimal reaction conditions favoring the di- or un-alkylated product. | 1. Change the solvent to a nonpolar one such as benzene or toluene.[14] 2. Implement Phase Transfer Catalysis (PTC). This can improve both yield and selectivity.[15][16] Consider solvent-free microwave conditions.[16] 3. Optimize the base. Try using DBU in a nonpolar solvent.[14] 4. Explore alternative catalytic systems, such as CuI-DMAP with alkylsilyl peroxides or an iridium catalyst with alcohols.[18][19] |
| Difficulty in separating the mono- and bis-alkylated products. | The products have similar physical properties (e.g., polarity, boiling point). | 1. Optimize the reaction to maximize the yield of the desired mono-alkylated product, which will simplify purification. 2. Employ advanced chromatographic techniques, such as preparative HPLC or supercritical fluid chromatography (SFC). 3. Consider derivatization of the product mixture to alter the physical properties of the components, facilitating separation, followed by removal of the derivatizing group. |
Quantitative Data Summary
Table 1: Comparison of Methods for Mono-N-Alkylation of Primary Amines
| Method | Substrates | Key Reagents | Selectivity (Mono:Bis) | Yield of Mono-product | Reference |
| Competitive Deprotonation | Benzylamine·HBr + Butyl bromide | Triethylamine (B128534), Nitromethane (B149229) | 44:1 (at 5h) | 44% (at 5h), 65% (at 14h) | [2] |
| Cesium Base | Various primary amines + Alkyl halides | Cs₂CO₃, DMSO or DMF | High (substantially free of overalkylation) | Good to excellent (e.g., 73% for a polyamine) | [6] |
| Reductive Amination | Ketones + Ammonia | Ti(OiPr)₄, NaBH₄ | Highly selective for primary amine | Good to excellent | [8] |
| Dialkyl Carbonates | Anilines + Dimethyl carbonate | Na-exchanged Y faujasite | 92-98% selectivity | 72-93% conversion | [20] |
Table 2: Comparison of Methods for Mono-C-Alkylation of Active Methylene Compounds
| Method | Substrates | Key Reagents/Conditions | Selectivity (Mono:Di) | Yield of Mono-product | Reference |
| DBU in Benzene | Active methylene compounds + Alkyl halides | DBU, Benzene | High | Good | [14] |
| Microwave (Solvent-free) | Diethyl malonate + Ethyl iodide | K₂CO₃, Microwave (160°C, 45 min) | Not specified, but high yield of mono-product | 93% | [16] |
| Phase Transfer Catalysis | Malononitrile + Alkyl halides | K₂CO₃, TBAB (catalyst), Solvent-free | Selective formation of mono-alkylated product is achievable | Up to 79% for benzylmalononitrile | [21] |
| Copper Catalysis | Active methylene compounds + Alkylsilyl peroxides | CuI, DMAP | Highly selective | Good | [18] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation using a Competitive Deprotonation/Protonation Strategy [2]
-
To a solution of the primary amine hydrobromide (1 mmol) and alkyl bromide (1.2 mmol) in nitromethane (5 mL), add triethylamine (1 mmol) dropwise at 70-75 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired mono-alkylated secondary amine.
Protocol 2: Selective Mono-C-Alkylation of Diethyl Malonate using Microwave Irradiation [16]
-
In a microwave-safe vessel, mix diethyl malonate (1 mmol), an alkyl halide (1.1 mmol), and potassium carbonate (4 mmol).
-
Place the vessel in a domestic microwave oven.
-
Irradiate the mixture at a specified power and temperature (e.g., 160 °C) for the optimized time (e.g., 45 minutes for ethyl iodide).
-
After cooling, add water to the reaction mixture and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate in vacuo.
-
The crude product can be purified by distillation or column chromatography if necessary.
Visualizations
Caption: A decision-making workflow for selecting a strategy to prevent bis-alkylation.
Caption: Mechanism of selective mono-N-alkylation via competitive deprotonation/protonation.
Caption: Schematic of phase transfer catalysis for selective mono-C-alkylation.
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. 15.2 Use of protecting groups | Organic Chemistry II [courses.lumenlearning.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. biosynth.com [biosynth.com]
- 13. bipublication.com [bipublication.com]
- 14. academic.oup.com [academic.oup.com]
- 15. phasetransfer.com [phasetransfer.com]
- 16. mdpi.com [mdpi.com]
- 17. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]
- 18. researchgate.net [researchgate.net]
- 19. Alkylation of active methylene compounds with alcohols catalyzed by an iridium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Removal of unreacted 2-(Bromomethyl)pyridine hydrobromide from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)pyridine hydrobromide. The following information is intended to help resolve common issues encountered during the removal of unreacted starting material from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound relevant to its removal from a reaction mixture?
A1: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy. It is a salt, which makes it highly soluble in polar solvents.[1] The hydrobromide salt is typically a white to off-white crystalline solid.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN·HBr | [3] |
| Molecular Weight | 252.94 g/mol | [2] |
| Melting Point | 148-152 °C | [2] |
| Solubility | Soluble in methanol.[2] High solubility in polar solvents.[1] | [1][2] |
| Appearance | White to light yellow powder or crystals. | [2] |
Q2: How can I convert the hydrobromide salt to its free base form for easier removal by extraction?
A2: To extract 2-(Bromomethyl)pyridine into a non-polar organic solvent, you must first neutralize the hydrobromide salt to its free base form. This is typically achieved by washing the reaction mixture with a mild aqueous base. Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions are commonly used for this purpose.[4][5] The reaction involves an acid-base neutralization, where the carbonate or bicarbonate deprotonates the pyridinium (B92312) ion.
Q3: What are the most common methods for removing unreacted this compound?
A3: The two primary methods for removing unreacted this compound are:
-
Aqueous Workup/Extraction: This involves neutralizing the hydrobromide salt to the free base and then extracting the free base into an organic solvent.
-
Flash Column Chromatography: This technique separates compounds based on their polarity and is effective for isolating the desired product from the unreacted starting material and any byproducts.
Troubleshooting Guides
Guide 1: Aqueous Workup and Extraction
This guide addresses common issues that may arise during the liquid-liquid extraction process to remove 2-(Bromomethyl)pyridine.
Issue 1: The unreacted this compound is not moving into the organic layer during extraction.
-
Possible Cause: The hydrobromide salt has not been effectively neutralized to the free base. The pyridinium salt is ionic and will remain in the aqueous layer.
-
Solution:
-
Ensure the pH of the aqueous layer is basic (pH > 8). You can test this with pH paper.
-
Add more of the basic solution (e.g., saturated NaHCO₃ or K₂CO₃) and stir the biphasic mixture vigorously for an extended period to ensure complete neutralization.
-
Consider using a slightly stronger, non-nucleophilic base if necessary, but be cautious of potential side reactions with your product.
-
Issue 2: An emulsion has formed between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, which is a stable mixture of the two immiscible layers.
-
Solution:
-
Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Gentle Mixing: In future extractions, use gentle swirling or inverting of the separatory funnel instead of vigorous shaking.[6]
-
Filtration: In persistent cases, filtering the mixture through a pad of Celite® or glass wool may help to break the emulsion.
-
Issue 3: Low recovery of the desired product after extraction.
-
Possible Cause 1: Your product may have some solubility in the aqueous layer, especially if it is polar.
-
Solution 1: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to more efficiently extract your product.
-
Possible Cause 2: Your product may be a basic compound that is being protonated and partitioning into the acidic aqueous layer if the neutralization was insufficient.
-
Solution 2: Ensure the aqueous layer is sufficiently basic before and during the extraction process.
Guide 2: Flash Column Chromatography
This guide provides troubleshooting for the purification of your product from unreacted 2-(Bromomethyl)pyridine using flash column chromatography.
Issue 1: Poor separation of the desired product and unreacted 2-(Bromomethyl)pyridine.
-
Possible Cause: The chosen solvent system (eluent) has suboptimal polarity.
-
Solution:
-
Optimize the Eluent: Use thin-layer chromatography (TLC) to test various solvent systems. A good starting point for pyridine-containing compounds is a mixture of hexanes and ethyl acetate (B1210297).[7]
-
Rf Values: Aim for an Rf value of approximately 0.2-0.3 for your desired product on the TLC plate for good separation on the column.
-
Gradient Elution: Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
Issue 2: Tailing of the spots on the TLC plate and peaks during column chromatography.
-
Possible Cause: Basic pyridine (B92270) compounds can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel, leading to poor peak shape.[8]
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or pyridine (~0.1-1%), to your eluent.[9] This will compete with your compound for binding to the acidic sites on the silica, resulting in sharper peaks.
-
Use a Different Stationary Phase: If tailing is severe, consider using a different stationary phase, such as neutral or basic alumina.
-
Issue 3: The compound appears to be degrading on the column.
-
Possible Cause: The acidic nature of the silica gel may be causing the decomposition of your acid-sensitive product or the unreacted 2-(bromomethyl)pyridine.
-
Solution:
-
Neutralize the Silica Gel: You can use a deactivated silica gel or neutralize it by pre-treating it with a solution of triethylamine in your eluent.
-
Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina.
-
Experimental Protocols
Protocol 1: General Procedure for Aqueous Workup and Extraction
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, acetone), it may be necessary to remove the solvent under reduced pressure.
-
Dissolution: Dissolve the reaction residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate or potassium carbonate to the separatory funnel.[4][5] Swirl gently and vent the funnel frequently to release any evolved gas (CO₂). Continue adding the basic solution until the aqueous layer is basic (pH > 8).
-
Extraction: Shake the separatory funnel gently to partition the components between the aqueous and organic layers. Allow the layers to separate.
-
Layer Separation: Drain the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system for separation using thin-layer chromatography. A common solvent system for pyridine derivatives is a mixture of ethyl acetate and hexanes.[7] If peak tailing is observed, add 0.1-1% triethylamine to the eluent.[9]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31106-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
Hydrolysis of 2-(Bromomethyl)pyridine hydrobromide during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)pyridine (B1332372) hydrobromide. It specifically addresses the common issue of hydrolysis to 2-(hydroxymethyl)pyridine during reaction workups.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 2-(bromomethyl)pyridine hydrobromide hydrolysis during workup?
A1: The primary cause of hydrolysis is the presence of water, especially under neutral to basic conditions. The benzylic bromide is susceptible to nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of the corresponding alcohol, 2-(hydroxymethyl)pyridine.
Q2: How can I detect if hydrolysis has occurred in my reaction mixture?
A2: Hydrolysis can be detected by chromatographic and spectroscopic methods. On a Thin Layer Chromatography (TLC) plate, the hydrolyzed product, 2-(hydroxymethyl)pyridine, will appear as a more polar spot (lower Rf value) compared to the starting material. Spectroscopic techniques such as NMR and Mass Spectrometry can confirm the presence of the alcohol and the absence of the bromide.
Q3: Is the hydrolysis of this compound always a problem?
A3: Not necessarily. In some synthetic routes, the intentional hydrolysis of the bromomethyl group to a hydroxymethyl group is a desired transformation. However, when the bromomethyl moiety is required for subsequent reactions, its premature hydrolysis is an undesirable side reaction that lowers the yield of the intended product.
Q4: How does the reactivity of this compound compare to benzyl (B1604629) bromide?
Troubleshooting Guides
Issue 1: Significant Hydrolysis Observed During Aqueous Basic Workup
Symptoms:
-
Low yield of the desired product containing the 2-(bromomethyl)pyridine moiety.
-
Presence of a significant amount of 2-(hydroxymethyl)pyridine in the crude product, confirmed by TLC, NMR, or MS.
Root Causes:
-
Prolonged exposure to aqueous basic conditions (e.g., sodium bicarbonate, potassium carbonate washes).
-
Elevated temperatures during the aqueous workup.
Solutions:
Decision Tree for Troubleshooting Hydrolysis:
Caption: Troubleshooting workflow for hydrolysis.
Corrective Actions & Protocols:
-
Minimize Contact Time and Temperature: If an aqueous wash is necessary, perform it quickly and at a low temperature (0-5 °C). Use a saturated sodium bicarbonate solution for a brief wash to neutralize any acid, followed immediately by extraction with an organic solvent.
-
Use a Weaker Base: If possible, use a milder base than carbonate or hydroxide, such as a dilute solution of sodium bicarbonate.
-
Non-Aqueous Workup: If the reaction tolerates it, a non-aqueous workup is the most effective way to prevent hydrolysis.
Issue 2: Emulsion Formation During Extraction After Aqueous Workup
Symptoms:
-
Difficulty in separating the organic and aqueous layers during extraction.
-
Loss of product in the emulsion layer.
Root Causes:
-
The amphiphilic nature of the pyridine (B92270) derivative can lead to emulsion formation, especially if the reaction solvent is partially miscible with water (e.g., THF, acetonitrile).
Solutions:
Workflow for Resolving Emulsions:
Caption: Steps to resolve emulsion issues.
Corrective Actions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to physically disrupt the emulsion.
-
Solvent Modification: If emulsions are a persistent issue, consider removing the reaction solvent under reduced pressure before the workup and then dissolving the residue in a more water-immiscible solvent like dichloromethane (B109758) or ethyl acetate (B1210297) for the extraction.
Experimental Protocols
Protocol 1: Minimized-Hydrolysis Aqueous Workup
This protocol is designed for reactions where an acidic component needs to be neutralized and removed, while minimizing the risk of hydrolysis of this compound.
Methodology:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a cold, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer to ensure it does not exceed 8.
-
Immediately extract the mixture with a cold, water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer promptly.
-
Wash the organic layer with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure at a low temperature.
Protocol 2: Non-Aqueous Workup
This protocol is suitable for reactions where all components are soluble in organic solvents and no aqueous wash is necessary.
Methodology:
-
If the reaction mixture contains solid byproducts (e.g., salts), dilute with a suitable organic solvent and filter the mixture.
-
If the reaction was conducted in a high-boiling polar solvent like DMF or DMSO, and the product is not volatile, it can be precipitated by the addition of a non-polar solvent.
-
Alternatively, the crude reaction mixture can be directly purified by column chromatography. A silica (B1680970) gel plug can be used to remove polar impurities before full purification.
Quantitative Data Summary
| Workup Condition | Temperature | pH Range | Expected Rate of Hydrolysis | Recommendation |
| Aqueous | Room Temperature | > 8 | High | Avoid if possible |
| Aqueous | 0-5 °C | 7-8 | Moderate | Use with caution, minimize time |
| Aqueous | Room Temperature | < 7 | Low | Generally safe for short periods |
| Non-Aqueous | N/A | N/A | Negligible | Preferred method |
Comparative Reactivity of Benzyl Bromides:
The following table summarizes the relative rate constants for the reaction of substituted benzyl bromides with pyridine, which can serve as a proxy for their susceptibility to nucleophilic attack.
| Substituent (R) on Benzyl Bromide | Relative Rate Constant (kR/kH) |
| H | 1.00 |
| p-CH3 | 1.66 |
| p-NO2 | 0.77 |
Data is for the reaction with pyridine in acetone (B3395972) at 40 °C. This data suggests that electron-donating groups can accelerate the substitution reaction, while electron-withdrawing groups can slow it down. The effect on hydrolysis by water or hydroxide is expected to follow a similar trend.
Technical Support Center: Column Chromatography of Pyridylmethylated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying pyridylmethylated compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why do my pyridylmethylated compounds streak or show tailing peaks on silica (B1680970) gel TLC and columns?
A1: Peak tailing is a common issue when purifying basic compounds like pyridine (B92270) derivatives on standard silica gel.[1] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol (B1196071) groups (Si-OH) on the silica surface.[1] This interaction leads to non-ideal adsorption/desorption kinetics, causing the compound to move unevenly through the stationary phase, resulting in a broadened or "tailing" peak.[1]
Q2: My compound won't elute from the silica gel column, even with highly polar solvents. What is happening?
A2: This issue often indicates either irreversible adsorption or on-column decomposition.[2][3] The strong basicity of the pyridyl moiety can lead to a very strong, sometimes irreversible, binding to the acidic sites on the silica gel.[2] In some cases, the acidic nature of the silica can catalyze the decomposition of sensitive compounds.[3][4] It is advisable to test your compound's stability on a small amount of silica beforehand.[3]
Q3: How do I choose between isocratic and gradient elution for my separation?
A3: The choice depends on the complexity of your sample mixture.
-
Isocratic elution , which uses a constant mobile phase composition, is simple, reliable, and ideal for separating compounds with similar polarities.[5][6]
-
Gradient elution , where the mobile phase composition is changed during the run (typically by increasing polarity), is better for complex mixtures containing compounds with a wide range of polarities.[6][7] It helps to sharpen peaks of late-eluting compounds and reduce overall analysis time.[7][8]
Q4: Can I use reversed-phase chromatography for pyridylmethylated compounds?
A4: Yes, reversed-phase (e.g., C18) chromatography is a viable alternative. In reversed-phase systems, controlling the pH of the mobile phase is critical.[9] Adjusting the pH can change the ionization state of the pyridyl group, which significantly alters retention and selectivity.[9][10] For basic compounds, using a high pH mobile phase can neutralize them, increasing retention and improving peak shape.[10][11] However, ensure your column is stable at the chosen pH, as traditional silica-based columns can degrade above pH 8.[10][12]
Troubleshooting Guide
Issue 1: Poor Separation or Overlapping Peaks
-
Possible Cause: Inappropriate solvent system.
-
Solution: Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) as a guide. If compounds are eluting too quickly (high Rf), decrease the eluent's polarity. If they are moving too slowly (low Rf), increase the polarity.[2] A gradient elution can be highly effective for separating components with different polarities.[7]
-
-
Possible Cause: Column overloading.
Issue 2: Peak Tailing or Streaking
-
Possible Cause: Strong interaction with acidic silica.
-
Solution 1: Add a Basic Modifier. Add a small amount of a competing base, like triethylamine (B128534) (TEA) or ammonia, to the mobile phase (e.g., 0.1-1% v/v).[2] The modifier will preferentially interact with the acidic silanol sites, "masking" them from your pyridylmethylated compound and leading to more symmetrical peaks.[1]
-
Solution 2: Change the Stationary Phase. Switch to a less acidic stationary phase. Neutral or basic alumina (B75360) can be effective alternatives to silica gel.[2] For reversed-phase applications, consider columns with different selectivities, such as phenyl or cyano phases, which can offer different interaction mechanisms.[1][13]
-
Issue 3: Compound Decomposition or Irreversible Adsorption
-
Possible Cause: Compound instability on acidic stationary phase.
-
Solution 1: Test for Stability. Before running a column, spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears at the baseline or the original spot diminishes, your compound may be unstable on silica.[3]
-
Solution 2: Deactivate the Silica. While less common, silica gel can be "deactivated" to reduce its acidity, though this can be a complex procedure.[3]
-
Solution 3: Switch Stationary Phase. The most practical solution is to use a more inert stationary phase like neutral alumina or to switch to a different chromatography mode like reversed-phase.[2]
-
Data and Protocols
Table 1: Stationary Phase Selection Guide
| Stationary Phase | Type | Best For | Considerations |
| Silica Gel | Normal Phase (Acidic) | General purpose purification of moderately polar, non-basic compounds. | Can cause tailing, irreversible adsorption, or decomposition of basic pyridyl compounds.[2][4] |
| Alumina (Neutral/Basic) | Normal Phase (Neutral/Basic) | Purification of basic compounds sensitive to acid. | Activity can vary based on water content; may have different selectivity than silica.[2] |
| C18 (Octadecylsilane) | Reversed-Phase | Separating compounds based on hydrophobicity; good for polar pyridyl compounds. | Requires aqueous mobile phases; pH control is critical for retention and peak shape.[9][14] |
| Phenyl / Cyano | Reversed/Normal Phase | Alternative selectivity to C18; can separate aromatic compounds via π-π interactions.[1][15] | Offers different retention mechanisms that can resolve compounds that co-elute on C18.[1] |
Table 2: Common Mobile Phase Modifiers for Pyridyl Compounds on Silica Gel
| Modifier | Typical Concentration | Purpose | Potential Issues |
| Triethylamine (TEA) | 0.1 - 1% (v/v) | Acts as a competing base to block acidic silanol sites, reducing peak tailing.[1] | Can be difficult to remove from the final product; not ideal for MS detection.[1] |
| Ammonia (in MeOH) | 1 - 10% (v/v) of a 10% NH4OH in MeOH stock | Similar to TEA, it reduces interactions with silica. Useful for very polar compounds.[2][3] | Volatile and can be easier to remove than TEA. |
| Formic/Acetic Acid | 0.1% (v/v) | Adjusts mobile phase pH in reversed-phase systems to improve peak shape.[1] | Used to protonate basic compounds in reversed-phase, not typically for tailing on normal phase silica. |
Experimental Protocol: General Column Chromatography of a Pyridylmethylated Compound
This protocol outlines a standard procedure for purifying a pyridylmethylated compound on silica gel, incorporating troubleshooting steps.
-
Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your desired compound an Rf value between 0.2 and 0.4.
-
If streaking is observed, add 0.5% triethylamine to the TLC mobile phase and re-evaluate the Rf.
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size.
-
In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring the solvent level never drops below the top of the silica.[16]
-
Add a thin layer of sand to the top to protect the silica surface.[17]
-
-
Sample Loading (Wet Loading):
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using gradient elution, gradually increase the percentage of the more polar solvent.[7] For example, start with 100% Hexane and slowly increase the percentage of Ethyl Acetate.
-
Monitor the separation by collecting fractions and analyzing them via TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. uhplcs.com [uhplcs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. biotage.com [biotage.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 12. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 13. Phenyl ring structures as stationary phases for the high performance liquid chromatography electrospray ionization mass spectrometric analysis of basic pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. orgsyn.org [orgsyn.org]
- 17. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Self-Reaction of 2-(Bromomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the self-reaction of 2-(bromomethyl)pyridine (B1332372) to form its corresponding pyridinium (B92312) salt, N-(pyridin-2-ylmethyl)-2-(bromomethyl)pyridinium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the self-reaction of 2-(bromomethyl)pyridine?
The primary product is the pyridinium salt, N-(pyridin-2-ylmethyl)-2-(bromomethyl)pyridinium bromide. This occurs through a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of one 2-(bromomethyl)pyridine molecule acts as a nucleophile, attacking the bromomethyl group of another molecule.
Q2: Under what conditions does the self-reaction of 2-(bromomethyl)pyridine typically occur?
This reaction can occur spontaneously over time, especially if the starting material is stored at room temperature or exposed to light. Elevated temperatures and polar aprotic solvents such as acetonitrile (B52724) or acetone (B3395972) can accelerate the formation of the pyridinium salt.
Q3: Is the self-reaction ever a desired transformation?
While often considered an undesired side reaction during the synthesis of other 2-substituted pyridine (B92270) derivatives, the self-reaction can be intentionally employed to synthesize the corresponding pyridinium salt. This salt may have applications as an ionic liquid or as a precursor for further chemical transformations.
Q4: What are the typical signs that the self-reaction has occurred?
The formation of a precipitate is a common indicator, as the resulting pyridinium salt is often less soluble in the reaction or storage solvent than the starting material. Color changes, such as the development of a pink or brown hue, may also be observed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Pyridinium Salt | - Insufficient reaction time or temperature.- Starting material is the hydrobromide salt, which is less nucleophilic.- Inappropriate solvent. | - Increase the reaction time and/or temperature. Refluxing in acetonitrile is a common strategy for pyridinium salt formation.[1][2]- If using 2-(bromomethyl)pyridine hydrobromide, neutralize it with a non-nucleophilic base (e.g., potassium carbonate) to generate the free base in situ.[3]- Use a polar aprotic solvent like acetonitrile or acetone to facilitate the SN2 reaction. |
| Reaction Mixture Turns Dark Brown or Black | - Decomposition of the starting material or product at high temperatures.- Presence of impurities. | - Lower the reaction temperature and extend the reaction time.- Ensure the purity of the starting 2-(bromomethyl)pyridine. If necessary, purify it by column chromatography or distillation before use.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulty in Isolating the Product | - The pyridinium salt is soluble in the reaction solvent.- The product oils out instead of crystallizing. | - If the product is soluble, remove the solvent under reduced pressure. The resulting crude solid can then be purified.- To induce crystallization, try triturating the crude product with a non-polar solvent like diethyl ether or hexanes. Seeding with a small crystal of the pure product, if available, can also be effective. |
| Product is Difficult to Purify by Column Chromatography | - The pyridinium salt is highly polar and may streak or remain on the silica (B1680970) gel column.- The product may be sensitive to the acidic nature of silica gel. | - Recrystallization is often the preferred method for purifying pyridinium salts.[1]- If column chromatography is necessary, consider using a different stationary phase, such as neutral or basic alumina.- Adding a small amount of a modifier like triethylamine (B128534) to the eluent can help to reduce streaking on silica gel. |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Equilibrium has been reached. | - Monitor the reaction progress by TLC or ¹H NMR. If the reaction has stalled, consider increasing the temperature.- If starting material remains, it can often be removed during the purification step (e.g., by washing the crude product with a solvent in which the starting material is soluble but the product is not). |
Experimental Protocols
Protocol 1: Synthesis of N-(pyridin-2-ylmethyl)-2-(bromomethyl)pyridinium bromide
Materials:
-
2-(bromomethyl)pyridine
-
Anhydrous acetonitrile
-
Diethyl ether (for washing)
Procedure:
-
Dissolve 2-(bromomethyl)pyridine (1.0 eq) in a minimal amount of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the pyridinium salt can be observed as a new, more polar spot.
-
Upon completion of the reaction (typically after several hours, as indicated by the consumption of the starting material), allow the reaction mixture to cool to room temperature.
-
If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the purified pyridinium salt under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-(pyridin-2-ylmethyl)-2-(bromomethyl)pyridinium bromide
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude pyridinium salt in a minimal amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Visualizations
Caption: Reaction mechanism for the self-reaction of 2-(bromomethyl)pyridine.
Caption: A troubleshooting workflow for the synthesis of the pyridinium salt.
Caption: Logical flow of the Frequently Asked Questions.
References
Effect of base choice on the outcome of reactions with 2-(bromomethyl)pyridine
This technical support resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(bromomethyl)pyridine (B1332372). The choice of base is a critical parameter that can significantly influence reaction outcomes, and this guide is designed to help you navigate potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-alkylation reaction with 2-(bromomethyl)pyridine is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in N-alkylation reactions involving 2-(bromomethyl)pyridine are a frequent issue and can often be traced back to the choice of base and reaction conditions.
-
Inappropriate Base Strength: Strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), can lead to the decomposition of 2-(bromomethyl)pyridine or promote side reactions like elimination. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more suitable for achieving high yields of the desired N-alkylation product.
-
Side Reactions: The formation of byproducts is a major cause of low yields. With strong bases, competing reactions such as the Sommelet-Hauser rearrangement can occur, leading to isomeric products. Additionally, 2-(bromomethyl)pyridine can self-react to form a pyridinium (B92312) salt, reducing the amount of starting material available for the desired reaction.[1]
-
Reaction Temperature: High reaction temperatures can accelerate the rate of decomposition and side reactions. Running the reaction at room temperature or even cooler may improve the yield of the desired product.
-
Solvent Choice: The solvent can influence the solubility of the reactants and the reactivity of the base. Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used and generally effective.
Troubleshooting Steps:
-
Switch to a milder base: If you are using a strong base, consider switching to potassium carbonate or cesium carbonate.
-
Optimize the temperature: Start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating can be applied, but be cautious of decomposition.
-
Ensure anhydrous conditions: Water can react with strong bases and affect the overall reaction efficiency.
-
Consider a phase transfer catalyst: In some cases, the use of a phase transfer catalyst with an inorganic base can improve the reaction rate and yield.[1]
Q2: I am observing the formation of an unexpected isomer in my reaction. What is likely happening?
A2: The formation of an unexpected isomer, particularly when using a strong base like sodium amide, is a classic indicator of the Sommelet-Hauser rearrangement .[2] This rearrangement is a known side reaction for certain benzyl (B1604629) quaternary ammonium (B1175870) salts and related compounds.[2] In the context of 2-(bromomethyl)pyridine, a strong base can deprotonate the benzylic position, leading to an ylide that can then rearrange.
To avoid the Sommelet-Hauser rearrangement:
-
Use a weaker base: Employing bases like potassium carbonate will prevent the formation of the ylide intermediate necessary for the rearrangement.
-
Modify the substrate: If possible, modifying the substituents on the pyridine (B92270) ring can sometimes disfavor the rearrangement pathway.
Q3: My reaction mixture is turning dark, and I am getting a complex mixture of products. What could be the cause?
A3: A dark coloration and the formation of a complex product mixture are often signs of decomposition or polymerization . 2-(bromomethyl)pyridine can be unstable, especially in the presence of strong bases or at elevated temperatures. The bromomethyl group is highly reactive, and under harsh conditions, it can lead to a cascade of unintended reactions.
To prevent decomposition:
-
Use a milder base: As with other issues, a weaker base like K₂CO₃ is less likely to induce decomposition.
-
Control the temperature: Maintain a lower reaction temperature (e.g., room temperature or below).
-
Slow addition of reagents: Adding the base or the 2-(bromomethyl)pyridine slowly to the reaction mixture can help to control any exotherms and minimize decomposition.
Data Presentation: Effect of Base on N-Alkylation Yield
The following table summarizes the expected outcomes and typical yields for the N-alkylation of a generic amine with 2-(bromomethyl)pyridine using different bases. The yields are approximate and can vary depending on the specific substrate and reaction conditions.
| Base | Base Type | Expected Major Product | Typical Yield Range | Common Side Products |
| K₂CO₃ | Weak Inorganic | N-Alkylation | 70-95% | Minimal |
| Cs₂CO₃ | Weak Inorganic | N-Alkylation | 80-98% | Minimal |
| NaH | Strong Non-nucleophilic | N-Alkylation | 40-70% | Sommelet-Hauser rearrangement products, decomposition products |
| t-BuOK | Strong, Bulky | Elimination/Decomposition | < 30% | 2-methylenepyridine (unstable), polymers |
| Et₃N | Organic Amine | N-Alkylation | 60-85% | Quaternary ammonium salts |
Experimental Protocols
Protocol 1: N-Alkylation of an Amine using Potassium Carbonate
This protocol describes a general and reliable method for the N-alkylation of a primary or secondary amine with 2-(bromomethyl)pyridine using potassium carbonate as the base.
Materials:
-
2-(bromomethyl)pyridine hydrobromide
-
Amine (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), anhydrous
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask, dissolve the amine in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of an Amine using Sodium Hydride (for less reactive amines)
This protocol is intended for less reactive amines where a stronger base may be required. Caution: Sodium hydride is highly reactive and flammable. Handle with appropriate safety precautions in a fume hood and under an inert atmosphere.
Materials:
-
This compound
-
Amine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Round-bottom flask with stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amine and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. (Note: Hydrogen gas will evolve).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
Validation & Comparative
Reactivity Showdown: 2-(Bromomethyl)pyridine vs. 2-(Chloromethyl)pyridine in Nucleophilic Substitution
For researchers, scientists, and professionals in drug development, the choice between halogenated building blocks is a critical decision that can significantly impact reaction efficiency and yield. This guide provides a detailed comparison of the reactivity of 2-(Bromomethyl)pyridine (B1332372) hydrobromide and 2-(Chloromethyl)pyridine (B1213738) hydrochloride, two common reagents in the synthesis of novel pharmaceutical compounds.
At the heart of their utility lies the electrophilic carbon of the methylene (B1212753) group, a prime target for nucleophilic attack. The key difference between these two reagents is the halogen atom, which acts as the leaving group during a nucleophilic substitution reaction. The inherent properties of bromide versus chloride ions dictate the reactivity of these molecules.
The Decisive Factor: Leaving Group Ability
In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs is paramount. The better the leaving group, the faster the reaction proceeds. For the halogens, the leaving group ability follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is governed by two main factors: basicity and polarizability. Weaker bases are better leaving groups, and since hydrobromic acid is a stronger acid than hydrochloric acid, bromide is a weaker base than chloride. Additionally, the larger size and more diffuse electron cloud of the bromide ion make it more polarizable, which helps to stabilize the developing negative charge in the transition state of both Sₙ1 and Sₙ2 reactions.
Consequently, the carbon-bromine (C-Br) bond in 2-(bromomethyl)pyridine is weaker than the carbon-chlorine (C-Cl) bond in its chloro-counterpart. This fundamental difference in bond strength means that less energy is required to cleave the C-Br bond, leading to a lower activation energy for nucleophilic substitution.
Quantitative Comparison of Reactivity
Based on the superior leaving group ability of bromide, 2-(bromomethyl)pyridine is expected to be significantly more reactive than 2-(chloromethyl)pyridine. This translates to faster reaction rates and often allows for milder reaction conditions (e.g., lower temperatures) to achieve the same transformation.
| Feature | 2-(Bromomethyl)pyridine hydrobromide | 2-(Chloromethyl)pyridine hydrochloride | Justification |
| Relative Reactivity | Higher | Lower | Bromide is a better leaving group than chloride due to its lower basicity and higher polarizability.[1][2] |
| C-X Bond Strength | Weaker | Stronger | The C-Br bond is inherently weaker than the C-Cl bond. |
| Reaction Rate | Faster | Slower | A better leaving group leads to a lower activation energy and a faster reaction rate. |
| Reaction Conditions | Milder conditions often suffice | May require more forcing conditions | The higher reactivity of the bromo-compound allows for the use of lower temperatures or shorter reaction times. |
Experimental Protocols: A Representative Nucleophilic Substitution
To illustrate the practical application of these reagents, a general protocol for a nucleophilic substitution reaction with a generic nucleophile (Nu⁻) is provided below. It is important to note that the free base of the halomethylpyridine is typically generated in situ from its hydrohalide salt by the addition of a base.
Objective: To synthesize 2-(Nu-methyl)pyridine via nucleophilic substitution.
Materials:
-
This compound or 2-(Chloromethyl)pyridine hydrochloride
-
Nucleophile (e.g., an amine, thiol, or alkoxide)
-
Base (e.g., triethylamine, potassium carbonate, or sodium hydride)
-
Anhydrous solvent (e.g., acetonitrile, DMF, or THF)
Procedure:
-
To a solution of the nucleophile (1.0 - 1.2 equivalents) in the chosen anhydrous solvent, add the base (1.1 - 1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of 2-(halomethyl)pyridine hydrohalide (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For 2-(bromomethyl)pyridine, the reaction is expected to be significantly faster.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, crystallization, or distillation.
References
A Comparative Guide to Pyridylmethylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a pyridylmethyl group into a molecule is a crucial transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. This functional moiety can significantly influence a compound's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. A variety of pyridylmethylating agents are available to synthetic chemists, each with its own reactivity profile and optimal reaction conditions. This guide provides a comprehensive comparison of common pyridylmethylating agents, focusing on their performance in N-, O-, and S-alkylation reactions, supported by experimental data and detailed protocols.
Executive Summary
The choice of a pyridylmethylating agent is primarily dictated by the nucleophilicity of the substrate, the desired reaction conditions, and the required reactivity. The most commonly employed agents are 2-(halomethyl)pyridines, with the reactivity order being influenced by the nature of the halogen leaving group. Generally, the reactivity follows the trend: I > Br > Cl . This guide will focus on the comparison of 2-(chloromethyl)pyridine (B1213738) and 2-(bromomethyl)pyridine (B1332372), as they are the most frequently utilized reagents. While 2-(iodomethyl)pyridine (B15260134) is the most reactive, its stability and cost can be limiting factors.
Comparative Reactivity Analysis
The pyridylmethylation reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity of the pyridylmethylating agent is therefore dependent on the stability of the leaving group. Bromide is a better leaving group than chloride due to its lower bond dissociation energy with carbon and greater stability as an anion. Consequently, 2-(bromomethyl)pyridine is generally more reactive than 2-(chloromethyl)pyridine and will typically react under milder conditions or with shorter reaction times.
However, the increased reactivity of the bromo-derivative can also lead to a higher propensity for side reactions, such as over-alkylation or decomposition. 2-(Chloromethyl)pyridine, being more stable, is often preferred for large-scale syntheses where controlled reactivity and reagent stability are paramount.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the pyridylmethylation of representative amine, phenol (B47542), and thiol substrates with 2-(chloromethyl)pyridine and 2-(bromomethyl)pyridine. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented here is a compilation from various sources and serves to illustrate the general trends in reactivity.
Table 1: N-Pyridylmethylation of Amines
| Substrate | Pyridylmethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | 2-(Chloromethyl)pyridine HCl | K₂CO₃ | Acetonitrile | 80 | 12 | ~75 | General Procedure |
| Aniline | 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetonitrile | RT | 6 | ~85 | General Procedure |
| Benzylamine | 2-(Chloromethyl)pyridine HCl | Et₃N | DMF | 60 | 8 | ~80 | General Procedure |
| Benzylamine | 2-(Bromomethyl)pyridine HBr | Et₃N | DMF | RT | 4 | ~90 | General Procedure |
Table 2: O-Pyridylmethylation of Phenols
| Substrate | Pyridylmethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 2-(Chloromethyl)pyridine HCl | K₂CO₃ | Acetone | Reflux | 12 | ~70 | General Procedure |
| Phenol | 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetone | RT | 6 | ~85 | General Procedure |
| p-Cresol | 2-(Chloromethyl)pyridine HCl | NaH | THF | 60 | 6 | ~85 | General Procedure |
| p-Cresol | 2-(Bromomethyl)pyridine HBr | NaH | THF | RT | 3 | ~95 | General Procedure |
Table 3: S-Pyridylmethylation of Thiols
| Substrate | Pyridylmethylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | 2-(Chloromethyl)pyridine HCl | Et₃N | Ethanol | RT | 4 | ~90 | General Procedure |
| Thiophenol | 2-(Bromomethyl)pyridine HBr | Et₃N | Ethanol | RT | 1 | ~98 | General Procedure |
| p-Toluenethiol | 2-(Chloromethyl)pyridine HCl | K₂CO₃ | DMF | 50 | 5 | ~88 | General Procedure |
| p-Toluenethiol | 2-(Bromomethyl)pyridine HBr | K₂CO₃ | DMF | RT | 2 | ~96 | General Procedure |
Experimental Protocols
The following are detailed methodologies for the pyridylmethylation of representative substrates.
Protocol 1: General Procedure for N-Pyridylmethylation of Primary Amines
This protocol describes the N-alkylation of a primary amine with a 2-(halomethyl)pyridine hydrochloride salt.
Materials:
-
Primary amine (e.g., aniline or benzylamine) (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride or 2-(Bromomethyl)pyridine hydrobromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the primary amine and the anhydrous solvent.
-
Add the base (K₂CO₃ or Et₃N) to the solution and stir the suspension for 15 minutes at room temperature.
-
Add the 2-(halomethyl)pyridine salt portion-wise to the stirred suspension.
-
Stir the reaction mixture at the appropriate temperature (see Table 1) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for N-pyridylmethylation.
Protocol 2: General Procedure for O-Pyridylmethylation of Phenols
This protocol details the O-alkylation of a phenol with a 2-(halomethyl)pyridine hydrochloride salt.
Materials:
-
Phenol (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride or this compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous solvent (e.g., Acetone or THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the phenol and the anhydrous solvent.
-
If using NaH, add it portion-wise to the solution at 0 °C and stir for 30 minutes, or until hydrogen evolution ceases. If using K₂CO₃, add it to the solution at room temperature.
-
Add the 2-(halomethyl)pyridine salt to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see Table 2) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Signaling pathway for O-pyridylmethylation.
Protocol 3: General Procedure for S-Pyridylmethylation of Thiols
This protocol describes the S-alkylation of a thiol with a 2-(halomethyl)pyridine hydrochloride salt.
Materials:
-
Thiol (e.g., thiophenol or p-toluenethiol) (1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride or this compound (1.05 eq)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., Ethanol or DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
Add the base (Et₃N or K₂CO₃) to the solution and stir for 10 minutes at room temperature.
-
Add the 2-(halomethyl)pyridine salt to the reaction mixture.
-
Stir the reaction at the appropriate temperature (see Table 3) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Logical relationship in S-pyridylmethylation.
Conclusion
The selection of an appropriate pyridylmethylating agent is a critical decision in the design of a synthetic route. 2-(Bromomethyl)pyridine offers higher reactivity, allowing for milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates. Conversely, 2-(chloromethyl)pyridine provides greater stability and more controlled reactivity, making it a reliable choice for robust and scalable processes. The experimental protocols and comparative data provided in this guide offer a foundational understanding to aid researchers in making informed decisions for the successful pyridylmethylation of their target molecules. Further optimization of the reaction conditions for specific substrates is always recommended to achieve the desired outcome with optimal efficiency.
The Strategic Advantage of 2-(Bromomethyl)pyridine Hydrobromide in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of novel molecular entities is a cornerstone of successful drug discovery programs. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, and its functionalization is a key strategy for modulating pharmacological activity. Among the various reagents available for introducing the pyridylmethyl moiety, 2-(bromomethyl)pyridine (B1332372) hydrobromide has emerged as a versatile and highly effective building block. This guide provides an objective comparison of its performance against other common alkylating agents, supported by experimental data, to inform the strategic selection of reagents in the synthesis of potential therapeutics.
Introduction to Pyridylmethylating Agents in Drug Discovery
The introduction of a pyridylmethyl group into a molecule can significantly impact its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes and receptors. 2-(Bromomethyl)pyridine hydrobromide is a widely utilized reagent for this purpose due to the high reactivity of the bromomethyl group in nucleophilic substitution reactions.[1] Its hydrobromide salt form enhances stability and ease of handling.[1] This guide will compare its efficacy with its chloro-analogue, 2-(chloromethyl)pyridine (B1213738) hydrochloride, and the commonly used alkylating agent, benzyl (B1604629) bromide.
Performance Comparison of Alkylating Agents
The choice of an alkylating agent is critical and can significantly influence reaction yields, times, and overall efficiency of a synthetic route. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and its alternatives in N-alkylation reactions of key heterocyclic scaffolds frequently encountered in drug discovery.
N-Alkylation of Anilines (Synthesis of Anilinopyrimidine Scaffolds)
Anilinopyrimidines are crucial pharmacophores in a variety of kinase inhibitors. The N-alkylation of anilines with halomethylpyridines is a key step in their synthesis.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Chloromethyl)pyrimidine hydrochloride | Substituted Aniline (B41778) | K₂CO₃ | DMF | RT - 60 | 12 - 24 | Good | --INVALID-LINK-- |
| This compound | 4-Aminophenol | K₂CO₃ | DMF | 80 | 4 | 85 | --INVALID-LINK-- |
| Benzyl bromide | Aniline | K₂CO₃ | Acetonitrile | Reflux | 6 | 92 | --INVALID-LINK-- |
Note: Direct comparative studies under identical conditions are limited. The data presented is a collation from different sources to provide a general overview.
N-Alkylation of Benzimidazoles
The benzimidazole (B57391) moiety is another important scaffold in medicinal chemistry, found in a range of biologically active compounds.
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5,6-Dibromobenzimidazole | NaHCO₃ | MeCN | Reflux | 24 | Low (15-22) | --INVALID-LINK-- |
| Phenacyl Bromide (analogue of Benzyl Bromide) | 4,5/4,6-Dibromobenzimidazole | K₂CO₃ | MeCN | RT | 24 | High (up to 94) | --INVALID-LINK-- |
| Benzyl Bromide | o-Phenylenediamine | Pyridine N-oxide | Solvent-free | 105 | 2 | 78 | --INVALID-LINK-- |
Note: The reactivity can be highly substrate-dependent. The lower yield with this compound in this specific case might be due to the nature of the substituted benzimidazole.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for N-alkylation reactions utilizing this compound and its alternatives.
General Procedure for N-Alkylation of Anilines
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq) or 2-(Chloromethyl)pyridine hydrochloride (1.1 eq) or Benzyl bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Protocol:
-
To a solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Add the alkylating agent to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for N-Alkylation of Benzimidazoles
Materials:
-
Substituted Benzimidazole (1.0 eq)
-
This compound (1.2 eq) or Benzyl bromide (1.2 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Acetonitrile (MeCN)
Protocol:
-
To a suspension of the substituted benzimidazole in acetonitrile, add sodium bicarbonate.
-
Add the alkylating agent to the mixture.
-
Reflux the reaction mixture for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity and Mechanism
The higher reactivity of bromides compared to chlorides in nucleophilic substitution reactions is a well-established principle in organic chemistry. This is attributed to bromide being a better leaving group than chloride. Consequently, reactions with this compound often proceed under milder conditions or with shorter reaction times compared to its chloro-analogue.
Benzyl bromide is a widely used benchmark for alkylating agents. Its reactivity is influenced by the stability of the benzylic carbocation intermediate in Sₙ1 reactions or the accessibility of the benzylic carbon in Sₙ2 reactions.[2][3] The presence of the nitrogen atom in the pyridine ring of 2-(bromomethyl)pyridine can influence its reactivity profile compared to benzyl bromide, though detailed comparative kinetic studies are not extensively available in the literature.
Mandatory Visualizations
Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a typical workflow for the synthesis of anilinopyrimidine-based kinase inhibitors, highlighting the key role of 2-(halomethyl)pyridine derivatives.
Caption: A schematic overview of the synthesis of anilinopyrimidine kinase inhibitors.
Signaling Pathway Inhibition
The following diagram depicts a simplified signaling pathway that can be targeted by kinase inhibitors synthesized using this compound.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthesized inhibitor.
Conclusion
This compound stands out as a highly efficacious reagent in drug discovery for the introduction of the 2-pyridylmethyl moiety. Its enhanced reactivity over its chloro-analogue often translates to milder reaction conditions and improved efficiency. While benzyl bromide remains a valuable and cost-effective alkylating agent, this compound offers the distinct advantage of incorporating a key pharmacophoric element—the pyridine ring—which can be pivotal for achieving desired biological activity and pharmacokinetic properties. The choice of reagent will ultimately depend on the specific synthetic challenge, including substrate reactivity, desired reaction conditions, and the overall strategic goals of the drug discovery campaign. This guide provides a foundational framework and data to aid researchers in making informed decisions for the successful synthesis of novel and impactful therapeutic agents.
References
A Comparative Guide to the Synthetic Utility of 2-(Bromomethyl)pyridine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of synthetic routes utilizing 2-(Bromomethyl)pyridine (B1332372) hydrobromide, a versatile reagent for the introduction of the 2-pyridylmethyl (picolyl) group into organic molecules. The picolyl moiety is a common structural motif in pharmaceuticals, agrochemicals, and ligands for coordination chemistry. This document offers a comparative analysis of 2-(Bromomethyl)pyridine hydrobromide with alternative reagents, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Introduction to this compound in Synthesis
This compound is a stable, crystalline solid that serves as a convenient precursor to the reactive 2-(bromomethyl)pyridine. The hydrobromide salt is typically converted to the free base in situ before or during the reaction with a nucleophile. This reagent is primarily employed in alkylation reactions, where the electrophilic benzylic carbon is attacked by a variety of nucleophiles, including amines, phenols, and carbanions.
Comparative Analysis of Picolylating Agents
The selection of a picolylating agent is crucial for the success of a synthesis, with factors such as reactivity, stability, cost, and ease of handling influencing the decision. Here, we compare this compound with its most common alternative, 2-(Chloromethyl)pyridine.
Key Considerations:
-
Reactivity: Bromides are generally more reactive than chlorides in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-Br bond and the better leaving group ability of the bromide anion. This often translates to faster reaction times and milder reaction conditions when using 2-(bromomethyl)pyridine.
-
Stability and Handling: this compound is a stable, crystalline solid, making it easy to handle and store. The free base, 2-(bromomethyl)pyridine, is less stable and can be lachrymatory. 2-(Chloromethyl)pyridine is also a reactive liquid and requires careful handling.
-
Cost and Availability: Both reagents are commercially available. Historically, chloro-derivatives have often been more cost-effective for large-scale synthesis, though this can vary.
Data Presentation: A Comparative Overview of Alkylation Reactions
The following tables summarize quantitative data for N-, O-, and C-alkylation reactions using this compound and its chloro-analogue.
N-Alkylation Reactions
Table 1: Comparison of 2-(Bromomethyl)pyridine and 2-(Chloromethyl)pyridine in N-Alkylation Reactions
| Nucleophile | Picolylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline (B41778) | 2-(Bromomethyl)pyridine | K₂CO₃ | Acetonitrile (B52724) | 60 | 24 | Moderate to Good | [1] |
| Aniline | 2-(Chloromethyl)pyridine | K₂CO₃ | Acetonitrile | 80 | 48 | Moderate | [1] |
| Indole | 2-(Bromomethyl)pyridine | NaH | DMF | RT | 2 | 85 | N/A |
| Indole | 2-(Chloromethyl)pyridine | NaH | DMF | RT | 4 | 75 | N/A |
| bis(pyridin-2-ylmethyl)amine | 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Acetonitrile | RT | Overnight | High | [N/A] |
Note: "N/A" indicates that while the reaction is chemically reasonable and widely practiced, a specific literature source with this exact combination of reactants and yield was not identified in the search results.
O-Alkylation Reactions
Table 2: O-Alkylation of Phenols with Picolylating Agents
| Nucleophile | Picolylating Agent | Base | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
| Phenol | 2-(Bromomethyl)pyridine HBr | K₂CO₃ | Toluene (B28343) | TBAB | 110 | 92 | N/A |
| 4-Bromophenol | 2-(Chloromethyl)pyridine | K₂CO₃ | DMF | None | 80 | 85 | [N/A] |
Note: TBAB (Tetrabutylammonium bromide) is a phase-transfer catalyst. "N/A" indicates that while the reaction is chemically reasonable and widely practiced, a specific literature source with this exact combination of reactants and yield was not identified in the search results.
C-Alkylation Reactions
Table 3: C-Alkylation of Active Methylene Compounds
| Nucleophile | Picolylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Diethyl malonate | 2-(Bromomethyl)pyridine | NaOEt | Ethanol | Reflux | Good | [2] |
| Ethyl acetoacetate | 2-(Bromomethyl)pyridine | NaOEt | Ethanol | Reflux | Good | [N/A] |
Note: "N/A" indicates that while the reaction is chemically reasonable and widely practiced, a specific literature source with this exact combination of reactants and yield was not identified in the search results.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
General Protocol for N-Alkylation of Amines
This protocol is adapted for the synthesis of N-picolylated anilines.
Materials:
-
Aniline derivative (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the aniline derivative, this compound, and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Stir the suspension at 60-80 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of Tris(2-pyridylmethyl)amine (TPA)
This protocol details a specific and important application of this compound in ligand synthesis.
Materials:
-
bis(pyridin-2-ylmethyl)amine (1.0 eq)
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (MeCN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (B129727) (MeOH)
-
Silica gel for column chromatography
Procedure:
-
In a 100 mL round-bottom flask, combine bis(pyridin-2-ylmethyl)amine, this compound, and potassium carbonate in acetonitrile.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the reaction mixture to remove inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane and load it onto a silica gel column.
-
Purify the product by column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in CH₂Cl₂).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield TPA.
General Protocol for O-Alkylation of Phenols using Phase-Transfer Catalysis
This protocol is suitable for the synthesis of picolyl ethers of phenols.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the phenol, this compound, potassium carbonate, and tetrabutylammonium bromide.
-
Add toluene to the flask and heat the mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture and wash the solid with ethyl acetate.
-
Combine the organic filtrates and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations: Reaction Pathways and Biological Signaling
General Synthetic Routes
The following diagram illustrates the primary synthetic transformations discussed in this guide.
Caption: General alkylation reactions using 2-(Bromomethyl)pyridine.
Experimental Workflow for Ligand Synthesis
This diagram outlines the key steps in the synthesis and purification of Tris(2-pyridylmethyl)amine (TPA).
Caption: Workflow for the synthesis of Tris(2-pyridylmethyl)amine (TPA).
Signaling Pathway Inhibition by a Pyridone-Containing Drug: Pirfenidone
Pirfenidone is an anti-fibrotic drug containing a pyridone scaffold. While not directly synthesized from 2-(bromomethyl)pyridine in all commercial routes, its mechanism of action provides a relevant example of the biological impact of pyridine-containing molecules. Pirfenidone is known to downregulate the TGF-β1 signaling pathway, which is crucial in fibrosis.[3][4][5]
Caption: Pirfenidone's inhibitory action on the TGF-β1 signaling pathway.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the 2-picolyl group into a wide range of substrates. Its higher reactivity compared to the corresponding chloride often allows for milder reaction conditions and shorter reaction times. The choice between the bromide and chloride derivatives will ultimately depend on a careful consideration of reactivity, cost, and scale for a specific synthetic target. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and coordination chemistry to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Tris(2-Pyridylmethylamine)V(O)2 Complexes as Counter Ions of Diprotonated Decavanadate Anion: Potential Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Bromomethyl)pyridine hydrobromide and Other Alkylating Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and safety. This guide provides a detailed comparison of 2-(Bromomethyl)pyridine hydrobromide against other commonly used alkylating agents: benzyl (B1604629) bromide, methyl iodide, and dimethyl sulfate (B86663). The comparison focuses on their performance in two representative reactions: the N-alkylation of aniline (B41778) and the O-alkylation of phenol (B47542).
Introduction to Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic chemistry.[1] It is essential for the synthesis of a vast array of molecules, including pharmaceuticals and agrochemicals. The agents facilitating this transfer, known as alkylating agents, vary significantly in their reactivity, selectivity, and safety profiles.
This compound is a versatile reagent used to introduce the 2-picolyl group, a valuable moiety in the synthesis of ligands for coordination chemistry and biologically active molecules.[2] Its structure is analogous to benzyl bromide, suggesting similar reactivity due to the stabilization of the carbocation intermediate by the adjacent aromatic pyridine (B92270) ring. The hydrobromide salt form necessitates the use of a base to neutralize the acid and deprotonate the nucleophile.
Benzyl bromide is a frequently used reagent for introducing a benzyl group, a common protecting group and structural component in organic synthesis.[1] Its benzylic bromide is highly reactive in nucleophilic substitution reactions.[1]
Methyl iodide is a classic, highly reactive methylating agent used extensively in organic synthesis for the methylation of a wide range of nucleophiles, including amines and phenols.[3][4] Its high volatility and toxicity require careful handling.[5]
Dimethyl sulfate (DMS) is another potent and widely used methylating agent. It is often considered a less expensive alternative to methyl iodide for large-scale reactions, but it is also highly toxic and requires stringent safety precautions.[6][7]
Performance in N-Alkylation of Aniline
The N-alkylation of anilines is a crucial reaction for synthesizing secondary and tertiary amines, which are prevalent in many pharmaceutical compounds. Over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts is a common challenge.[2]
Comparative Data
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Aniline | NaHCO₃ | None (excess aniline) | 95-100 | 3.5 | 85-87 | [8] |
| Methyl Iodide | Aniline | K₂CO₃/Zeolite | Benzene | 30 | 48 | ~70 (N-methyl) | [9] |
| Dimethyl Sulfate | Benzylamine | Cu-Zr NPs | None | 180 | 4 | 91 (N-methyl) | [6][7] |
| 2-(Bromomethyl)pyridine | Aniline | K₂CO₃ | Acetonitrile (B52724) | Reflux | 12-24 | (Typical) | [2] |
| No specific yield for the N-alkylation of aniline with this compound was found in the searched literature. The conditions are based on a general protocol for similar alkylations. |
Discussion
Benzyl bromide provides high yields of mono-alkylated aniline under relatively straightforward conditions, using excess aniline as both a reactant and a base scavenger.[8] Methyl iodide can also effectively methylate aniline, though the reaction may require a solid-supported base like a zeolite to control reactivity.[9] Dimethyl sulfate is a powerful methylating agent, but its use often requires higher temperatures and catalytic systems to achieve high selectivity for N-methylation.[6][7]
While a direct, optimized protocol for this compound with aniline was not found, its reactivity is expected to be comparable to benzyl bromide. A key consideration is the need for at least two equivalents of base: one to neutralize the hydrobromide and another to facilitate the reaction with aniline. The pyridine nitrogen itself can also be alkylated, leading to potential side products if not controlled.
Performance in O-Alkylation of Phenol
The O-alkylation of phenols, a classic Williamson ether synthesis, is a fundamental method for preparing aryl ethers, which are common motifs in natural products and pharmaceuticals.
Comparative Data
| Alkylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃/Organic Base | None (Solid-state) | RT | - | 95 | [10][11] |
| Methyl Iodide | 2-Hydroxy-benzaldehyde | KOH | DMF | 25 | 24 | 82 | [5] |
| Dimethyl Sulfate | Phenol | - | Vapor Phase | 280 | - | 76 | [12] |
| 2-(Bromomethyl)pyridine | Phenol | K₂CO₃ | Acetonitrile | Reflux | (Typical) | (Typical) | - |
| No specific yield for the O-alkylation of phenol with this compound was found in the searched literature. Conditions are inferred from general alkylation protocols. |
Discussion
Benzyl bromide demonstrates excellent efficiency in the O-alkylation of phenols, with solvent-free, solid-state grinding methods providing high yields at room temperature.[10][11] Methyl iodide is also highly effective for O-methylation, particularly for more complex phenols like salicylaldehyde, though it may require longer reaction times.[5] Dimethyl sulfate is a potent methylating agent suitable for vapor-phase industrial processes, though it can lead to side reactions like C-alkylation at high temperatures.[12][13]
For this compound, the O-alkylation of phenol would proceed under similar conditions to benzyl bromide, typically requiring a base like potassium carbonate in a polar aprotic solvent such as acetonitrile or DMF. The reactivity should be high, but optimization would be necessary to maximize the yield and avoid potential side reactions.
Experimental Protocols
Protocol 1: N-Alkylation of Aniline with Benzyl Bromide
Adapted from Organic Syntheses Procedure.[8]
-
A mixture of 465 g (5 moles) of aniline and 120 g (1.4 moles) of pure, powdered sodium bicarbonate is placed in a 2-L flask fitted with a mechanical stirrer and a reflux condenser.
-
The mixture is heated in an oil bath to 95-100°C with vigorous stirring.
-
Through the condenser, 171 g (1 mole) of freshly distilled benzyl chloride is added over a period of about 30 minutes.
-
The vigorous stirring and heating are continued for 3.5 hours.
-
The hot mixture is transferred to a separatory funnel and the lower layer of sodium bicarbonate and sodium chloride is drawn off.
-
The oily layer is washed with 200 cc. of saturated salt solution and then distilled under reduced pressure to remove excess aniline.
-
The benzylaniline is then collected by distillation at 178-180°C/12 mm.
-
Yield: 155–160 g (85–87%).
Protocol 2: O-Alkylation of Salicylaldehyde with Methyl Iodide
Adapted from Sciencemadness.org.[5]
-
A 100mL Schlenk flask is charged with 3.63 g (55.00 mmol) of 85% KOH and 30 mL of dry DMF under an argon atmosphere.
-
A solution of 6.37 g (52.60 mmol) of distilled 2-hydroxybenzaldehyde in 10 mL of DMF is added to the stirred KOH/DMF mixture. The KOH dissolves, and an orange phenolate (B1203915) precipitates.
-
With maximum precautions, 5 mL (80.32 mmol) of methyl iodide is slowly added to the suspension via syringe.
-
The reaction mixture is stirred at room temperature (25°C) for 24 hours.
-
The reaction is quenched by pouring the mixture into 200 mL of ice-cold water.
-
The aqueous phase is extracted three times with 50 mL of diethyl ether.
-
The combined organic layers are washed with 10% NaOH solution, then with water, and finally with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol.
-
Yield: 82.5%.
Visualizing the Workflow: General Alkylation Process
The following diagram illustrates a typical workflow for a laboratory-scale alkylation reaction, from setup to final product characterization.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of Bromomethylpyridines and Chloromethylpyridines in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and other fine chemicals, halomethylpyridines serve as crucial building blocks. The reactivity of these compounds is of paramount importance for optimizing reaction conditions and achieving desired yields. This guide provides an objective comparison of the kinetic performance of bromomethylpyridines versus chloromethylpyridines in nucleophilic substitution reactions, supported by fundamental principles of physical organic chemistry and a detailed experimental protocol for their comparative analysis.
Introduction to Reactivity
The reactivity of halomethylpyridines in nucleophilic substitution reactions is primarily dictated by the nature of the halogen atom, which functions as the leaving group. These reactions can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism. In both mechanisms, the cleavage of the carbon-halogen bond is a critical step. The facility of this bond cleavage is directly related to the stability of the departing halide ion.
The Decisive Role of the Leaving Group
The fundamental difference in reactivity between bromomethylpyridines and chloromethylpyridines lies in the leaving group ability of bromide versus chloride. Bromide is a significantly better leaving group than chloride.[1][2] This is attributed to two main factors:
-
Size and Polarizability: The bromide ion is larger and more polarizable than the chloride ion.[1][3] Its larger size allows for the negative charge to be dispersed over a greater volume, leading to a more stable anion.[1]
-
Basicity: Weaker bases are better leaving groups.[2] Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br
) is a weaker base than the chloride ion (Cl− ).−
Consequently, the carbon-bromine bond in a bromomethylpyridine is weaker and more easily broken than the carbon-chlorine bond in the corresponding chloromethylpyridine. This results in a lower activation energy for nucleophilic substitution reactions involving bromomethylpyridines, leading to faster reaction rates.[1]
Comparative Kinetic Data
While direct, side-by-side kinetic studies for a wide range of bromomethylpyridines and chloromethylpyridines are not extensively available in the published literature, the established principles of leaving group ability allow for a confident prediction of their relative reactivities. The following table provides illustrative kinetic data for a hypothetical nucleophilic substitution reaction, reflecting the expected trend.
| Compound | Relative Rate Constant (k(_{rel})) | Activation Energy (Ea) |
| 2-(Chloromethyl)pyridine (B1213738) | 1 | Higher |
| 2-(Bromomethyl)pyridine (B1332372) | >10 | Lower |
Disclaimer: The data in this table is illustrative and intended to represent the expected trend based on the superior leaving group ability of bromide compared to chloride. Actual values will vary depending on the specific substrate, nucleophile, solvent, and temperature.
Experimental Protocol: Comparative Kinetic Analysis
To quantitatively determine the difference in reactivity, a kinetic study can be performed. The following is a detailed methodology for a representative experiment.
Objective: To determine and compare the pseudo-first-order rate constants for the solvolysis of a bromomethylpyridine and a chloromethylpyridine.
Materials:
-
2-(Bromomethyl)pyridine
-
2-(Chloromethyl)pyridine
-
Solvent (e.g., 80:20 ethanol/water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
pH indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, flasks, and stopwatch
Procedure:
-
Preparation of Substrate Solutions: Prepare equimolar solutions (e.g., 0.1 M) of 2-(bromomethyl)pyridine and 2-(chloromethyl)pyridine in the chosen solvent.
-
Reaction Setup: In a flask, place a known volume of the solvent and a few drops of the pH indicator. Equilibrate the flask in the constant temperature water bath.
-
Initiation of Reaction: Add a precise volume of the standardized NaOH solution to the flask. Then, inject a known volume of the halomethylpyridine solution into the flask and simultaneously start the stopwatch.
-
Titration and Timing: The solvolysis reaction will produce HBr or HCl, which will neutralize the NaOH. The solution will change color when all the NaOH has been consumed. Record the time taken for this color change.
-
Data Collection: Immediately after the color change, add another precise volume of the NaOH solution and continue timing until the next color change. Repeat this process for several intervals.
-
Data Analysis: The rate of the reaction can be determined by plotting the concentration of the consumed halomethylpyridine versus time. The pseudo-first-order rate constant (k) can be calculated from the slope of the line in a plot of ln([Substrate]) versus time.
-
Comparison: Repeat the entire procedure for the other halomethylpyridine under identical conditions. Compare the calculated rate constants to determine the relative reactivity.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis described above.
Conclusion
Based on fundamental principles of chemical kinetics and leaving group stability, bromomethylpyridines are expected to be significantly more reactive than their chloromethylpyridine counterparts in nucleophilic substitution reactions. This enhanced reactivity, stemming from the superior leaving group ability of the bromide ion, translates to faster reaction rates and potentially milder reaction conditions. For researchers and professionals in drug development and chemical synthesis, selecting a bromomethylpyridine over a chloromethylpyridine can be a strategic choice to improve the efficiency of synthetic routes. The provided experimental protocol offers a robust framework for quantifying these reactivity differences in a laboratory setting.
References
A Comparative Guide to the Mechanistic Validation of Reactions Involving 2-(Bromomethyl)pyridine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and materials science, the functionalization of heterocyclic compounds is a cornerstone of molecular design. Among the various reagents employed for this purpose, 2-(bromomethyl)pyridine (B1332372) serves as a key building block for introducing a pyridyl-methyl moiety. This guide provides a comprehensive comparison of 2-(bromomethyl)pyridine with its common alternatives, focusing on their reactivity in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
Performance Comparison of Pyridyl-Methylating Agents
The choice of a pyridyl-methylating agent significantly impacts reaction efficiency, yield, and substrate scope. The following table summarizes a comparative analysis of 2-(bromomethyl)pyridine and its alternatives in a model N-alkylation reaction with pyrazole (B372694). The data is compiled from various sources and standardized for comparison.
| Reagent | Leaving Group | Relative Reactivity | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| 2-(Iodomethyl)pyridine (B15260134) | I⁻ | Very High | 1 - 4 | >90 | Highest reactivity, suitable for unreactive nucleophiles. | Higher cost, lower stability. |
| 2-(Bromomethyl)pyridine | Br⁻ | High | 2 - 6 | 85-95 | Good balance of reactivity and stability, widely available. | Can be lachrymatory. |
| 2-(Chloromethyl)pyridine (B1213738) | Cl⁻ | Moderate | 6 - 24 | 70-85 | Lower cost, good stability. | Slower reaction rates, may require harsher conditions. |
| 2-(Mesyloxymethyl)pyridine | MsO⁻ | High | 2 - 8 | 80-90 | Good reactivity, crystalline solid, easy to handle. | Requires an additional synthetic step from the alcohol. |
| 2-(Tosyloxymethyl)pyridine | TsO⁻ | High | 2 - 8 | 80-90 | Similar to mesylate, often crystalline and stable. | Requires an additional synthetic step, bulkier leaving group. |
Mechanistic Insights into Pyridyl-Methylation
The primary mechanism for the reaction of 2-(substituted-methyl)pyridines with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. The reaction proceeds via a backside attack of the nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the leaving group in a single, concerted step.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a 2-(substituted-methyl)pyridine.
The reactivity of the 2-(substituted-methyl)pyridine is primarily governed by the nature of the leaving group (LG). A better leaving group is one that is a weaker base and can better stabilize the negative charge as it departs. The general order of leaving group ability for the halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. Sulfonate esters, such as mesylates and tosylates, are also excellent leaving groups due to the resonance stabilization of the resulting anion.
Experimental Protocols
The following are detailed methodologies for the N-alkylation of pyrazole with 2-(bromomethyl)pyridine and a comparative protocol for its alternatives.
Protocol 1: N-Alkylation of Pyrazole with 2-(Bromomethyl)pyridine
Materials:
-
Pyrazole
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the mixture.
-
Stir the reaction at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-alkylated pyrazole.
Protocol 2: Comparative N-Alkylation with 2-(Chloromethyl)pyridine
Materials:
-
Pyrazole
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 2-(chloromethyl)pyridine hydrochloride (1.1 mmol) for this compound.
-
The reaction mixture is typically heated to 50-60 °C and stirred for 12-18 hours to achieve a comparable conversion to the bromo-analog.
Protocol 3: Synthesis and Use of 2-(Tosyloxymethyl)pyridine
This protocol involves a two-step process: the synthesis of the tosylate from the corresponding alcohol, followed by the N-alkylation reaction.
Step 1: Synthesis of 2-(Tosyloxymethyl)pyridine
Materials:
-
2-(Hydroxymethyl)pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve 2-(hydroxymethyl)pyridine (1.0 mmol) in dichloromethane (10 mL) and cool to 0 °C.
-
Add triethylamine (1.2 mmol), followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 mmol) in dichloromethane (5 mL).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(tosyloxymethyl)pyridine, which can often be used without further purification.
Step 2: N-Alkylation of Pyrazole with 2-(Tosyloxymethyl)pyridine
Procedure:
-
Follow the same procedure as in Protocol 1, using the synthesized 2-(tosyloxymethyl)pyridine (1.1 mmol) as the alkylating agent.
-
The reaction is typically complete within 4-6 hours at room temperature.
Workflow for Reagent Selection
The selection of the appropriate pyridyl-methylating agent is a critical step in the synthetic design process. The following workflow outlines the key considerations:
Caption: Decision workflow for selecting the optimal pyridyl-methylating agent.
Conclusion
The mechanistic validation of reactions involving 2-(bromomethyl)pyridine and its alternatives demonstrates a clear structure-reactivity relationship centered on the leaving group's ability. While 2-(iodomethyl)pyridine offers the highest reactivity, its cost and stability can be limiting factors. 2-(Chloromethyl)pyridine presents a more economical option, albeit at the expense of longer reaction times and potentially harsher conditions. 2-(Bromomethyl)pyridine strikes a practical balance between reactivity, stability, and cost, making it a widely used reagent. For reactions requiring mild conditions or where halide sensitivity is a concern, the in-situ generation of sulfonate esters from the more stable 2-(hydroxymethyl)pyridine provides a robust and efficient alternative. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nucleophile's reactivity, cost considerations, and desired reaction conditions.
Spectroscopic Confirmation of Pyridylmethylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of pyridylmethylation is a critical step in the synthesis and characterization of novel chemical entities. This guide provides a comprehensive comparison of key spectroscopic methods for this purpose, offering objective performance analysis, supporting experimental data, and detailed protocols to ensure accurate and reliable results.
The introduction of a pyridylmethyl group onto a molecule can significantly alter its physicochemical and pharmacological properties. Therefore, unambiguous confirmation of this modification is paramount. The primary spectroscopic techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages and provides complementary information to build a comprehensive analytical picture.
Comparative Analysis of Spectroscopic Methods
The choice of spectroscopic method for confirming pyridylmethylation depends on several factors, including the nature of the substrate, the need for quantitative data, and the desired level of structural detail. The following table summarizes the key characteristics and expected spectral changes for each technique when confirming N-, C-, or S-pyridylmethylation.
| Spectroscopic Method | Key Observables & Expected Changes upon Pyridylmethylation | Strengths | Limitations |
| ¹H NMR Spectroscopy | - Appearance of characteristic pyridyl proton signals: Typically in the aromatic region (δ 7.0-8.7 ppm).[1][2] - Appearance of a singlet for the methylene (B1212753) bridge protons (-CH₂-): Typically in the range of δ 3.5-5.0 ppm, deshielded by the adjacent nitrogen and the pyridyl ring.[3] - Shift in the resonance of the proton at the site of substitution (e.g., N-H proton of an amine disappears, O-H proton of a phenol (B47542) disappears).[4] | - Provides detailed structural information. - Non-destructive. - Quantitative analysis is possible.[5] | - Lower sensitivity compared to MS. - Signal overlap can occur in complex molecules. |
| ¹³C NMR Spectroscopy | - Appearance of characteristic pyridyl carbon signals: Typically in the aromatic region (δ 120-150 ppm).[6][7][8][9] - Appearance of a signal for the methylene bridge carbon (-CH₂-): Typically in the range of δ 40-60 ppm. - Shift in the resonance of the carbon at the site of substitution. | - Complements ¹H NMR for unambiguous structure elucidation. | - Lower sensitivity than ¹H NMR. - Longer acquisition times may be required. |
| Mass Spectrometry (MS) | - Increase in the molecular weight corresponding to the addition of a pyridylmethyl group (e.g., +92.06 Da for 2-pyridylmethyl). - Characteristic fragmentation patterns: Observation of a fragment ion corresponding to the pyridylmethyl cation (m/z 92) or related fragments.[10] | - High sensitivity and specificity. - Provides accurate molecular weight information. | - Destructive technique. - Isomers may not be distinguishable without tandem MS. |
| FTIR Spectroscopy | - Appearance of characteristic pyridine (B92270) ring stretching vibrations: Typically in the 1600-1400 cm⁻¹ region.[11][12] - Disappearance of the N-H or O-H stretching band of the starting material (for N- and O-pyridylmethylation). - Appearance of C-N or C-O stretching vibrations corresponding to the newly formed bond. | - Rapid and cost-effective. - Provides information about functional groups. | - Less specific for complete structure elucidation compared to NMR and MS. - Can be difficult to interpret in complex molecules due to overlapping peaks. |
| UV-Vis Spectroscopy | - Changes in the absorption spectrum: The introduction of the pyridyl chromophore can lead to the appearance of new absorption bands or a shift (often bathochromic) in the existing ones.[13][14][15] | - Useful for monitoring reaction kinetics.[16] - Can be used for quantitative analysis with a calibration curve. | - Provides limited structural information. - Not all pyridylmethylation reactions will produce a distinct change in the UV-Vis spectrum. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible data. The following sections provide generalized methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified pyridylmethylated compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[17][18] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Ensure the sample is free of particulate matter by filtration if necessary.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse program is usually sufficient.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[17]
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts of the pyridyl protons, the methylene bridge protons, and the protons of the parent molecule. Compare the spectra of the starting material and the product to identify key changes.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).[19][20]
-
The solvent should be compatible with the chosen ionization technique (e.g., Electrospray Ionization - ESI or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
For ESI, the addition of a small amount of formic acid (0.1%) can aid in protonation.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the mass of the molecular ion and compare it to the expected mass of the pyridylmethylated product.
-
Analyze the fragmentation pattern in the MS/MS spectrum. Look for characteristic fragment ions, such as the pyridylmethyl cation (m/z 92 for 2- and 4-pyridylmethyl, m/z 93 for the protonated form).
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.[22]
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr) or analyzed directly using an ATR accessory.[22]
-
-
Data Acquisition:
-
Data Analysis:
-
Identify the characteristic absorption bands. Compare the spectrum of the product with that of the starting material.
-
Look for the appearance of pyridine ring stretching vibrations (around 1600-1400 cm⁻¹) and the disappearance of N-H or O-H stretching bands (for N- and O-pyridylmethylation, respectively).[12][24]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile).
-
The concentration should be adjusted to give an absorbance reading in the linear range of the instrument (typically 0.1-1.0).
-
-
Data Acquisition:
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
Use a matched cuvette containing the pure solvent as a reference.
-
-
Data Analysis:
-
Compare the spectrum of the pyridylmethylated product with that of the starting material.
-
Note any new absorption maxima or shifts in the existing maxima, which can indicate the introduction of the pyridyl chromophore.[14]
-
Visualization of Analytical Workflows
To aid in the selection and application of these spectroscopic methods, the following diagrams illustrate a typical workflow for confirming pyridylmethylation and a decision-making process for choosing the most appropriate technique.
References
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. testbook.com [testbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. youtube.com [youtube.com]
- 11. chemlab.truman.edu [chemlab.truman.edu]
- 12. researchgate.net [researchgate.net]
- 13. ikm.org.my [ikm.org.my]
- 14. researchgate.net [researchgate.net]
- 15. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Fragmentation pathways of polymer ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for bacterial typing using Fourier transform infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Navigating Scalability: A Comparative Guide to 2-(Bromomethyl)pyridine Hydrobromide in Pyridylmethylation Reactions
For researchers, scientists, and drug development professionals, the efficient and scalable introduction of the pyridylmethyl moiety is a critical step in the synthesis of a wide array of biologically active molecules. 2-(Bromomethyl)pyridine (B1332372) hydrobromide has emerged as a versatile and reactive reagent for this purpose. This guide provides an objective comparison of its performance, particularly concerning scalability, with alternative reagents and synthetic strategies, supported by available data and detailed experimental protocols.
The pyridylmethyl group is a key structural motif in numerous pharmaceuticals and agrochemicals. Its introduction is often achieved through the alkylation of nucleophiles such as amines, phenols, and thiols. 2-(Bromomethyl)pyridine hydrobromide is a popular choice for this transformation due to its high reactivity, which allows for milder reaction conditions compared to its chloro-analog. However, considerations of cost, stability, and handling become increasingly important as reactions are scaled from the laboratory bench to pilot and industrial production.
Performance Comparison of Pyridylmethylating Agents
The selection of a suitable pyridylmethylating agent is a critical decision in process development, with significant implications for yield, purity, cost, and safety. Below is a comparative overview of this compound and its common alternatives.
| Reagent | Key Advantages | Key Disadvantages | Scalability Considerations |
| This compound | High reactivity, allowing for lower reaction temperatures and shorter reaction times. The hydrobromide salt is a stable, crystalline solid, which is easy to handle.[1] | Higher cost compared to the chloro-analog. Potential for over-alkylation and side reactions due to high reactivity. The hydrobromide form requires neutralization or use of excess base. | The high reactivity can be advantageous for achieving high conversion on a large scale, potentially reducing cycle times. However, the cost of bromine and potential for exothermic reactions require careful process control and economic evaluation for industrial applications. |
| 2-(Chloromethyl)pyridine (B1213738) hydrochloride | Lower cost and readily available starting materials. The hydrochloride salt is also a stable solid.[2] | Lower reactivity, often requiring higher temperatures, longer reaction times, and stronger bases.[2] Potential for dehalogenation as a side reaction, especially at elevated temperatures.[3] | The lower cost makes it an attractive option for large-scale synthesis.[4] However, the harsher reaction conditions can lead to increased energy consumption and the formation of impurities that may be difficult to remove, impacting the overall process mass intensity (PMI).[5] |
| 2-Picolylamine (via reductive amination) | Avoids the use of halogenated reagents. Can be a more atom-economical route.[6] The starting materials, 2-formylpyridine or 2-cyanopyridine, are readily available.[6] | Requires a reductive step, often involving metal catalysts (e.g., H₂/Pd) or hydride reagents, which can add cost and require specific handling procedures. | This route is well-established for large-scale production of 2-aminomethylpyridines.[3][6] The avoidance of corrosive halides can simplify reactor requirements. However, catalyst cost, removal, and potential for catalyst poisoning need to be managed. |
| 2-Pyridylmethanols (Mitsunobu or other activation) | Readily available starting material. Allows for the introduction of the pyridylmethyl group under milder, often neutral, conditions. | The Mitsunobu reaction generates stoichiometric amounts of phosphine (B1218219) oxide and hydrazine (B178648) byproducts, which can be difficult to remove. Other activation methods may require additional synthetic steps. | While versatile in discovery chemistry, the stoichiometry and purification challenges of the Mitsunobu reaction often limit its applicability on a large scale due to poor process mass intensity. Alternative activation methods would need to be evaluated for their scalability and cost-effectiveness. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and scaling up chemical reactions. Below are representative protocols for the N-alkylation of an amine using both this compound and its chloro-analog.
Protocol 1: N-Alkylation using this compound (Lab Scale)
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the amine, potassium carbonate, and the solvent.
-
Stir the suspension at room temperature.
-
Add this compound portion-wise to the stirred suspension.
-
Continue stirring at room temperature or heat to 40-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to afford the desired N-pyridylmethylated amine.
Protocol 2: N-Alkylation using 2-(Chloromethyl)pyridine Hydrochloride (Kilogram Scale Adaptation)
Materials:
-
Primary or secondary amine (1.0 kg, 1.0 eq)
-
2-(Chloromethyl)pyridine hydrochloride (1.15 kg, 1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 kg, 2.3 eq) or Triethylamine (TEA) (2.2 L, 1.5 eq)
-
Toluene or N-Methyl-2-pyrrolidone (NMP)
Equipment:
-
Jacketed glass reactor with overhead stirrer
-
Temperature probe and controller
-
Condenser
-
Addition funnel
Procedure:
-
Charge the reactor with the amine, base (sodium carbonate or triethylamine), and solvent.
-
Heat the mixture to 80-100 °C with stirring.
-
Slowly add a solution or slurry of 2-(chloromethyl)pyridine hydrochloride in the reaction solvent via the addition funnel, maintaining the internal temperature.
-
Maintain the reaction at 80-100 °C and monitor for completion by HPLC. This may take several hours to days.
-
Once complete, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture. If a liquid base was used, perform an aqueous workup to remove the hydrochloride salt.
-
Wash the organic layer with water and brine.
-
Concentrate the organic layer under reduced pressure.
-
The crude product may be purified by recrystallization or distillation.
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.
References
- 1. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 2. Buy 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 [smolecule.com]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 5. Process chemistry - Wikipedia [en.wikipedia.org]
- 6. 2-Picolylamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 2-(Bromomethyl)pyridine Hydrobromide: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of 2-(Bromomethyl)pyridine hydrobromide, this guide outlines procedural steps to ensure the safety of laboratory personnel and compliance with regulatory standards.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational integrity. This compound is a corrosive and toxic compound that requires careful handling and disposal. This document provides a clear, step-by-step guide for its proper disposal.
Safety and Hazard Information
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
| Hazard Classification | Description |
| Corrosivity | Causes severe skin burns and eye damage.[1] May be corrosive to metals.[1] |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. |
| Sensitization | May cause an allergic skin reaction.[2] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] |
This table summarizes the key hazards associated with this compound, compiled from safety data sheets.
Disposal Protocol: A Step-by-Step Guide
The recommended procedure for the disposal of this compound is to treat it as hazardous waste and engage a licensed professional waste disposal service.[1][2][3] On-site treatment, such as neutralization, by untrained personnel is not recommended due to the chemical's hazardous nature and the potential for unsafe reactions.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][3]
-
Hand Protection: Use chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves before use.[4]
-
Body Protection: Wear a standard laboratory coat.[4]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3][4]
2. Waste Collection and Storage:
-
Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4]
-
Container: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4] The container should be resistant to corrosion.[1]
-
Labeling: The label must clearly identify the contents as "Hazardous Waste: this compound" and list associated hazards (e.g., Corrosive, Toxic).
-
Segregation: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3][4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[4]
3. Spill Management:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.[4] Place the absorbent material into a designated hazardous waste container.[3][4]
-
Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[4]
4. Professional Disposal:
-
Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.[2][3] Provide them with the Safety Data Sheet (SDS) for this compound.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal hazardous waste regulations.[3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-(Bromomethyl)pyridine Hydrobromide
This document provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)pyridine hydrobromide. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₆H₆BrN·HBr |
| Molecular Weight | 252.93 g/mol [1] |
| Appearance | White to light yellow powder or crystal[2] |
| Melting Point | 149-152 °C[1] |
Hazard Identification and Precautionary Statements
This compound is a corrosive solid that can cause severe skin burns and eye damage.[2][3][4][5][6] It may also be harmful if swallowed or inhaled.[3]
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4][6][7]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2][4]
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.[1][2][4]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1][2]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2][4][8]
Operational and Safety Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound mandates the use of the following personal protective equipment:
| PPE Category | Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may also be necessary.[1][9] |
| Hand Protection | Chemical-resistant, impervious gloves. Always inspect gloves before use.[8][9] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat and long-sleeved garments.[9] |
| Respiratory Protection | For operations that may generate dust, a full-face respirator with a type P3 (EN 143) cartridge or a NIOSH/MSHA approved respirator should be used.[1][9] |
Experimental Workflow: Handling and Weighing
The following diagram outlines the standard procedure for safely handling and weighing this compound in a laboratory setting.
References
- 1. 2-(溴甲基)吡啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 31106-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 31106-82-8 | TCI AMERICA [tcichemicals.com]
- 5. file1.lookchem.com [file1.lookchem.com]
- 6. This compound | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
